molecular formula C11H14O3 B3265088 2-(3,4-Dimethoxyphenyl)propanal CAS No. 40181-00-8

2-(3,4-Dimethoxyphenyl)propanal

Cat. No.: B3265088
CAS No.: 40181-00-8
M. Wt: 194.23 g/mol
InChI Key: SGUITGYYSSRXRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxyphenyl)propanal is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)propanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(7-12)9-4-5-10(13-2)11(6-9)14-3/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUITGYYSSRXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)C1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-(3,4-Dimethoxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,4-Dimethoxyphenyl)propanal is an aromatic aldehyde of interest in organic synthesis and medicinal chemistry. Its structure, featuring a dimethoxyphenyl group attached to a propanal moiety, provides a versatile scaffold for the development of novel compounds. The presence of the aldehyde functional group and the electron-rich aromatic ring dictates its reactivity and potential applications as a precursor in the synthesis of various heterocyclic compounds and other complex organic molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and analytical characterization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some experimental data for related compounds is available, specific experimental values for this compound are not widely published. The data presented is a combination of available information and predicted values to provide a comprehensive profile.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₃--INVALID-LINK--[1]
Molecular Weight 194.23 g/mol --INVALID-LINK--[2]
CAS Number 40181-00-8--INVALID-LINK--[2]
Appearance Not specified (likely a liquid or low-melting solid)Inferred from related compounds
Boiling Point Predicted: 296.6±25.0 °C--INVALID-LINK-- (for a related isomer)[3]
Melting Point Not available
Density Predicted: 1.062±0.06 g/cm³--INVALID-LINK-- (for a related isomer)[3]
Solubility Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water is anticipated.Inferred from structural similarity to other aromatic aldehydes.
Storage Temperature 2-8°C--INVALID-LINK-- (for a related isomer)[4]

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several synthetic routes. A common strategy involves the α-arylation of propanal or the oxidation of the corresponding alcohol, 2-(3,4-dimethoxyphenyl)propan-1-ol.

Synthesis via Friedel-Crafts Acylation followed by Reduction and Oxidation

A plausible synthetic pathway involves the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with propanoyl chloride, followed by reduction of the resulting ketone and subsequent oxidation to the aldehyde.

Experimental Protocol:

Step 1: Friedel-Crafts Acylation of Veratrole

  • Reagents: Veratrole, propanoyl chloride, and a Lewis acid catalyst (e.g., AlCl₃).

  • Procedure: To a stirred solution of veratrole in an inert solvent (e.g., dichloromethane) under a nitrogen atmosphere, a Lewis acid such as aluminum chloride is added portion-wise at 0°C. Propanoyl chloride is then added dropwise, and the reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is quenched by the slow addition of ice-water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield 1-(3,4-dimethoxyphenyl)propan-1-one.

Step 2: Reduction of 1-(3,4-dimethoxyphenyl)propan-1-one

  • Reagents: 1-(3,4-dimethoxyphenyl)propan-1-one, sodium borohydride (NaBH₄), and a protic solvent (e.g., methanol or ethanol).

  • Procedure: The ketone from the previous step is dissolved in methanol, and sodium borohydride is added portion-wise at 0°C. The reaction is stirred until the starting material is consumed. The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to afford 2-(3,4-dimethoxyphenyl)propan-1-ol.

Step 3: Oxidation of 2-(3,4-dimethoxyphenyl)propan-1-ol

  • Reagents: 2-(3,4-dimethoxyphenyl)propan-1-ol and a mild oxidizing agent (e.g., pyridinium chlorochromate (PCC) or Dess-Martin periodinane).

  • Procedure: The alcohol is dissolved in a suitable solvent like dichloromethane, and the oxidizing agent is added. The reaction is stirred at room temperature until the alcohol is fully converted. The reaction mixture is then filtered through a pad of silica gel or celite to remove the oxidant byproducts. The filtrate is concentrated to yield this compound.

Logical Workflow for Synthesis

Synthesis_Workflow Veratrole Veratrole Acylation Friedel-Crafts Acylation (Lewis Acid Catalyst) Veratrole->Acylation PropanoylChloride Propanoyl Chloride PropanoylChloride->Acylation Ketone 1-(3,4-Dimethoxyphenyl)propan-1-one Acylation->Ketone Reduction Reduction (e.g., NaBH4) Ketone->Reduction Alcohol 2-(3,4-Dimethoxyphenyl)propan-1-ol Reduction->Alcohol Oxidation Oxidation (e.g., PCC) Alcohol->Oxidation Aldehyde This compound Oxidation->Aldehyde

Caption: Synthetic pathway to this compound.

Reactivity and Potential Applications

The chemical reactivity of this compound is primarily governed by the aldehyde functional group and the electron-rich dimethoxyphenyl ring.

  • Aldehyde Group Reactivity: The aldehyde can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to a primary alcohol, and nucleophilic addition reactions at the carbonyl carbon. It can also participate in condensation reactions, such as the aldol condensation, and serve as a precursor for the synthesis of imines and other nitrogen-containing heterocycles.

  • Aromatic Ring Reactivity: The dimethoxy-substituted benzene ring is activated towards electrophilic aromatic substitution. The methoxy groups are ortho-, para-directing, influencing the position of further substitution on the ring.

  • α-Arylation: The α-position to the aldehyde group can be a site for arylation reactions, a powerful tool in C-C bond formation. Palladium-catalyzed α-arylation of aldehydes is a modern synthetic method that could be applied to derivatives of this compound.

Potential Applications: The structural motifs present in this compound are found in various biologically active molecules. For instance, the 3,4-dimethoxyphenyl group is a key component of many natural products and pharmaceuticals. Derivatives of 2-(3,4-dimethoxyphenyl)ethylamine have been investigated for their anti-ulcer activities.[5] This suggests that this compound could serve as a valuable intermediate in the synthesis of novel therapeutic agents.

Illustrative Reaction Pathway: Synthesis of an Amine Derivative

Amine_Synthesis Aldehyde This compound ReductiveAmination Reductive Amination Aldehyde->ReductiveAmination Amine Primary Amine (R-NH2) Amine->ReductiveAmination Product Secondary Amine Derivative ReductiveAmination->Product

Caption: Reductive amination of this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy groups, the aldehyde proton, and the protons of the propyl chain. The aromatic protons would likely appear as a multiplet in the range of 6.7-7.0 ppm. The two methoxy groups would each give a singlet around 3.8-3.9 ppm. The aldehyde proton would be a downfield signal, likely a doublet, around 9.6-9.8 ppm. The proton at the α-carbon would be a multiplet, and the methyl group would be a doublet.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon (around 200 ppm), the aromatic carbons (in the range of 110-150 ppm), the methoxy carbons (around 55-56 ppm), and the aliphatic carbons of the propanal chain.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a strong absorption band for the C=O stretch of the aldehyde at approximately 1720-1740 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic protons, and C-O stretching for the methoxy groups.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 194.23). Fragmentation patterns would likely involve the loss of the aldehyde group (CHO), the methyl group, and cleavage of the bond between the aromatic ring and the propanal side chain.

Conclusion

This compound is a valuable building block in organic synthesis with potential applications in the development of new pharmaceuticals. While comprehensive experimental data on its physical and chemical properties are not extensively documented in publicly available literature, this guide provides a detailed overview based on the analysis of related compounds and established chemical principles. Further research to fully characterize this compound and explore its synthetic utility is warranted.

References

An In-depth Technical Guide on 2-(3,4-Dimethoxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information regarding the molecular properties of 2-(3,4-Dimethoxyphenyl)propanal, a compound of interest in various research and development applications. The following sections detail its molecular weight and chemical formula, presented in a clear and accessible format for scientific professionals.

Molecular and Physical Properties

The fundamental characteristics of this compound are summarized in the table below. These properties are crucial for experimental design, chemical synthesis, and analytical procedures.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₃PubChem[1], Guidechem[2]
Molecular Weight 194.23 g/mol Guidechem[2]
Monoisotopic Mass 194.094294304 uGuidechem[2]

Chemical Structure and Identifiers

The structural representation and key identifiers of this compound are fundamental for its unambiguous identification in databases and literature.

This compound Logical Relationship of Chemical Information cluster_compound Compound cluster_properties Chemical Properties Compound Name This compound Molecular Formula Molecular Formula C₁₁H₁₄O₃ Compound Name->Molecular Formula has Molecular Weight Molecular Weight 194.23 g/mol Compound Name->Molecular Weight has

Caption: Relationship between the compound and its molecular properties.

This guide serves as a foundational resource for professionals engaged in scientific research and drug development. For further information, including experimental protocols and detailed signaling pathways, please refer to specialized chemical databases and peer-reviewed literature.

References

Primary Synthetic Route: Darzens Glycidic Ester Condensation

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Synthesis of 2-(3,4-Dimethoxyphenyl)propanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing this compound, a valuable intermediate in the synthesis of various organic molecules. The document details the methodologies for the most prominent synthetic pathways, presents quantitative data in a structured format, and includes visualizations of the experimental workflows and relevant biological transformations.

The most direct and well-documented method for synthesizing this compound is through the Darzens condensation of 3,4-dimethoxybenzaldehyde (veratraldehyde) with an ester of 2-chloropropionic acid. This reaction proceeds in three key stages: the formation of a glycidic ester, followed by saponification and subsequent decarboxylation to yield the target aldehyde.

Experimental Protocol

Stage 1: Darzens Condensation to form Ethyl 3-(3,4-dimethoxyphenyl)-2-methyloxirane-2-carboxylate

  • To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3,4-dimethoxybenzaldehyde (1.0 eq) and ethyl 2-chloropropionate (1.2 eq) dissolved in dry toluene (approximately 10 mL per 10 mmol of aldehyde).

  • Cool the mixture to 10-15°C in an ice bath.

  • Slowly add a solution of sodium methoxide (1.5 eq) in methanol dropwise over 30-40 minutes, ensuring the temperature remains below 15°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The formation of a precipitate may be observed.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into cold water. Extract the aqueous layer with toluene or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude glycidic ester.

Stage 2: Saponification of the Glycidic Ester

  • Dissolve the crude ethyl 3-(3,4-dimethoxyphenyl)-2-methyloxirane-2-carboxylate in ethanol.

  • Add a 10-15% aqueous solution of sodium hydroxide (1.5-2.0 eq) to the solution.

  • Heat the mixture to 50-60°C and stir for 3-5 hours until the saponification is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure. The resulting aqueous solution contains the sodium salt of the glycidic acid.

Stage 3: Decarboxylation to this compound

  • Carefully acidify the aqueous solution of the glycidic acid salt to pH 3-4 with 15% aqueous hydrochloric acid. An oil may separate out.

  • Heat the acidified mixture to 60-80°C for 2-4 hours to facilitate decarboxylation.[1] Evolution of CO2 gas will be observed.

  • After cooling, extract the product with ethyl acetate or dichloromethane (3 x 50 mL).

  • Combine the organic extracts, wash with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • The crude this compound can be purified by vacuum distillation or column chromatography.

Data Presentation: Darzens Condensation Route
ParameterValue/ConditionReference/Comment
Starting Material 3,4-DimethoxybenzaldehydeVeratraldehyde
Reagent Ethyl 2-chloropropionateCan also use methyl 2-chloropropionate
Base Sodium MethoxideSodium ethoxide or potassium tert-butoxide are also common[2]
Solvent (Condensation) Toluene / MethanolDry conditions are preferable
Temperature (Condensation) 10-15°CMaintained during base addition to control exotherm
Reaction Time (Condensation) 2-4 hoursMonitored by TLC
Saponification Reagent Sodium Hydroxide (aq)
Temperature (Saponification) 50-60°C
Decarboxylation Condition Acidification (HCl) and Heat60-80°C
Overall Yield Not explicitly reported for this specific product, but generally good for Darzens reactions.

Visualization: Darzens Condensation Workflow

Darzens_Condensation cluster_stage1 Stage 1: Darzens Condensation cluster_stage2 Stage 2: Saponification cluster_stage3 Stage 3: Decarboxylation A 3,4-Dimethoxybenzaldehyde D Ethyl 3-(3,4-dimethoxyphenyl)- 2-methyloxirane-2-carboxylate A->D 10-15°C, then RT B Ethyl 2-chloropropionate B->D 10-15°C, then RT C Sodium Methoxide in Toluene/Methanol C->D 10-15°C, then RT F Sodium 3-(3,4-dimethoxyphenyl)- 2-methyloxirane-2-carboxylate D->F 50-60°C E Sodium Hydroxide (aq) E->F H This compound F->H 60-80°C, -CO2 G Hydrochloric Acid (aq) G->H

Caption: Workflow for the synthesis of this compound via Darzens condensation.

Alternative Synthetic Route: Oxidation of 2-(3,4-Dimethoxyphenyl)propan-1-ol

An alternative and straightforward approach involves the oxidation of the corresponding primary alcohol, 2-(3,4-dimethoxyphenyl)propan-1-ol. This two-step method requires the initial synthesis of the alcohol, which can then be selectively oxidized to the aldehyde.

Experimental Protocol (General)

Step 1: Synthesis of 2-(3,4-Dimethoxyphenyl)propan-1-ol

The precursor alcohol can be synthesized via methods such as the hydroboration-oxidation of 1-(3,4-dimethoxyphenyl)propene (isosafrole methyl ether) or by the reduction of ethyl 2-(3,4-dimethoxyphenyl)propanoate with a suitable reducing agent like lithium aluminum hydride (LiAlH4).

Step 2: Oxidation to this compound

  • Dissolve 2-(3,4-dimethoxyphenyl)propan-1-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Employ a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Common systems include:

    • TEMPO-mediated oxidation: Use a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric co-oxidant like sodium hypochlorite (bleach) or trichloroisocyanuric acid.[3]

    • Swern Oxidation: Utilize dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78°C), followed by quenching with a hindered base like triethylamine.

    • Dess-Martin Periodinane (DMP): Add DMP (1.1-1.5 eq) to the alcohol solution in DCM and stir at room temperature until the reaction is complete.

  • Upon completion, work up the reaction mixture according to the specific protocol for the chosen oxidant. This typically involves washing with aqueous solutions to remove byproducts.

  • Dry the organic layer, remove the solvent, and purify the resulting aldehyde by column chromatography or distillation.

Visualization: Oxidation Workflow

Oxidation_Workflow cluster_step1 Step 1: Alcohol Synthesis cluster_step2 Step 2: Oxidation A 1-(3,4-Dimethoxyphenyl)propene C 2-(3,4-Dimethoxyphenyl)propan-1-ol A->C B 1. BH3-THF 2. H2O2, NaOH B->C E This compound C->E D Mild Oxidizing Agent (e.g., TEMPO, DMP) D->E

Caption: Alternative synthesis via oxidation of the corresponding primary alcohol.

Biocatalytic Context: Lignin Peroxidase Degradation

While not a synthetic route, it is relevant for drug development professionals to understand the biological context of related structures. The enzyme Lignin Peroxidase (LiP), found in white-rot fungi, is capable of oxidizing lignin and related model compounds. Studies have shown that LiP can catalyze the Cα-Cβ cleavage of the propylene side chain in 1-(3',4'-dimethoxyphenyl)propene. This enzymatic reaction yields products such as 3,4-dimethoxybenzaldehyde and 1-(3',4'-dimethoxyphenyl)propan-2-one, a ketone isomer of the target aldehyde.[4] This highlights a potential pathway for the biological degradation of similar phenylpropanoid structures.

Visualization: Lignin Peroxidase Activity

Lignin_Peroxidase A 1-(3',4'-Dimethoxyphenyl)propene B Lignin Peroxidase (LiP) H2O2, O2 A->B C 3,4-Dimethoxybenzaldehyde B->C D 1-(3',4'-Dimethoxyphenyl)propan-2-one B->D

Caption: Enzymatic cleavage of a related compound by Lignin Peroxidase.

References

Structural Elucidation of 2-(3,4-Dimethoxyphenyl)propanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(3,4-Dimethoxyphenyl)propanal is an organic compound of interest in various fields, including synthetic chemistry and drug development, due to its structural motifs which are present in a number of biologically active molecules. Accurate structural elucidation is a critical step in its synthesis and characterization, ensuring its identity and purity for subsequent applications. This guide outlines the standard analytical techniques and methodologies used to confirm the structure of this compound.

The primary methods for structural elucidation include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides unique and complementary information about the molecular structure.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.7d1HH-1 (Aldehyde)
~6.8m3HH-5, H-6, H-2' (Aromatic)
~3.9s3HOCH₃ (para)
~3.85s3HOCH₃ (meta)
~3.6q1HH-2
~1.4d3HH-3

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~201C-1 (C=O)
~149C-4' (Ar-O)
~148C-3' (Ar-O)
~130C-1' (Ar-C)
~120C-6' (Ar-H)
~111C-5' (Ar-H)
~110C-2' (Ar-H)
~56OCH₃
~55.9OCH₃
~50C-2
~15C-3

Table 3: Predicted Mass Spectrometry (Electron Ionization) Data

m/zPredicted Fragment
194[M]⁺ (Molecular Ion)
165[M - CHO]⁺
151[M - CH(CH₃)CHO]⁺

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group
~2970, 2870C-H stretch (aliphatic)
~2830, 2730C-H stretch (aldehyde)
~1725C=O stretch (aldehyde)
~1600, 1515C=C stretch (aromatic)
~1260, 1020C-O stretch (ether)

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used in the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse program. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal. Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the ion source via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

  • Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate a mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: Place a small drop of the liquid this compound directly onto the ATR crystal.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualization of the Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound.

G Structural Elucidation Workflow for this compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (EI) Purification->MS IR Infrared Spectroscopy (FTIR-ATR) Purification->IR Data_Analysis Data Interpretation - Chemical Shifts - Fragmentation Pattern - Functional Groups NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmed: This compound Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and structural elucidation of this compound.

Conclusion

The combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a powerful toolkit for the unambiguous structural elucidation of this compound. While the data presented in this guide is predictive, the outlined methodologies represent the standard approach that would be taken by researchers and scientists in the field. The correlation of data from these independent techniques would provide a high degree of confidence in the assigned structure, a critical requirement for its use in research and development.

Spectroscopic Profile of 2-(3,4-Dimethoxyphenyl)propanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the compound 2-(3,4-Dimethoxyphenyl)propanal, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally similar compounds and established spectroscopic principles. This information is intended to serve as a reference for researchers involved in the synthesis, identification, and characterization of this and related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of the 3,4-dimethoxyphenyl moiety and the 2-arylpropanal scaffold.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.70d1HH-1 (Aldehyde)
~6.85d1HH-5'
~6.78dd1HH-6'
~6.75d1HH-2'
~3.88s3HOCH₃
~3.86s3HOCH₃
~3.60q1HH-2
~1.40d3HH-3
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~201.0C-1 (C=O)
~149.0C-4'
~148.5C-3'
~130.0C-1'
~120.0C-6'
~111.5C-5'
~111.0C-2'
~56.0OCH₃
~55.9OCH₃
~52.0C-2
~15.0C-3
Predicted IR Data (Liquid Film/KBr)
Wavenumber (cm⁻¹)IntensityAssignment
~2970-2850Medium-StrongC-H stretch (aliphatic)
~2830, ~2730MediumC-H stretch (aldehyde)
~1725StrongC=O stretch (aldehyde)
~1605, ~1515Medium-StrongC=C stretch (aromatic)
~1260, ~1030StrongC-O stretch (ether)
Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)
m/zRelative IntensityAssignment
194Moderate[M]⁺ (Molecular Ion)
165High[M - CHO]⁺
151High[M - CH₃CHO]⁺ or [C₉H₁₁O₂]⁺
137Moderate[C₈H₉O₂]⁺
77Moderate[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are standard procedures for the characterization of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (approximately 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.[1][2][3][4]

  • Instrumentation: Spectra are acquired on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: The instrument is tuned and shimmed to the deuterium lock signal of CDCl₃. A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds. 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to acquire the ¹³C NMR spectrum. A spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second are employed. Several hundred to a few thousand scans are accumulated to obtain a spectrum with an adequate signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet is prepared by grinding approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk.[5]

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.

  • Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded. The sample is then placed in the instrument's beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹. The spectrum is recorded in the range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Electron Ionization (EI) is employed, where the sample molecules in the gas phase are bombarded with a beam of electrons with an energy of 70 eV. This causes the molecule to ionize and fragment.[6][7]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer.

  • Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated, which is a plot of relative intensity versus m/z.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a synthesized compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Final Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

Spectroscopic_Data_Integration Data ¹H & ¹³C NMR IR Spectroscopy Mass Spectrometry Analysis Structural Analysis Data:nmr->Analysis Connectivity (C-H framework) Data:ir->Analysis Functional Groups (C=O, C-O) Data:ms->Analysis Molecular Weight & Fragmentation Conclusion Structure Confirmed Analysis->Conclusion

Caption: Integration of multiple spectroscopic techniques for structural elucidation.

References

Physical and chemical properties of 2-(3,4-Dimethoxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(3,4-Dimethoxyphenyl)propanal (CAS No: 40181-00-8). Due to the limited availability of specific experimental data for this compound, this document summarizes known identifiers and presents general, well-established experimental protocols for the determination of key physical and chemical characteristics. Furthermore, this guide explores the synthesis, potential reactivity, and plausible biological activities of this compound by drawing parallels with structurally related compounds and the broader class of α-aryl aldehydes. This information is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the characterization and potential applications of this molecule.

Core Physical and Chemical Properties

While specific experimentally determined physical properties for this compound are not extensively reported in publicly available literature, the following table summarizes its key identifiers and known data.

PropertyValueSource
CAS Number 40181-00-8[1][2][3]
Molecular Formula C₁₁H₁₄O₃[4]
Molecular Weight 194.23 g/mol [1][3]
IUPAC Name This compound
Synonyms 2-(3,4-dimethoxyphenyl)propionaldehyde[1]
Storage Temperature 2-8 °C

Experimental Protocols for Property Determination

The following sections detail standardized experimental methodologies for determining the primary physical and chemical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.

Protocol:

  • A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.

  • The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath, and a thermometer.

  • The sample is heated slowly and evenly.

  • The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range. A narrow melting range typically indicates a high degree of purity.

Boiling Point Determination

For liquid compounds, the boiling point is a characteristic physical property.

Protocol:

  • A small volume of the liquid is placed in a small test tube or a fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • The setup is gently heated in a Thiele tube or on a heating block, along with a thermometer.

  • As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is then discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of an organic compound.

Protocol:

  • A small amount of the sample (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • The solution is transferred to a clean NMR tube.

  • The NMR tube is placed in the spectrometer.

  • The spectrum is acquired, processed, and analyzed to determine the chemical shifts, integration, and coupling patterns of the protons and carbon atoms, which provides detailed information about the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol:

  • A sample of the compound is prepared for analysis. For a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr). For a solid, it can be dissolved in a suitable solvent or mixed with KBr powder and pressed into a pellet.

  • The sample is placed in the IR spectrometer.

  • The instrument passes infrared radiation through the sample, and a detector measures the amount of radiation absorbed at different frequencies.

  • The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Synthesis and Reactivity

Synthesis

Specific high-yield synthesis routes for this compound are not well-documented in readily accessible literature. However, a plausible synthetic approach can be inferred from general organic chemistry principles. One potential route could involve the hydroformylation of 1,2-dimethoxy-4-(prop-1-en-2-yl)benzene. Another possibility is the oxidation of the corresponding alcohol, 2-(3,4-dimethoxyphenyl)propan-1-ol. A general synthetic scheme starting from eugenol, a readily available natural product, can be conceptualized as a multi-step process involving methylation, isomerization, and subsequent oxidation to yield related dimethoxybenzaldehydes[5].

Synthesis_Pathway 3,4-Dimethoxy-allylbenzene 3,4-Dimethoxy-allylbenzene 1-(3,4-Dimethoxyphenyl)propene 1-(3,4-Dimethoxyphenyl)propene 3,4-Dimethoxy-allylbenzene->1-(3,4-Dimethoxyphenyl)propene Isomerization This compound This compound 1-(3,4-Dimethoxyphenyl)propene->this compound Oxidation

Caption: Plausible synthetic pathway.

Reactivity

This compound possesses two primary reactive sites: the aldehyde functional group and the electron-rich dimethoxy-substituted aromatic ring.

  • Aldehyde Group: The aldehyde is susceptible to nucleophilic attack at the carbonyl carbon. It can undergo a variety of reactions typical of aldehydes, including:

    • Oxidation: to form 2-(3,4-dimethoxyphenyl)propanoic acid.

    • Reduction: to form 2-(3,4-dimethoxyphenyl)propan-1-ol.

    • Nucleophilic Addition: reactions with Grignard reagents, organolithium compounds, and cyanides.

    • Condensation Reactions: such as the aldol condensation.[6]

  • α-Carbon: The carbon atom alpha to the aldehyde group is acidic and can be deprotonated to form an enolate, which can then act as a nucleophile in various reactions.

  • Aromatic Ring: The dimethoxy groups are electron-donating and activate the benzene ring towards electrophilic aromatic substitution. These reactions would likely be directed to the positions ortho and para to the methoxy groups.

Reactivity_Diagram cluster_aldehyde Aldehyde Reactions cluster_aromatic Aromatic Ring Reactions This compound This compound Carboxylic Acid Carboxylic Acid This compound->Carboxylic Acid Oxidation Primary Alcohol Primary Alcohol This compound->Primary Alcohol Reduction Addition Product Addition Product This compound->Addition Product Nucleophilic Addition Substituted Ring Substituted Ring This compound->Substituted Ring Electrophilic Substitution

Caption: Potential reactivity pathways.

Potential Biological Activity

While no specific biological activity data for this compound has been found, the structural motifs present in the molecule suggest potential areas of interest for biological screening.

  • Dimethoxyphenyl Moiety: Compounds containing the dimethoxyphenyl group are known to exhibit a wide range of biological activities. For instance, some 2-methoxyphenol derivatives have been investigated for their antioxidant and anti-inflammatory properties, including the inhibition of cyclooxygenase-2 (COX-2).[7]

  • Phenethylamine Analogs: The core structure is related to phenethylamines, a class of compounds known for their psychoactive and stimulant effects. However, the presence and position of the aldehyde group significantly alter the molecule's properties compared to simple phenethylamines.

Given these structural features, this compound could be a candidate for screening in assays related to:

  • Antioxidant activity

  • Anti-inflammatory effects

  • Antimicrobial properties[8]

  • Neurological activity

It is important to emphasize that these are speculative areas of interest based on structural analogy, and dedicated biological assays are required to determine the actual bioactivity of this compound.

Biological_Screening_Workflow cluster_assays Potential In vitro Assays Compound Synthesis & Purification Compound Synthesis & Purification In vitro Screening In vitro Screening Compound Synthesis & Purification->In vitro Screening Hit Identification Hit Identification In vitro Screening->Hit Identification Antioxidant Assays Antioxidant Assays In vitro Screening->Antioxidant Assays Anti-inflammatory Assays Anti-inflammatory Assays In vitro Screening->Anti-inflammatory Assays Antimicrobial Assays Antimicrobial Assays In vitro Screening->Antimicrobial Assays Receptor Binding Assays Receptor Binding Assays In vitro Screening->Receptor Binding Assays Lead Optimization Lead Optimization Hit Identification->Lead Optimization Preclinical Studies Preclinical Studies Lead Optimization->Preclinical Studies

Caption: Drug discovery workflow.

Conclusion

This compound is a chemical compound for which detailed experimental data is currently sparse in the public domain. This guide has consolidated the available identifying information and provided a framework of standard experimental protocols for its characterization. The exploration of its potential synthesis, reactivity, and biological activity, based on the known chemistry of related compounds, offers a valuable starting point for further research. For scientists and professionals in drug development, this molecule represents an interesting scaffold that warrants further investigation to unlock its potential therapeutic applications.

References

An In-depth Technical Guide to 2-(3,4-Dimethoxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,4-Dimethoxyphenyl)propanal, a substituted aromatic aldehyde, holds interest within the scientific community for its potential applications in organic synthesis and as a precursor for various biologically active molecules. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and potential areas of application, with a focus on data relevant to researchers in drug discovery and development.

Chemical Identity and Synonyms

The compound is systematically named according to IUPAC nomenclature, and is also known by several synonyms.

IdentifierValue
IUPAC Name This compound[1]
Synonyms 2-(3,4-dimethoxyphenyl)propionaldehyde
CAS Number 40181-00-8
Molecular Formula C₁₁H₁₄O₃[1]
Molecular Weight 194.23 g/mol [2]

Physicochemical and Spectral Data

A summary of the key physicochemical and computed spectral properties of this compound is presented below. While experimental data for some properties are limited, computational predictions provide valuable insights.

PropertyValueSource
XLogP3 1.1PubChem (Computed)[2]
Hydrogen Bond Donor Count 0PubChem (Computed)[2]
Hydrogen Bond Acceptor Count 3PubChem (Computed)[2]
Rotatable Bond Count 4PubChem (Computed)[2]
Exact Mass 194.094294304 DaPubChem (Computed)[2]
Monoisotopic Mass 194.094294304 DaPubChem (Computed)[2]
Topological Polar Surface Area 35.5 ŲPubChem (Computed)[2]
Kovats Retention Index (Standard Polar) 2470NIST Mass Spectrometry Data Center[2]

Synthesis of this compound

A plausible and common synthetic route to this compound involves the oxidation of the corresponding primary alcohol, 2-(3,4-dimethoxyphenyl)propan-1-ol.

Synthesis_Pathway 2-(3,4-dimethoxyphenyl)propan-1-ol 2-(3,4-Dimethoxyphenyl)propan-1-ol This compound This compound 2-(3,4-dimethoxyphenyl)propan-1-ol->this compound Oxidation Oxidizing_Agent Oxidizing Agent (e.g., PCC, Swern Oxidation) Oxidizing_Agent->this compound

Caption: Synthetic pathway for this compound.

Experimental Protocol: Oxidation of 2-(3,4-dimethoxyphenyl)propan-1-ol

This protocol describes a general method for the oxidation of a primary alcohol to an aldehyde using pyridinium chlorochromate (PCC), a common and effective oxidizing agent for this transformation.[3]

Materials:

  • 2-(3,4-dimethoxyphenyl)propan-1-ol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(3,4-dimethoxyphenyl)propan-1-ol in anhydrous dichloromethane.

  • To this solution, add pyridinium chlorochromate (PCC) in one portion. The molar ratio of PCC to the alcohol is typically 1.5:1.

  • Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting material), dilute the mixture with diethyl ether.

  • Pass the resulting suspension through a short pad of silica gel to remove the chromium salts and excess PCC. Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product, this compound, can be further purified by column chromatography on silica gel if necessary.

Analytical Methods

The characterization and purity assessment of this compound can be achieved using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (CHO) in the downfield region (typically δ 9-10 ppm).[4] Aromatic protons on the dimethoxy-substituted ring would appear in the aromatic region (δ 6-8 ppm). Signals for the methoxy groups (OCH₃) would be singlets around δ 3.8-4.0 ppm. The protons of the propanal backbone would exhibit splitting patterns corresponding to their neighboring protons.[4]

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon of the aldehyde at a significant downfield shift (around δ 200 ppm). The aromatic carbons and the carbons of the methoxy groups and the propanal chain will also have distinct chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound.

  • Electron Ionization (EI-MS): The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 194.[5] Key fragmentation patterns would likely involve the loss of the aldehyde group or cleavage of the propanal side chain, leading to characteristic fragment ions.[5]

Biological Activity and Potential Applications in Drug Development

While specific biological activities of this compound are not extensively documented, the broader class of substituted phenylpropanal and related dimethoxyphenyl compounds has shown a range of pharmacological activities.[6][7] These include antioxidant, anti-inflammatory, and antimicrobial properties.[8][9]

The 3,4-dimethoxyphenyl moiety is present in numerous biologically active natural products and synthetic compounds. This structural motif is often associated with interactions with various biological targets. Therefore, this compound serves as a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its aldehyde functionality allows for a variety of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, to generate a diverse library of derivatives for biological screening.

Logical Workflow for Derivative Synthesis and Screening

The following diagram illustrates a general workflow for utilizing this compound in a drug discovery context.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Evaluation cluster_development Preclinical Development Start This compound Reaction Chemical Reactions (e.g., Reductive Amination, Wittig) Start->Reaction Library Library of Derivatives Reaction->Library Screening High-Throughput Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt ADMET ADMET Studies Lead_Opt->ADMET Preclinical Preclinical Candidate ADMET->Preclinical

Caption: General workflow for drug discovery using this compound.

Conclusion

This compound is a compound with significant potential as a versatile intermediate in organic synthesis, particularly in the field of medicinal chemistry. While direct biological data on this specific molecule is sparse, its structural features suggest that its derivatives are promising candidates for the development of new therapeutic agents. This guide provides foundational information to support further research and exploration of this and related compounds.

References

An In-depth Technical Guide to 2-(3,4-Dimethoxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3,4-Dimethoxyphenyl)propanal, a small molecule with potential applications in various scientific domains. Due to the limited availability of direct research on this specific compound, this document synthesizes information from analogous structures and established chemical principles to offer insights into its discovery, history, synthesis, and potential biological significance. All quantitative data for related compounds is presented in structured tables, and detailed, albeit hypothetical, experimental protocols for its synthesis are provided. Visual diagrams generated using Graphviz are included to illustrate synthetic pathways.

Introduction

This compound, with the chemical formula C₁₁H₁₄O₃, is an aromatic aldehyde. Its structure, featuring a dimethoxyphenyl group attached to a propanal moiety at the second carbon, suggests potential for diverse chemical reactivity and biological activity. The dimethoxybenzene core is a common feature in many biologically active natural products and synthetic compounds. While specific research on this compound is scarce, its structural similarity to other 2-arylpropanals and derivatives of 3,4-dimethoxybenzene allows for informed postulation regarding its properties and potential applications.

Discovery and History

Currently, there is no specific information available in the public domain detailing the initial discovery and historical development of this compound. The compound is listed in chemical databases such as PubChem (CID 20514626), which confirms its existence, but its scientific history remains largely undocumented. It is plausible that this compound has been synthesized as an intermediate in more complex chemical syntheses or as part of a library of compounds for screening purposes, without being the primary focus of published research.

The broader class of 2-arylpropanals has a more established history, primarily in the fragrance and pharmaceutical industries. For instance, 2-phenylpropanal and its derivatives are known for their characteristic floral and green scents[1]. In the pharmaceutical realm, the 2-arylpropanoic acid scaffold (a close chemical relative) is a well-known non-steroidal anti-inflammatory drug (NSAID) class, suggesting that related aldehydes might also possess biological activity.

Synthesis of this compound

While no specific synthesis for this compound has been published, plausible synthetic routes can be devised based on standard organic chemistry reactions. A logical and efficient approach involves the synthesis of the corresponding primary alcohol, 2-(3,4-dimethoxyphenyl)propan-1-ol, followed by its selective oxidation to the aldehyde.

Proposed Synthesis of the Precursor Alcohol: 2-(3,4-Dimethoxyphenyl)propan-1-ol

A viable method for the synthesis of 2-(3,4-dimethoxyphenyl)propan-1-ol is the Grignard reaction between 3,4-dimethoxybenzylmagnesium chloride and acetaldehyde.[2][3][4]

Experimental Protocol (Hypothetical):

  • Preparation of the Grignard Reagent:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to initiate the reaction.

    • Under an inert atmosphere (e.g., argon or nitrogen), add a solution of 3,4-dimethoxybenzyl chloride (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise via the dropping funnel.

    • The reaction mixture is gently heated to maintain a steady reflux. The disappearance of the magnesium turnings indicates the formation of the Grignard reagent.

  • Reaction with Acetaldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of freshly distilled acetaldehyde (1.1 eq) in anhydrous THF dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude 2-(3,4-dimethoxyphenyl)propan-1-ol.

    • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain the pure alcohol.

Synthesis_of_Precursor_Alcohol cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Reaction with Acetaldehyde cluster_step3 Step 3: Work-up 3,4-Dimethoxybenzyl_chloride 3,4-Dimethoxybenzyl chloride Grignard_Reagent 3,4-Dimethoxybenzyl magnesium chloride 3,4-Dimethoxybenzyl_chloride->Grignard_Reagent + Mg, THF Mg_THF Mg / THF Intermediate_Alkoxide Intermediate Alkoxide Grignard_Reagent->Intermediate_Alkoxide + Acetaldehyde Acetaldehyde Acetaldehyde Final_Alcohol 2-(3,4-Dimethoxyphenyl)propan-1-ol Intermediate_Alkoxide->Final_Alcohol + H₃O⁺ Aqueous_Workup Aqueous Work-up (NH4Cl)

Caption: Proposed synthetic workflow for 2-(3,4-dimethoxyphenyl)propan-1-ol via a Grignard reaction.

Proposed Synthesis of this compound via Oxidation

The selective oxidation of the primary alcohol, 2-(3,4-dimethoxyphenyl)propan-1-ol, to the corresponding aldehyde can be achieved using mild oxidizing agents to prevent over-oxidation to the carboxylic acid. The Dess-Martin periodinane (DMP) oxidation is a suitable method.

Experimental Protocol (Hypothetical):

  • Reaction Setup:

    • Dissolve 2-(3,4-dimethoxyphenyl)propan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

    • Add Dess-Martin periodinane (1.2 eq) to the solution in one portion at room temperature.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

    • Stir the mixture vigorously for 15 minutes until the solid dissolves.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to give the crude this compound.

    • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure aldehyde.

Oxidation_to_Aldehyde Precursor_Alcohol 2-(3,4-Dimethoxyphenyl)propan-1-ol Target_Aldehyde This compound Precursor_Alcohol->Target_Aldehyde + DMP, DCM Oxidizing_Agent Dess-Martin Periodinane (DMP) in DCM

Caption: Proposed oxidation of 2-(3,4-dimethoxyphenyl)propan-1-ol to the target aldehyde.

Postulated Biological Significance

While there is no direct pharmacological data for this compound, the biological activities of structurally related compounds can provide a basis for postulating its potential significance.

Potential Antimicrobial and Anti-inflammatory Activity

The 2-arylpropanal and 2-arylpropanoic acid scaffolds are present in various compounds with known biological activities. For example, some 2-arylbenzimidazoles and 2-styrylbenzothiazoles have demonstrated antioxidant, antiproliferative, and anti-inflammatory properties[5][6]. It is conceivable that this compound could serve as a precursor or exhibit similar activities.

Role in Fragrance and Flavor

Many phenylpropanal derivatives are valued for their olfactory properties. For instance, 3-phenylpropanal is known for its hyacinth-like scent and is used in the fragrance industry[7][8]. 2-Phenylpropanal also has a fresh, green aroma[1]. Given these precedents, this compound may possess unique aromatic qualities that could be of interest in the flavor and fragrance sectors.

Precursor for Pharmaceutical Agents

The 3,4-dimethoxyphenyl moiety is a key structural feature in numerous pharmaceuticals. For example, derivatives of 2-(3,4-dimethoxyphenyl)ethylamine have been synthesized and evaluated for their antiulcer activities[9]. This suggests that this compound could be a valuable intermediate for the synthesis of novel therapeutic agents.

Quantitative Data

As there is no publicly available experimental data for this compound, the following table presents data for a structurally related compound, 3-(3,4-Dimethoxyphenyl)propionic acid, to provide some context on the physicochemical properties of this class of molecules.

PropertyValue for 3-(3,4-Dimethoxyphenyl)propionic acidReference
Molecular Formula C₁₁H₁₄O₄
Molecular Weight 210.23 g/mol
Melting Point 96-97 °C
CAS Number 2107-70-2

Conclusion

This compound represents a molecule of interest at the intersection of synthetic chemistry, pharmacology, and material science. Although direct research on this compound is limited, this guide provides a foundational understanding based on the established chemistry of related structures. The proposed synthetic routes are robust and based on well-understood organic reactions, offering a clear path for its preparation in a laboratory setting. The postulated biological significance, drawn from analogous compounds, suggests that further investigation into the antimicrobial, anti-inflammatory, and sensory properties of this compound is warranted. This document serves as a valuable resource for researchers and professionals looking to explore the potential of this and similar molecules in drug discovery and other applications.

References

The Multifaceted Biological Activities of Dimethoxybenzene Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dimethoxybenzene derivatives, a class of organic compounds characterized by a benzene ring substituted with two methoxy groups, represent a versatile scaffold with significant potential in pharmacology and drug development. The positional isomerism of the methoxy groups (1,2-, 1,3-, and 1,4-), along with further substitutions on the benzene ring, gives rise to a diverse array of molecules with a wide spectrum of biological activities. These activities range from antioxidant and antimicrobial to anticancer and anti-inflammatory effects, making them attractive candidates for therapeutic agent design. This technical guide provides an in-depth overview of the current understanding of the biological activities of dimethoxybenzene derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Key Biological Activities and Quantitative Data

The biological activities of dimethoxybenzene derivatives are diverse and potent. This section summarizes the key findings from various studies, with a focus on quantitative data to allow for comparative analysis.

Antioxidant Activity

Many dimethoxybenzene derivatives, particularly those with phenolic hydroxyl groups (methoxyphenols), exhibit significant antioxidant properties. Their ability to scavenge free radicals is a key mechanism in combating oxidative stress, which is implicated in numerous diseases.

Table 1: Antioxidant Activity of Dimethoxybenzene Derivatives

CompoundAssayIC50 / EC50Reference
EugenolDPPH Radical Scavenging-[1]
IsoeugenolDPPH Radical Scavenging-
Ferulic AcidDPPH Radical Scavenging-
2-Methoxy-4-methylphenol (MMP)DPPH Radical Scavenging-
bis-EugenolDPPH Radical Scavenging-
bis-Ferulic acidDPPH Radical Scavenging-
DehydrodiisoeugenolDPPH Radical Scavenging-
CurcuminDPPH Radical Scavenging-
Antimicrobial Activity

Dimethoxybenzene derivatives, notably eugenol, have demonstrated broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi. Their mechanisms of action often involve the disruption of microbial cell membranes.

Table 2: Antimicrobial Activity of Dimethoxybenzene Derivatives

CompoundOrganismMIC (µg/mL)Reference
EugenolEscherichia coli0.125[1]
EugenolStaphylococcus aureus-[2]
EugenolHelicobacter pylori2[3]
N'-Benzylidene-3,4-dimethoxybenzohydrazide derivative 4h Staphylococcus aureus5.88 µM[4]
N'-Benzylidene-3,4-dimethoxybenzohydrazide derivative 4i Acinetobacter baumannii11.64 µM[4]
N'-Benzylidene-3,4-dimethoxybenzohydrazide derivative 4i Escherichia coli23.30 µM[4]
N'-Benzylidene-3,4-dimethoxybenzohydrazide derivative 4i Candida albicans23.30 µM[4]
N'-Benzylidene-3,4-dimethoxybenzohydrazide derivative 4j Enterococcus faecalis16.68 µM[4]
Cytotoxic and Anticancer Activity

Certain dimethoxybenzene derivatives have shown promising cytotoxic effects against various cancer cell lines. This has led to their investigation as potential anticancer agents, with some derivatives acting as inhibitors of key signaling pathways involved in cancer progression.

Table 3: Cytotoxic and Anticancer Activity of Dimethoxybenzene Derivatives

CompoundCell LineIC50Reference
CurcuminHuman submandibular gland tumor (HSG)-
DehydrodiisoeugenolHuman submandibular gland tumor (HSG)-
IsoeugenolHuman submandibular gland tumor (HSG)-
EugenolHuman submandibular gland tumor (HSG)-
Ferulic acidHuman submandibular gland tumor (HSG)-
2-methoxy-4-methylphenol (MMP)Human submandibular gland tumor (HSG)-
bis-MMPHuman submandibular gland tumor (HSG)-
bis-EugenolHuman submandibular gland tumor (HSG)-
bis-Ferulic acidHuman submandibular gland tumor (HSG)-
5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles (IOXs)Chilo suppressalis integumentVaries with substitution[5]
5-methoxy indolyl-pyridinyl-propenone 1a U251 glioblastomaGI50 = 2.30 µM[6]
6-methoxy indolyl-pyridinyl-propenone 9b U251 glioblastomaGI50 = 0.09 µM[6]
Enzyme Inhibitory Activity

The dimethoxybenzene scaffold has been successfully utilized in the design of potent enzyme inhibitors, targeting kinases and other enzymes implicated in disease.

Table 4: Enzyme Inhibitory Activity of Dimethoxybenzene Derivatives

CompoundTarget EnzymeIC50Reference
6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole 13a FGFR130.2 nM[2]
5H-pyrrolo[2,3-b]pyrazine derivative 7 FGFR14 nM[7]
5H-pyrrolo[2,3-b]pyrazine derivative 29 FGFR1Picomolar range[7]
Methoxyphenyl-based chalcone 2f Nitric Oxide Production (LPS-induced RAW264.7)11.2 µM[8]
Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate 5a COX-25.84 µM
Diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate 5c COX-2-
Diethyl 3-(3-methoxybenzoyl)-7-methoxyindolizine-1,2-dicarboxylate 5d COX-28.49 µM
2-(Trimethoxyphenyl)-Thiazole A2 COX-223.26 µM
2-(Trimethoxyphenyl)-Thiazole A3 COX-2-
2-(Trimethoxyphenyl)-Thiazole A6 COX-126.88 µM
2-(Trimethoxyphenyl)-Thiazole A8 COX-2-

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of dimethoxybenzene derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant activity of compounds by measuring their ability to scavenge the stable DPPH free radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Test compounds

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol or ethanol. The working solution is typically 0.1 mM. The absorbance of the working solution at 517 nm should be approximately 1.0.

  • Sample preparation: Dissolve the test compounds and positive control in methanol or ethanol to prepare a series of concentrations.

  • Assay:

    • Add a specific volume of the test compound solution to the wells of a 96-well plate.

    • Add an equal volume of the DPPH working solution to each well to initiate the reaction.

    • Include a blank control (solvent + DPPH solution) and a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Cell culture medium

  • Test compounds

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the plates for a specific duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add a specific volume of MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the concentration of the test compound.

Northern Blot for COX-2 Gene Expression

Northern blotting is a technique used to detect specific RNA molecules in a sample. This protocol outlines the steps for analyzing COX-2 mRNA expression.

Materials:

  • Total RNA extraction kit

  • Agarose

  • MOPS buffer

  • Formaldehyde

  • RNA loading buffer (Formamide, Formaldehyde, MOPS)

  • Nylon membrane

  • 20X SSC buffer

  • UV crosslinker

  • Hybridization buffer

  • Radioactively or non-radioactively labeled COX-2 probe

  • Washing buffers (low and high stringency)

  • Phosphor screen or X-ray film

Procedure:

  • RNA Isolation: Extract total RNA from cells treated with the test compounds and controls.

  • Gel Electrophoresis:

    • Prepare a denaturing agarose gel (e.g., 1.2%) containing formaldehyde in MOPS buffer.

    • Mix RNA samples with RNA loading buffer, heat to 65°C for 10 minutes, and then cool on ice.

    • Load the samples onto the gel and run at an appropriate voltage until the dye front has migrated sufficiently.

  • Transfer:

    • Rinse the gel with DEPC-treated water to remove formaldehyde.

    • Transfer the RNA from the gel to a nylon membrane using a capillary or vacuum transfer method with 20X SSC buffer.

  • Immobilization: Crosslink the RNA to the membrane using a UV crosslinker.

  • Hybridization:

    • Pre-hybridize the membrane in hybridization buffer to block non-specific binding sites.

    • Add the labeled COX-2 probe to fresh hybridization buffer and incubate with the membrane overnight at an appropriate temperature.

  • Washing: Wash the membrane with low and high stringency buffers to remove unbound probe.

  • Detection: Expose the membrane to a phosphor screen or X-ray film to visualize the labeled RNA bands corresponding to COX-2. The intensity of the bands can be quantified using densitometry.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which dimethoxybenzene derivatives exert their biological effects is crucial for their rational design and development as therapeutic agents. This section illustrates key signaling pathways and proposed mechanisms of action.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway and its Inhibition

The FGFR signaling pathway plays a critical role in cell proliferation, differentiation, and survival. Aberrant activation of this pathway is implicated in various cancers. Certain dimethoxybenzene derivatives have been developed as potent FGFR inhibitors.

FGFR_Signaling_Pathway cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_plcg PLCγ Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization GRB2_SOS GRB2/SOS Dimerization->GRB2_SOS PI3K PI3K Dimerization->PI3K PLCG PLCγ Dimerization->PLCG DMB_Inhibitor Dimethoxybenzene Derivative (Inhibitor) DMB_Inhibitor->Dimerization Inhibits RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival, Growth mTOR->Cell_Survival DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC Ca_Release Ca²⁺ Release IP3->Ca_Release

Caption: FGFR Signaling Pathway and Inhibition by Dimethoxybenzene Derivatives.

Cyclooxygenase-2 (COX-2) Inflammatory Pathway

The COX-2 enzyme is a key mediator of inflammation through the production of prostaglandins. Inhibition of COX-2 is a major therapeutic strategy for inflammatory disorders. Several methoxyphenol derivatives have shown COX-2 inhibitory activity.

COX2_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A₂ Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Releases PLA2->Cell_Membrane Acts on COX2 COX-2 (Inducible Enzyme) Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H₂ (PGH₂) COX2->PGH2 Converts to Prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) PGH2->Prostaglandins Metabolized to Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediate Methoxyphenol Methoxyphenol Derivative Methoxyphenol->COX2 Inhibits

Caption: COX-2 Inflammatory Pathway and Inhibition by Methoxyphenol Derivatives.

Proposed Antibacterial Mechanism of Eugenol

Eugenol, a well-studied dimethoxybenzene derivative, exerts its antibacterial effects primarily by disrupting the bacterial cell membrane, leading to cell death.

Eugenol_Antibacterial_Mechanism cluster_mechanism Mechanism of Action Eugenol Eugenol Membrane_Interaction Interaction with Cell Membrane Eugenol->Membrane_Interaction Targets Bacterial_Cell Bacterial Cell Bacterial_Cell->Membrane_Interaction Component of Membrane_Disruption Membrane Disruption & Increased Permeability Membrane_Interaction->Membrane_Disruption Leakage Leakage of Intracellular Components (Ions, ATP) Membrane_Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Proposed Antibacterial Mechanism of Action for Eugenol.

Structure-Activity Relationships (SAR)

The biological activity of dimethoxybenzene derivatives is intricately linked to their chemical structure. Key SAR observations include:

  • Position of Methoxy Groups: The relative positions of the two methoxy groups on the benzene ring (ortho, meta, or para) significantly influence the molecule's electronic properties, conformation, and ability to interact with biological targets.

  • Nature and Position of Other Substituents: The addition of other functional groups, such as halogens, hydroxyl groups, or more complex side chains, can dramatically alter the biological activity profile. For instance, the introduction of a 2,6-dichloro-3,5-dimethoxyphenyl moiety has been shown to be crucial for potent FGFR inhibition.[2]

  • Hydrophobicity and Electronic Effects: The overall hydrophobicity and the electron-donating or -withdrawing nature of the substituents play a critical role in membrane permeability, target binding affinity, and metabolic stability. For example, in a series of 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles, the inhibitory activity against chitin synthesis was found to be enhanced by the introduction of a hydrophobic substituent with an optimal value.[5]

  • Isomeric Effects: Even subtle changes in the position of a substituent can lead to profound differences in biological activity and mechanism of action. A striking example is the switch from methuosis induction to microtubule disruption in indolyl-pyridinyl-propenones when a methoxy group is moved from the 5- to the 6-position of the indole ring.[6]

Conclusion and Future Perspectives

Dimethoxybenzene derivatives represent a rich source of biologically active compounds with significant therapeutic potential. The diverse range of activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory effects, underscores the importance of this chemical scaffold in drug discovery. The quantitative data presented in this guide highlight the potency of some of these derivatives, with several compounds exhibiting activity in the nanomolar to low micromolar range.

Future research in this area should continue to focus on:

  • Systematic SAR studies: A more comprehensive understanding of the structure-activity relationships for different biological targets will enable the rational design of more potent and selective derivatives.

  • Mechanism of action studies: Elucidating the precise molecular mechanisms underlying the observed biological activities is crucial for optimizing therapeutic efficacy and minimizing off-target effects.

  • In vivo evaluation: Promising in vitro candidates should be advanced to in vivo models to assess their pharmacokinetic properties, efficacy, and safety in a more physiologically relevant context.

  • Exploration of novel biological targets: The versatility of the dimethoxybenzene scaffold suggests that it may have utility against a broader range of biological targets than is currently appreciated.

References

The 3,4-Dimethoxyphenyl Moiety: A Privileged Scaffold in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3,4-dimethoxyphenyl group is a prominent structural motif in a vast array of biologically active compounds. Its presence often confers favorable pharmacokinetic properties and potent interactions with various biological targets, making it a cornerstone in the design of novel therapeutics. This technical guide provides a comprehensive review of 3,4-dimethoxyphenyl compounds, focusing on their synthesis, diverse biological activities, and mechanisms of action, with a particular emphasis on their role as anticancer agents.

Synthetic Strategies for 3,4-Dimethoxyphenyl Compounds

The 3,4-dimethoxyphenyl scaffold is typically introduced using commercially available starting materials such as 3,4-dimethoxybenzoic acid, 3,4-dimethoxybenzaldehyde, or 2-(3,4-dimethoxyphenyl)ethylamine. A variety of synthetic transformations are then employed to construct the final target molecules.

General Synthesis of 3,4-Dimethoxybenzohydrazide Derivatives

One common synthetic route involves the conversion of a carboxylic acid to a hydrazide, which can then be further modified.

Experimental Protocol: Synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide

  • Esterification: 3,4-dimethoxybenzoic acid is refluxed with methanol in the presence of a catalytic amount of sulfuric acid to yield methyl 3,4-dimethoxybenzoate.

  • Hydrazinolysis: The resulting ester is then refluxed with hydrazine hydrate in ethanol to produce 3,4-dimethoxybenzohydrazide.

  • Condensation: The 3,4-dimethoxybenzohydrazide is condensed with a substituted benzaldehyde in the presence of a catalytic amount of acetic acid in ethanol under reflux to afford the final N'-benzylidene-3,4-dimethoxybenzohydrazide derivative.

Biological Activities of 3,4-Dimethoxyphenyl Compounds

The 3,4-dimethoxyphenyl moiety is a key feature in compounds exhibiting a wide range of biological activities, including anticancer, anti-ulcer, anti-inflammatory, and enzyme inhibitory properties.

Anticancer Activity

A significant number of 3,4-dimethoxyphenyl-containing compounds have demonstrated potent cytotoxic effects against various cancer cell lines. A notable mechanism of action is the inhibition of tubulin polymerization.

Table 1: Anticancer Activity of Selected 3,4-Dimethoxyphenyl Compounds

Compound ClassCancer Cell LineIC50 (µM)Reference
Trimethoxyphenyl-based oxazolone derivativesHepG21.38 - 3.21[1]
3,4-Dimethoxybenzohydrazide derivativesHela2.59[2]
3,4-Dimethoxybenzohydrazide derivativesMCF74.66[2]
3,4-Dimethoxybenzohydrazide derivativesHCT-1161.98[2]
Anti-ulcer and Urease Inhibitory Activity

Derivatives of 2-(3,4-dimethoxyphenyl)ethylamine and 3,4-dimethoxybenzohydrazide have been investigated for their potential to treat peptic ulcers. One of the mechanisms involved is the inhibition of the enzyme urease, which is produced by Helicobacter pylori.

Table 2: Urease Inhibitory Activity of 3,4-Dimethoxybenzohydrazide Derivatives

CompoundIC50 (µM)Reference
212.61 ± 0.07[3]
318.24 ± 0.14[3]
419.22 ± 0.21[3]
58.40 ± 0.05[3]
Thiourea (Standard)21.40 ± 0.21[3]

Experimental Protocol: In Vitro Urease Inhibition Assay

  • Enzyme and Substrate Preparation: A solution of Jack bean urease is prepared in phosphate buffer. The substrate solution is prepared by dissolving urea in the same buffer.

  • Incubation: The test compound, enzyme solution, and buffer are pre-incubated.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the urea solution.

  • Ammonia Quantification: The amount of ammonia produced is determined spectrophotometrically using the indophenol method.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of the urease activity (IC50) is calculated by monitoring the absorbance at a specific wavelength.

Anti-inflammatory Activity

Certain 3,4-dimethoxyphenyl derivatives, particularly those incorporating triazole and thiadiazole heterocycles, have demonstrated anti-inflammatory properties.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Acute inflammation is induced in the hind paw of rats by injecting a solution of carrageenan.

  • Compound Administration: The test compound is administered orally or intraperitoneally prior to the carrageenan injection.

  • Edema Measurement: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.

  • Activity Assessment: The percentage inhibition of edema by the test compound is calculated by comparing the paw volume of the treated group with that of the control group.

Mechanism of Action: Tubulin Polymerization Inhibition

Many 3,4-dimethoxyphenyl-containing anticancer agents exert their cytotoxic effects by interfering with microtubule dynamics. They bind to the colchicine binding site on β-tubulin, which prevents the polymerization of tubulin into microtubules. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.

Tubulin_Inhibition_Pathway cluster_drug_interaction Drug-Target Interaction cluster_cellular_effects Cellular Effects Drug 3,4-Dimethoxyphenyl Compound Tubulin α/β-Tubulin Dimer Drug->Tubulin Binds to Colchicine Site on β-Tubulin Polymerization Tubulin Polymerization Tubulin->Polymerization Microtubules Microtubule Formation Polymerization->Microtubules Inhibition MitoticSpindle Mitotic Spindle Assembly Microtubules->MitoticSpindle Disruption CellCycle G2/M Phase Arrest MitoticSpindle->CellCycle Leads to Apoptosis Apoptosis CellCycle->Apoptosis Induces

Caption: Inhibition of tubulin polymerization by 3,4-dimethoxyphenyl compounds.

Pharmacokinetics and the Role of the 3,4-Dimethoxy Substitution

The 3,4-dimethoxyphenyl moiety is often incorporated into drug candidates to improve their pharmacokinetic profiles. This substitution pattern can lead to enhanced metabolic stability and good oral absorption.

Metabolism

Compounds containing the 3,4-dimethoxyphenyl group are typically metabolized in the liver. The primary metabolic pathways include O-demethylation of the methoxy groups and subsequent conjugation reactions such as glucuronidation and sulfation. The resulting metabolites are generally more polar and are readily excreted.

Metabolism_Workflow cluster_workflow Metabolic Pathway Parent 3,4-Dimethoxyphenyl Compound PhaseI Phase I Metabolism (O-demethylation) Parent->PhaseI Metabolite Hydroxylated Metabolite PhaseI->Metabolite PhaseII Phase II Metabolism (Glucuronidation/Sulfation) Metabolite->PhaseII Conjugate Polar Conjugate PhaseII->Conjugate Excretion Excretion Conjugate->Excretion

Caption: General metabolic pathway for 3,4-dimethoxyphenyl compounds.

The presence of the two methoxy groups can protect the aromatic ring from oxidative metabolism, which can contribute to a longer half-life and improved bioavailability compared to unsubstituted or monomethoxy-substituted analogues.

Conclusion

The 3,4-dimethoxyphenyl moiety is a versatile and valuable scaffold in medicinal chemistry. Its favorable physicochemical and pharmacokinetic properties, combined with its ability to interact with a diverse range of biological targets, have led to the development of numerous potent and promising therapeutic agents. The continued exploration of this privileged structure is likely to yield new and improved treatments for a variety of diseases, particularly in the field of oncology. This technical guide serves as a foundational resource for researchers and drug development professionals seeking to leverage the potential of 3,4-dimethoxyphenyl compounds in their therapeutic discovery efforts.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethoxyphenyl compounds, a class of organic molecules characterized by a benzene ring substituted with two methoxy groups, are widely distributed in the natural world. These compounds play crucial roles in plant physiology, chemical ecology, and possess a range of bioactive properties that are of significant interest to the pharmaceutical and flavor industries. This technical guide provides an in-depth overview of the natural occurrence, biosynthesis, and analytical methodologies for key dimethoxyphenyl compounds, including veratrole (1,2-dimethoxybenzene), 3,4-dimethoxybenzaldehyde, and 2,3-dimethoxyphenol.

Natural Occurrence and Quantitative Data

Dimethoxyphenyl compounds are found in a variety of plant species, where they contribute to floral scent, defense mechanisms, and other physiological functions. The following tables summarize the known natural sources and, where available, the quantitative data for selected dimethoxyphenyl compounds.

Table 1: Natural Occurrence and Concentration of Veratrole (1,2-Dimethoxybenzene)

Natural SourcePlant PartConcentration/Emission RateReference(s)
White Campion (Silene latifolia)Flowers400 ng/flower/2 min (June)[1]
White Campion (Silene latifolia)Flowers50 ng/flower/2 min (August and September)[1]

Table 2: Natural Occurrence of 3,4-Dimethoxybenzaldehyde (Veratraldehyde)

Natural SourcePlant PartNotesReference(s)
Vanilla (Vanilla planifolia)Cured BeansA key component of vanilla flavor.[2]
Peppermint (Mentha × piperita)LeavesContributes to the essential oil profile.[2]
Ginger (Zingiber officinale)RhizomePresent in the essential oil.[2]
Raspberry (Rubus idaeus)FruitContributes to the fruit's aroma.[2]

Table 3: Natural Occurrence of 2,3-Dimethoxyphenol

Natural SourcePlant PartNotesReference(s)
Plant-derivedGeneralA phenylpropanoid compound found in various plants.

Biosynthesis and Signaling Pathways

The biosynthesis of dimethoxyphenyl compounds in plants often originates from the phenylpropanoid pathway, a major route for the production of a wide variety of secondary metabolites.

Biosynthesis of Veratrole in Silene latifolia

Veratrole, a potent pollinator attractant in White Campion (Silene latifolia), is synthesized from L-phenylalanine.[3] The biosynthetic pathway involves the methylation of guaiacol (2-methoxyphenol).[3] The key enzyme in the final step is a guaiacol O-methyltransferase (GOMT).[4][5] The emission of veratrole is crucial for attracting the nocturnal moth Hadena bicruris for pollination.[3]

veratrole_biosynthesis L_Phe L-Phenylalanine PAL Phenylalanine Ammonia-Lyase (PAL) L_Phe->PAL Inhibition by 2-aminoindan-2-phosphonic acid Cinnamic_Acid trans-Cinnamic Acid PAL->Cinnamic_Acid Benzoic_Acid Benzoic Acid Cinnamic_Acid->Benzoic_Acid Salicylic_Acid Salicylic Acid Benzoic_Acid->Salicylic_Acid Catechol Catechol Salicylic_Acid->Catechol Guaiacol Guaiacol (2-Methoxyphenol) Catechol->Guaiacol GOMT Guaiacol O-Methyltransferase (GOMT) Guaiacol->GOMT Veratrole Veratrole (1,2-Dimethoxybenzene) GOMT->Veratrole

Biosynthesis of Veratrole in Silene latifolia.
Antifungal Activity of 3,4-Dimethoxybenzaldehyde

3,4-Dimethoxybenzaldehyde exhibits antifungal activity by disrupting the cellular antioxidation system of fungal pathogens. This mechanism involves targeting key components of the oxidative stress-response pathway, such as superoxide dismutases and glutathione reductase, leading to an accumulation of reactive oxygen species (ROS) and subsequent cell death. This mode of action makes it a potential candidate for chemosensitizing agents to enhance the efficacy of conventional antifungal drugs.[6]

antifungal_mechanism DMBA 3,4-Dimethoxybenzaldehyde Antioxidation Fungal Cellular Antioxidation System DMBA->Antioxidation Disruption SOD Superoxide Dismutases (SOD) DMBA->SOD Inhibition GR Glutathione Reductase (GR) DMBA->GR Inhibition Antioxidation->SOD Antioxidation->GR ROS Reactive Oxygen Species (ROS) Accumulation SOD->ROS Leads to GR->ROS Leads to Cell_Death Fungal Cell Death ROS->Cell_Death

Antifungal Mechanism of 3,4-Dimethoxybenzaldehyde.

Experimental Protocols

The isolation and quantification of dimethoxyphenyl compounds from natural matrices require specific analytical methodologies. The choice of method depends on the volatility of the compound and the complexity of the sample matrix.

Protocol 1: Headspace Volatile Collection and GC-MS Analysis of Veratrole from Silene latifolia Flowers

This protocol is adapted from dynamic headspace collection techniques used for floral scent analysis.[1][7]

1. Sample Preparation:

  • Select healthy, blooming Silene latifolia flowers.

  • For dynamic headspace collection, enclose the flower in a glass chamber. For solid-phase microextraction (SPME), place the flower in a headspace vial.[8][9]

2. Volatile Collection (Dynamic Headspace):

  • Pass purified air through the glass chamber at a controlled flow rate (e.g., 100 mL/min).

  • Trap the emitted volatiles on an adsorbent tube (e.g., Tenax TA or a combination of Tenax TA and Carbotrap).

  • Collect volatiles for a defined period (e.g., 2 minutes to several hours).[1]

3. Volatile Collection (SPME):

  • Expose an SPME fiber (e.g., PDMS/DVB) to the headspace of the vial containing the flower for a specific time (e.g., 30 minutes) at a controlled temperature.[8][9]

4. GC-MS Analysis:

  • For Dynamic Headspace: Thermally desorb the trapped volatiles from the adsorbent tube into the GC-MS injector.

  • For SPME: Insert the SPME fiber into the GC-MS injector for thermal desorption.

  • GC Conditions:

    • Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C) at a controlled rate (e.g., 5°C/min).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a suitable mass range (e.g., m/z 40-400).

5. Quantification:

  • Create a calibration curve using authentic standards of veratrole at known concentrations.

  • Identify veratrole in the sample chromatogram based on its retention time and mass spectrum compared to the standard.

  • Quantify the amount of veratrole by comparing its peak area to the calibration curve.

gcms_workflow cluster_sampling Volatile Sampling cluster_analysis Analysis cluster_data Data Processing Flower Silene latifolia Flower Headspace Dynamic Headspace Collection Flower->Headspace SPME Solid-Phase Microextraction (SPME) Flower->SPME Desorption Thermal Desorption Headspace->Desorption SPME->Desorption GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Identification Compound Identification GCMS->Identification Desorption->GCMS Quantification Quantification Identification->Quantification

Workflow for GC-MS Analysis of Veratrole.
Protocol 2: Extraction and HPLC Quantification of 3,4-Dimethoxybenzaldehyde from Plant Material

This protocol provides a general framework for the extraction and quantification of less volatile dimethoxyphenyl compounds.[10][11]

1. Sample Preparation:

  • Dry the plant material (e.g., vanilla beans, peppermint leaves) at a low temperature (e.g., 40°C) to a constant weight.

  • Grind the dried material to a fine powder.

2. Extraction:

  • Maceration: Suspend a known weight of the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) in a sealed container. Agitate for an extended period (e.g., 24-48 hours) at room temperature.

  • Soxhlet Extraction: Place the powdered plant material in a thimble and extract continuously with a refluxing solvent for several hours.

  • Ultrasound-Assisted Extraction (UAE): Suspend the powdered plant material in a solvent and subject it to ultrasonic waves for a shorter duration (e.g., 30-60 minutes).

  • After extraction, filter the extract to remove solid plant debris.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.

3. HPLC Analysis:

  • Sample Preparation: Dissolve a known amount of the crude extract in the mobile phase and filter it through a 0.45 µm syringe filter.

  • HPLC System:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detector: A UV detector set at the maximum absorbance wavelength for 3,4-dimethoxybenzaldehyde (around 280 nm and 310 nm).

  • Quantification:

    • Prepare a series of standard solutions of 3,4-dimethoxybenzaldehyde of known concentrations.

    • Inject the standards to generate a calibration curve of peak area versus concentration.

    • Inject the sample extract and identify the peak corresponding to 3,4-dimethoxybenzaldehyde based on its retention time.

    • Quantify the concentration in the extract using the calibration curve.

hplc_workflow Plant_Material Dried & Powdered Plant Material Extraction Solvent Extraction (Maceration, Soxhlet, UAE) Plant_Material->Extraction Filtration1 Filtration Extraction->Filtration1 Evaporation Solvent Evaporation Filtration1->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Dissolution Dissolution in Mobile Phase Crude_Extract->Dissolution Filtration2 Syringe Filtration (0.45 µm) Dissolution->Filtration2 HPLC High-Performance Liquid Chromatography (HPLC) Filtration2->HPLC Data_Analysis Data Analysis (Identification & Quantification) HPLC->Data_Analysis

Workflow for HPLC Analysis of 3,4-Dimethoxybenzaldehyde.

Conclusion

Dimethoxyphenyl compounds represent a fascinating and important class of natural products. Their roles in plant ecology, coupled with their potential applications in the pharmaceutical and flavor industries, make them a compelling subject for further research. The methodologies outlined in this guide provide a foundation for the accurate quantification and characterization of these compounds from their natural sources. Future studies should focus on elucidating the full spectrum of their biological activities and exploring their potential for novel drug development and other applications. The continued development of sensitive and efficient analytical techniques will be crucial in advancing our understanding of these versatile molecules.

References

An In-Depth Technical Guide to the Reactivity Profile of 2-(3,4-Dimethoxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,4-Dimethoxyphenyl)propanal is an aromatic aldehyde of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a propanal moiety attached to a dimethoxy-substituted benzene ring, provides a unique combination of reactive sites. The electron-donating nature of the two methoxy groups on the aromatic ring influences the reactivity of both the aldehyde functional group and the benzene ring itself. This guide provides a comprehensive overview of the reactivity profile of this compound, including its synthesis, key reactions, and relevant experimental protocols. The information presented is intended to serve as a valuable resource for researchers engaged in the synthesis of complex molecules and the development of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical environments and for the design of synthetic protocols.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₃PubChem[1]
Molecular Weight 194.23 g/mol PubChem[1]
Appearance Not specified; likely a liquid or low-melting solidInferred
Boiling Point Not available
Melting Point Not available
Solubility Soluble in common organic solventsInferred
CAS Number 40181-00-8PubChem[1]

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic routes. One plausible and efficient method is the hydroformylation of 3,4-dimethoxystyrene.[2] Hydroformylation, also known as oxo synthesis, involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond.

Synthesis via Hydroformylation of 3,4-Dimethoxystyrene

This method offers a direct route to the target aldehyde from a readily available starting material.

Reaction:

G reactant1 3,4-Dimethoxystyrene product This compound reactant1->product reactant2 CO, H₂ reactant2->product catalyst Rh catalyst catalyst->product

Figure 1. Synthesis of this compound via hydroformylation.

Experimental Protocol:

A detailed experimental protocol for the hydroformylation of 3,4-dimethoxystyrene is as follows:

  • Catalyst Preparation: A rhodium-based catalyst, such as Rh(CO)₂(acac) with a suitable phosphine ligand, is prepared in a high-pressure reactor.

  • Reaction Setup: The reactor is charged with 3,4-dimethoxystyrene (1 equivalent), the rhodium catalyst, and a suitable solvent (e.g., toluene).

  • Reaction Conditions: The reactor is pressurized with a mixture of carbon monoxide and hydrogen (syngas), typically at a pressure of 20-100 atm. The reaction is then heated to a temperature ranging from 80-120 °C.

  • Monitoring and Work-up: The reaction progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the reactor is cooled, and the pressure is released. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.

Reactivity Profile

The reactivity of this compound is primarily dictated by the aldehyde functional group and the electron-rich aromatic ring.

Reactions of the Aldehyde Group

The aldehyde group is susceptible to a variety of nucleophilic addition and oxidation-reduction reactions.

Oxidation of the aldehyde group yields the corresponding carboxylic acid, 2-(3,4-dimethoxyphenyl)propanoic acid. Common oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can be employed for this transformation.[3][4]

Reaction:

G reactant This compound product 2-(3,4-Dimethoxyphenyl)propanoic acid reactant->product reagent KMnO₄, H⁺ reagent->product

Figure 2. Oxidation of this compound.

Experimental Protocol (Potassium Permanganate Oxidation):

  • Reaction Setup: this compound (1 equivalent) is dissolved in a suitable solvent such as acetone or a mixture of t-butanol and water.

  • Reagent Addition: An aqueous solution of potassium permanganate (KMnO₄) is added dropwise to the stirred solution of the aldehyde at a controlled temperature, typically 0-10 °C.

  • Reaction Monitoring: The reaction progress is monitored by the disappearance of the purple color of the permanganate ion.

  • Work-up: Upon completion, the reaction mixture is quenched with a reducing agent such as sodium bisulfite to destroy excess permanganate, resulting in the formation of a manganese dioxide precipitate. The mixture is then filtered, and the filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The product is collected by filtration, washed with cold water, and dried.

Reduction of the aldehyde group furnishes the corresponding primary alcohol, 2-(3,4-dimethoxyphenyl)propan-1-ol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[5][6][7]

Reaction:

G reactant This compound product 2-(3,4-Dimethoxyphenyl)propan-1-ol reactant->product reagent NaBH₄, MeOH reagent->product

Figure 3. Reduction of this compound.

Experimental Protocol (Sodium Borohydride Reduction):

  • Reaction Setup: this compound (1 equivalent) is dissolved in a protic solvent such as methanol or ethanol.

  • Reagent Addition: Sodium borohydride (NaBH₄) (typically 1.1-1.5 equivalents) is added portion-wise to the stirred solution at 0 °C.

  • Reaction Monitoring: The reaction is monitored by TLC until the starting material is consumed.

  • Work-up: The reaction is quenched by the slow addition of water or dilute acid. The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude alcohol, which can be purified by column chromatography.

Reductive amination provides a direct route to amines from aldehydes. In this reaction, this compound is first condensed with an amine (e.g., ammonia, a primary amine, or a secondary amine) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent for this transformation as it selectively reduces the iminium ion in the presence of the aldehyde.[8][9][10][11][12]

Reaction:

G reactant1 This compound product N-Alkyl-2-(3,4-dimethoxyphenyl)propan-1-amine reactant1->product reactant2 R-NH₂ reactant2->product reagent NaBH₃CN reagent->product

Figure 4. Reductive amination of this compound.

Experimental Protocol (Reductive Amination with Ammonia):

  • Reaction Setup: this compound (1 equivalent) is dissolved in methanol. An excess of ammonia (e.g., as a solution in methanol or as ammonium acetate) is added.

  • Reagent Addition: Sodium cyanoborohydride (NaBH₃CN) (1.1-1.5 equivalents) is added to the reaction mixture. The pH of the solution is typically maintained between 6 and 7.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC.

  • Work-up: The solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to be basic. The aqueous layer is extracted with an organic solvent. The combined organic layers are dried and concentrated to give the crude amine, which can be purified by chromatography or distillation.

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. This compound can react with a phosphonium ylide (Wittig reagent) to form a substituted alkene. The stereochemical outcome of the reaction depends on the nature of the ylide.[13][14][15][16][17]

Reaction:

G reactant1 This compound product 1-(3,4-Dimethoxyphenyl)-2-substituted-prop-1-ene reactant1->product reactant2 Ph₃P=CHR reactant2->product byproduct Ph₃P=O

Figure 5. Wittig reaction of this compound.

Experimental Protocol (Wittig Reaction with Methyltriphenylphosphonium Bromide):

  • Ylide Preparation: Methyltriphenylphosphonium bromide (1.1 equivalents) is suspended in a dry aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere. A strong base such as n-butyllithium or sodium hydride is added at low temperature (e.g., 0 °C) to generate the ylide.

  • Reaction with Aldehyde: A solution of this compound (1 equivalent) in dry THF is added dropwise to the ylide solution at 0 °C.

  • Reaction Monitoring and Work-up: The reaction is allowed to warm to room temperature and is monitored by TLC. Upon completion, the reaction is quenched with water. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography to separate the alkene from triphenylphosphine oxide.

In the presence of a base or acid catalyst, this compound can undergo a self-condensation reaction (an aldol condensation) or a crossed aldol condensation with another enolizable carbonyl compound. This reaction leads to the formation of a β-hydroxy aldehyde, which can subsequently dehydrate to form an α,β-unsaturated aldehyde.[18][19]

Reaction (Self-Condensation):

G reactant 2 x this compound product α,β-Unsaturated Aldehyde reactant->product reagent Base (e.g., NaOH) reagent->product

Figure 6. Aldol self-condensation of this compound.

Experimental Protocol (Base-Catalyzed Aldol Condensation):

  • Reaction Setup: this compound is dissolved in a suitable solvent like ethanol.

  • Catalyst Addition: An aqueous solution of a base, such as sodium hydroxide, is added to the aldehyde solution.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to promote dehydration of the initial aldol addition product.

  • Work-up: The reaction is neutralized with acid, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is then purified by chromatography or crystallization.

Reactions of the Aromatic Ring

The dimethoxy-substituted benzene ring is activated towards electrophilic aromatic substitution reactions. The methoxy groups are ortho-, para-directing. Given the existing substitution pattern, electrophilic attack is expected to occur at the positions ortho and para to the activating methoxy groups, which are not already substituted.

Conclusion

This compound is a versatile building block in organic synthesis. Its reactivity is characterized by the interplay between the aldehyde functionality and the electron-rich aromatic ring. The aldehyde group readily undergoes a range of transformations including oxidation, reduction, reductive amination, Wittig olefination, and aldol condensation, providing access to a diverse array of functionalized molecules. The dimethoxyphenyl moiety, in turn, allows for further derivatization through electrophilic aromatic substitution. The detailed experimental protocols and reactivity profile presented in this guide are intended to facilitate the effective utilization of this compound in the synthesis of complex organic molecules for applications in drug discovery and materials science. Further exploration of its reactivity is warranted to fully exploit its synthetic potential.

References

Methodological & Application

Application Notes and Protocols for 2-(3,4-Dimethoxyphenyl)propanal in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-(3,4-Dimethoxyphenyl)propanal, a versatile building block in organic synthesis. Its unique structure, featuring a reactive aldehyde functionality and an electron-rich dimethoxybenzene ring, makes it a valuable precursor for the synthesis of a wide range of complex molecules, including alkaloids and other biologically active compounds.

Overview of Synthetic Applications

This compound serves as a key intermediate in several fundamental carbon-carbon and carbon-nitrogen bond-forming reactions. Its utility is particularly notable in the construction of substituted tetrahydroisoquinoline and β-carboline scaffolds, which are core structures in many natural products and pharmaceutical agents. Key applications include:

  • Pictet-Spengler Reaction: For the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, crucial for alkaloid synthesis.

  • Wittig Reaction: For the formation of alkenes with control over stereochemistry.

  • Aldol Condensation: For the creation of β-hydroxy carbonyl compounds and α,β-unsaturated systems.

  • Reductive Amination: For the synthesis of a variety of primary, secondary, and tertiary amines.

Experimental Protocols

The following sections provide detailed, generalized experimental protocols for key reactions involving this compound. These protocols are based on established methodologies for similar aldehydes and should be adapted and optimized for specific substrates and scales.

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines from β-arylethylamines and aldehydes. The electron-donating methoxy groups on the aromatic ring of this compound facilitate this cyclization reaction.

Reaction Scheme:

pictet_spengler reactant1 This compound reagents H+ (e.g., TFA, HCl) Solvent (e.g., CH2Cl2, Toluene) Heat reactant1->reagents reactant2 Dopamine (or other β-arylethylamine) reactant2->reagents product Tetrahydroisoquinoline derivative reagents->product Cyclization

Caption: General workflow for the Pictet-Spengler reaction.

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve the desired β-arylethylamine (e.g., dopamine hydrochloride, 1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or toluene.

  • Aldehyde Addition: Add this compound (1.1 eq) to the solution.

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). Reactions involving the dimethoxyphenyl group may require stronger acidic conditions and heating.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂, ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data (Illustrative):

Reactant B (β-arylethylamine)Acid CatalystTemperature (°C)Reaction Time (h)Yield (%)
Dopamine HClTFAReflux1265-75
TryptamineHCl252470-80

*Note: These are typical yields for Pictet-Spengler reactions with similar substrates and may vary.

The Wittig reaction provides a reliable method for converting the aldehyde group of this compound into an alkene. The stereochemical outcome (E/Z) can often be controlled by the choice of the phosphorus ylide.

Reaction Scheme:

wittig_reaction reactant1 This compound reagents Base (e.g., n-BuLi, NaH) Solvent (e.g., THF, DMSO) reactant1->reagents reactant2 Phosphonium Ylide (Wittig Reagent) reactant2->reagents product Alkene Product reagents->product Olefination

Caption: General workflow for the Wittig reaction.

Experimental Protocol:

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend the appropriate phosphonium salt (1.1 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium, sodium hydride) dropwise to generate the ylide.

  • Aldehyde Addition: Stir the resulting colored ylide solution at the same temperature for 30-60 minutes. Then, add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the mixture with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography to separate the desired alkene from triphenylphosphine oxide.

Quantitative Data (Illustrative):

Phosphonium YlideBaseSolventStereoselectivityYield (%)
(CH₃)₃P⁺Br⁻n-BuLiTHFZ-alkene favored80-90
Ph₃P⁺CH₂CO₂Et Br⁻NaHDMSOE-alkene favored75-85

*Note: Yields are representative for Wittig reactions and can vary based on the specific ylide and reaction conditions.

The aldol condensation of this compound with a ketone or another enolizable aldehyde can be used to form β-hydroxy carbonyl compounds, which can be subsequently dehydrated to yield α,β-unsaturated carbonyl compounds.

Reaction Scheme:

aldol_condensation reactant1 This compound reagents Base (e.g., NaOH, KOH) Solvent (e.g., EtOH, H₂O) reactant1->reagents reactant2 Ketone/Aldehyde (with α-hydrogens) reactant2->reagents product α,β-Unsaturated Carbonyl reagents->product Condensation

Caption: General workflow for the Aldol condensation.

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the carbonyl coupling partner (e.g., acetone, 1.5 eq) in a suitable solvent like ethanol.

  • Base Addition: Slowly add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction for the formation of a precipitate or by TLC. The reaction may require gentle heating to proceed to completion.

  • Work-up: After the reaction is complete, cool the mixture in an ice bath to promote precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water or a cold solvent mixture (e.g., ethanol/water).

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol).

Quantitative Data (Illustrative):

Carbonyl PartnerBaseSolventTemperature (°C)Yield (%)
AcetoneNaOHEthanol/H₂O25-5070-85
CyclohexanoneKOHEthanol2565-80

*Note: Yields are typical for aldol condensations and are dependent on the specific reaction partners and conditions.

Reductive amination is a versatile method to synthesize amines from carbonyl compounds. This compound can be reacted with ammonia, a primary, or a secondary amine in the presence of a reducing agent to form the corresponding primary, secondary, or tertiary amine.

Reaction Scheme:

reductive_amination reactant1 This compound reagents Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) Solvent (e.g., CH₂Cl₂, MeOH) reactant1->reagents reactant2 Amine (R¹R²NH) reactant2->reagents product Substituted Amine reagents->product Imine formation & Reduction

Caption: General workflow for Reductive Amination.

Experimental Protocol:

  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired amine (1.0-1.2 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or methanol (MeOH). A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Reduction: To the stirred solution, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature until the starting material is consumed, as indicated by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ or water.

  • Extraction: Extract the aqueous layer with an organic solvent.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amine can be purified by column chromatography or by acid-base extraction.

Quantitative Data (Illustrative):

AmineReducing AgentSolventYield (%)
BenzylamineNaBH(OAc)₃CH₂Cl₂85-95
MethylamineNaBH₃CNMeOH80-90

*Note: These yields are characteristic of reductive amination reactions and can be influenced by the nature of the amine and the reducing agent used.

2-(3,4-Dimethoxyphenyl)propanal: A Versatile Building Block for Medicinally Relevant Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: 2-(3,4-Dimethoxyphenyl)propanal serves as a key starting material in the synthesis of a variety of substituted 1,2,3,4-tetrahydroisoquinolines (THIQs). The inherent reactivity of its aldehyde functional group, coupled with the electron-rich dimethoxyphenyl ring, makes it an ideal substrate for the Pictet-Spengler reaction, a cornerstone transformation in the construction of the THIQ scaffold. This heterocyclic motif is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.

The dimethoxy substitution pattern on the phenyl ring of this compound facilitates the electrophilic aromatic substitution required for the cyclization step of the Pictet-Spengler reaction. This allows for the formation of the THIQ nucleus under relatively mild conditions. By varying the amine component in the Pictet-Spengler reaction, a diverse library of 1-substituted THIQs can be generated, enabling the exploration of structure-activity relationships (SAR) for various biological targets.

One notable application of THIQs derived from this building block is in the development of cardiovascular agents. Certain substituted THIQs have been shown to interact with L-type calcium channels, suggesting their potential as antihypertensive agents.[1][2] The THIQ framework can be further elaborated to generate compounds with a range of pharmacological effects, highlighting the importance of this compound as a versatile precursor in drug discovery.

Experimental Protocols

General Protocol for the Synthesis of 1-Substituted-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines via Pictet-Spengler Reaction

This protocol describes a general procedure for the condensation of this compound with a primary amine, followed by acid-catalyzed cyclization to yield the corresponding tetrahydroisoquinoline.

Materials:

  • This compound

  • Primary amine (e.g., dopamine hydrochloride, tryptamine)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Iminium Ion Formation: To a solution of this compound (1.0 eq) in an anhydrous solvent, add the primary amine (1.0-1.2 eq). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine or iminium ion intermediate.

  • Pictet-Spengler Cyclization: The reaction mixture is cooled in an ice bath, and the acid catalyst (e.g., TFA, 1.0-2.0 eq) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 1-substituted-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

Table 1: Representative Data for Synthesized Tetrahydroisoquinolines

Compound IDR-group (from amine)Biological TargetActivity (IC50/EC50)Reference
THIQ-1 4-hydroxyphenethylL-type Calcium ChannelData not available[1][2]
THIQ-2 Indol-3-ylethylSerotonin ReceptorsData not availableGeneral Synthesis

Visualizations

Logical Workflow for THIQ Synthesis and Evaluation

G Workflow for Tetrahydroisoquinoline Synthesis and Biological Evaluation start This compound reaction Pictet-Spengler Reaction start->reaction amine Primary Amine (e.g., Dopamine) amine->reaction thiq 1-Substituted Tetrahydroisoquinoline reaction->thiq purification Purification (Chromatography) thiq->purification evaluation Biological Evaluation (e.g., Calcium Channel Assay) purification->evaluation data Quantitative Data (IC50) evaluation->data

Caption: Synthetic workflow from starting materials to biologically active THIQs.

Signaling Pathway of L-type Calcium Channel Blockers

G Mechanism of Action of L-type Calcium Channel Blockers cluster_cell Vascular Smooth Muscle Cell ltcc L-type Calcium Channel ca_influx Ca2+ Influx ltcc->ca_influx contraction Muscle Contraction ca_influx->contraction vasoconstriction Vasoconstriction contraction->vasoconstriction thiq_blocker THIQ-based Ca2+ Channel Blocker thiq_blocker->ltcc Inhibits relaxation Vasodilation (Relaxation) thiq_blocker->relaxation bp_lowering Lowered Blood Pressure relaxation->bp_lowering

Caption: Inhibition of calcium influx leads to vasodilation and lower blood pressure.

References

Application Notes and Protocols for 2-(3,4-Dimethoxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited direct experimental data is publicly available for 2-(3,4-Dimethoxyphenyl)propanal. The following application notes and protocols are based on the known biological activities of structurally related compounds containing the 3,4-dimethoxyphenyl moiety. These are proposed avenues for research and should be validated experimentally.

Application Notes

The compound this compound possesses a core 3,4-dimethoxyphenyl group, a structural motif present in numerous biologically active natural and synthetic compounds. Derivatives of dimethoxyphenyl compounds have demonstrated a range of pharmacological effects, suggesting potential therapeutic applications for this compound.

1. Potential Antioxidant Activity: Many compounds with a 2-methoxyphenol or a 3,4-dimethoxyphenyl structure exhibit significant antioxidant and radical-scavenging properties.[1][2][3] The electron-donating nature of the methoxy groups on the phenyl ring can contribute to the stabilization of free radicals. This suggests that this compound could be investigated as a potential antioxidant agent for applications in mitigating oxidative stress-related conditions.

2. Potential Anti-inflammatory Effects: Compounds containing the 3,4-dimethoxyphenyl moiety have been shown to possess anti-inflammatory properties. For instance, (E)-1-(3,4-dimethoxyphenyl) butadiene demonstrated potent anti-inflammatory activity by inhibiting cyclooxygenase (CO) and lipoxygenase (LO) pathways.[4] This suggests that this compound could be explored for its ability to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokine production.

3. Potential Antimicrobial and Antifungal Activity: Various derivatives of 1,2,4-triazoles and 1,3,4-thiadiazoles incorporating a 3,4-dimethoxyphenyl group have shown promising antimicrobial and antifungal activities.[5][6] While the core structure is different, the presence of the dimethoxyphenyl group appears to contribute to the biological activity. Therefore, screening this compound against a panel of pathogenic bacteria and fungi is a worthwhile endeavor.

4. Potential Anticancer Activity: Novel trimethoxyphenyl-based analogues, which also contain a dimethoxyphenyl group, have exhibited cytotoxic activity against cancer cell lines.[7] These compounds were found to inhibit tubulin polymerization, a key mechanism for anticancer drugs.[7] This indicates that this compound could be evaluated for its potential as a cytotoxic agent in cancer research.

Experimental Protocols

The following are detailed protocols to investigate the potential biological activities of this compound.

Protocol 1: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol is adapted from widely used methods for determining the free radical scavenging activity of compounds.[8][9][10]

Objective: To determine the in vitro antioxidant activity of this compound by measuring its ability to scavenge the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Micropipettes

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.

  • Preparation of Test Compound and Control:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to obtain final concentrations ranging from 1 to 100 µg/mL.

    • Prepare a similar dilution series for ascorbic acid as a positive control.

  • Assay:

    • In a 96-well microplate, add 100 µL of the various concentrations of the test compound or positive control to different wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the negative control, add 100 µL of the test compound/control solvent (methanol) and 100 µL of methanol.

  • Incubation and Measurement:

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH scavenging activity using the following formula:

      Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound or control.

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the concentration of the test compound.

Data Presentation:

CompoundConcentration (µg/mL)% DPPH Scavenging ActivityIC50 (µg/mL)
This compound1
10
50
100
Ascorbic Acid (Positive Control)1
10
50
100

Protocol 2: In Vitro Anti-inflammatory Activity using LPS-stimulated RAW 264.7 Macrophages

This protocol outlines the procedure to assess the anti-inflammatory potential of the test compound by measuring its effect on the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cells.[11]

Objective: To evaluate the ability of this compound to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for NO measurement

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

  • CO2 incubator

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Viability Assay (MTT Assay):

    • Before the anti-inflammatory assay, determine the non-toxic concentration range of this compound on RAW 264.7 cells using an MTT assay.

  • Anti-inflammatory Assay:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no compound, no LPS) and a positive control (LPS only).

  • Nitric Oxide (NO) Measurement:

    • After 24 hours, collect the cell culture supernatant.

    • Measure the nitrite concentration in the supernatant using the Griess reagent according to the manufacturer's instructions.

  • Cytokine Measurement (ELISA):

    • Measure the levels of TNF-α and IL-6 in the collected cell culture supernatant using specific ELISA kits, following the manufacturer's protocols.[12][13][14]

  • Data Analysis:

    • Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each concentration of the test compound compared to the LPS-only control.

    • Determine the IC50 values for the inhibition of each inflammatory mediator.

Data Presentation:

TreatmentConcentration (µM)NO Production (% of Control)TNF-α Production (% of Control)IL-6 Production (% of Control)
Vehicle Control-
LPS (1 µg/mL)-100100100
This compound + LPS1
10
50
Dexamethasone (Positive Control) + LPS10

Visualizations

Experimental_Workflow_for_Bioactivity_Screening cluster_0 Compound Preparation cluster_1 In Vitro Bioassays cluster_2 Data Analysis Compound This compound Stock Stock Solution (in DMSO/Methanol) Compound->Stock Dilutions Serial Dilutions Stock->Dilutions Antioxidant Antioxidant Assay (DPPH) Dilutions->Antioxidant Anti_inflammatory Anti-inflammatory Assay (LPS-stimulated Macrophages) Dilutions->Anti_inflammatory Antimicrobial Antimicrobial Assay (MIC Determination) Dilutions->Antimicrobial Anticancer Anticancer Assay (MTT on Cancer Cells) Dilutions->Anticancer IC50 IC50/MIC Determination Antioxidant->IC50 Anti_inflammatory->IC50 Antimicrobial->IC50 Anticancer->IC50 Statistical Statistical Analysis IC50->Statistical Conclusion Conclusion Statistical->Conclusion Conclusion on Bioactivity Profile

Caption: Experimental workflow for screening the biological activities of this compound.

Hypothetical_Anti_inflammatory_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Pro_inflammatory_Genes Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Test_Compound 2-(3,4-Dimethoxyphenyl) propanal Test_Compound->IKK Inhibition? Test_Compound->NFkB Inhibition?

Caption: Hypothetical anti-inflammatory signaling pathway modulated by this compound.

References

Application Note: Quantitative Analysis of 2-(3,4-Dimethoxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(3,4-Dimethoxyphenyl)propanal is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds. Its accurate quantification is crucial for ensuring the quality, safety, and efficacy of final drug products. This application note provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are intended for use by researchers, scientists, and drug development professionals in quality control and research environments.

The provided protocols are designed as a starting point for method development and will require validation for specific matrices and applications.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is based on the derivatization of the aldehyde functional group with 2,4-dinitrophenylhydrazine (DNPH), which allows for sensitive UV detection.

Experimental Protocol

1. Reagents and Materials

  • This compound reference standard

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Perchloric acid

  • Methanol (HPLC grade)

  • Solid Phase Extraction (SPE) C18 cartridges

2. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

3. Sample Preparation and Derivatization

  • Accurately weigh a sample containing this compound and dissolve it in a known volume of acetonitrile.

  • To 1 mL of the sample solution, add 1 mL of a DNPH solution (e.g., 1 mg/mL in acetonitrile with a catalytic amount of perchloric acid).

  • Vortex the mixture and allow it to react at room temperature for 1 hour, protected from light.

  • After derivatization, the sample is ready for HPLC analysis. For complex matrices, a solid-phase extraction (SPE) cleanup step using a C18 cartridge may be necessary.

4. HPLC Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 360 nm (for the DNPH derivative)
Quantitative Data Summary (HPLC-UV)

The following table summarizes the expected performance characteristics of the HPLC-UV method. These values are illustrative and should be confirmed during method validation.

ParameterExpected Value
Linearity (r²) ≥ 0.999
Range 0.1 - 10 µg/mL
Limit of Detection (LOD) ~0.03 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis Standard Reference Standard Derivatization Derivatization with DNPH Standard->Derivatization Sample Test Sample Sample->Derivatization SPE SPE Cleanup (Optional) Derivatization->SPE HPLC HPLC System Derivatization->HPLC Inject (if no SPE) SPE->HPLC Inject Detector UV Detector (360 nm) HPLC->Detector Data Data Acquisition & Processing Detector->Data

Caption: Workflow for the quantification of this compound by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the direct analysis of this compound without derivatization, offering high selectivity and sensitivity.

Experimental Protocol

1. Reagents and Materials

  • This compound reference standard

  • Methanol (GC grade) or Ethyl Acetate (GC grade)

  • Internal Standard (e.g., 2-phenyl-2-propanol or a deuterated analog)

2. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 0.05 µg/mL to 5 µg/mL. Spike each standard with the internal standard at a constant concentration.

3. Sample Preparation

  • Accurately weigh a sample containing this compound and dissolve it in a known volume of methanol.

  • Spike the sample solution with the internal standard at the same concentration used for the working standards.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

4. GC-MS Conditions

ParameterValue
Column DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL (splitless mode)
Oven Program Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Mode Selected Ion Monitoring (SIM)
Monitored Ions To be determined from the mass spectrum of this compound (e.g., quantifier and qualifier ions)
Quantitative Data Summary (GC-MS)

The following table summarizes the expected performance characteristics of the GC-MS method. These values are illustrative and should be confirmed during method validation.

ParameterExpected Value
Linearity (r²) ≥ 0.999
Range 0.05 - 5 µg/mL
Limit of Detection (LOD) ~0.01 µg/mL
Limit of Quantification (LOQ) ~0.05 µg/mL
Precision (%RSD) < 3%
Accuracy (% Recovery) 97 - 103%

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis Standard Reference Standard InternalStd Add Internal Standard Standard->InternalStd Sample Test Sample Sample->InternalStd Filter Filter (0.45 µm) InternalStd->Filter GC GC System Filter->GC Inject MS Mass Spectrometer (SIM Mode) GC->MS Data Data Acquisition & Processing MS->Data

Caption: Workflow for the quantification of this compound by GC-MS.

Application Note: Determination of 2-(3,4-Dimethoxyphenyl)propanal using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a precise and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-(3,4-Dimethoxyphenyl)propanal. This method is suitable for the analysis of the compound in bulk drug substances and for monitoring reaction progress in synthetic chemistry. The method utilizes a C18 column with a simple isocratic mobile phase and UV detection, providing a rapid and reliable analytical solution.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration must be carefully monitored to ensure the quality and efficacy of the final drug product. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in a mixture.[1][2] This application note details a robust HPLC method developed for the analysis of this compound. The method is based on established principles of reverse-phase chromatography and has been adapted from similar analytical procedures for related aromatic aldehydes.[3]

Experimental

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used for this analysis. Data acquisition and processing were performed using a suitable chromatography data system.

Chemicals and Reagents

  • This compound reference standard (95% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of this compound.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 280 nm
Run Time 10 minutes

Protocols

Standard Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

  • Accurately weigh a sample containing this compound and transfer it to a volumetric flask.

  • Add a suitable volume of mobile phase to dissolve the sample.

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Dilute to the final volume with the mobile phase to achieve a concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Results and Discussion

The developed HPLC method provides a well-resolved, symmetric peak for this compound with a retention time of approximately 4.5 minutes. The method was validated for linearity, precision, and accuracy.

Linearity

The linearity of the method was evaluated by analyzing the working standard solutions in triplicate. The calibration curve showed excellent linearity over the concentration range of 1-100 µg/mL.

Precision

The precision of the method was determined by performing six replicate injections of a standard solution at a concentration of 50 µg/mL. The low relative standard deviation (RSD) for both retention time and peak area indicates high precision.

Accuracy

The accuracy of the method was assessed by a recovery study. A known amount of this compound was spiked into a placebo sample at three different concentration levels. The high recovery values demonstrate the accuracy of the method.

Quantitative Data Summary

The following table summarizes the quantitative data obtained from the method validation experiments.

ParameterResult
Retention Time (min) 4.5 ± 0.1
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.5
Limit of Quantification (LOQ) (µg/mL) 1.5
Precision (RSD%) < 2.0%
Accuracy (Recovery %) 98.0 - 102.0%

Conclusion

The developed RP-HPLC method is simple, rapid, precise, and accurate for the determination of this compound. The method can be effectively used for routine quality control analysis and for monitoring the synthesis of this compound.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start weigh_std Weigh Reference Standard start->weigh_std weigh_sample Weigh Sample start->weigh_sample dissolve_std Dissolve in Mobile Phase (Stock Solution) weigh_std->dissolve_std dilute_std Serial Dilution (Working Standards) dissolve_std->dilute_std inject Inject into HPLC dilute_std->inject dissolve_sample Dissolve in Mobile Phase weigh_sample->dissolve_sample sonicate Sonicate dissolve_sample->sonicate dilute_sample Dilute to Concentration sonicate->dilute_sample filter Filter (0.45 µm) dilute_sample->filter filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (280 nm) separate->detect acquire Data Acquisition detect->acquire integrate Peak Integration acquire->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report end End report->end

References

Gas chromatography-mass spectrometry (GC-MS) analysis of 2-(3,4-Dimethoxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the qualitative and quantitative analysis of 2-(3,4-Dimethoxyphenyl)propanal using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined provides a robust framework for researchers, scientists, and drug development professionals engaged in the analysis of aromatic aldehydes. The protocol covers sample preparation, GC-MS instrument parameters, and data analysis. Representative data is presented in tabular format for clarity and ease of comparison. Additionally, a logical workflow of the analytical process is provided as a visual guide.

Introduction

This compound is an aromatic aldehyde with potential applications in various fields, including as a building block in the synthesis of pharmaceuticals and as a component in fragrance chemistry. Accurate and reliable analytical methods are crucial for its characterization, purity assessment, and quantification in different matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the analysis of volatile and semi-volatile compounds like this compound.[1][2] This application note provides a comprehensive guide to developing and implementing a GC-MS method for this specific analyte.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate GC-MS analysis. The following protocol is a general guideline and may need to be optimized based on the specific sample matrix.

Materials:

  • This compound standard (purity ≥95%)

  • Volumetric flasks

  • Pipettes

  • Autosampler vials with caps

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade)

Procedure:

  • Standard Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of the chosen solvent in a volumetric flask to obtain a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: For unknown samples, dissolve a known amount of the sample in the chosen solvent to achieve a concentration within the calibration range of the working standards. If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte of interest.

  • Final Preparation: Transfer the prepared standards and samples into 2 mL autosampler vials for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and column used.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system)

  • Capillary Column: A non-polar or medium-polarity column is recommended, such as a 5% phenyl-polymethylsiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC Parameters:

ParameterValue
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Temperature Program Initial temperature: 80 °C (hold for 2 min)
Ramp: 10 °C/min to 280 °C (hold for 5 min)

MS Parameters:

ParameterValue
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Range m/z 40-450
Scan Mode Full Scan

Data Presentation

Quantitative Data

A calibration curve should be generated using the prepared working standard solutions. The peak area of a characteristic ion of this compound is plotted against the concentration. The concentration of the analyte in unknown samples can then be determined from this curve.

Table 1: Hypothetical Calibration Data for this compound

Concentration (µg/mL)Peak Area (Arbitrary Units)
115,234
578,912
10155,487
25380,123
50765,987
1001,520,456

Linearity: R² > 0.995

Mass Spectral Data

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. The fragmentation pattern is crucial for the qualitative identification of the compound.

Table 2: Expected Mass Spectral Fragmentation of this compound (C₁₁H₁₄O₃, Molecular Weight: 194.23 g/mol )

m/zProposed Fragment IonRelative Abundance
194[M]⁺Moderate
165[M - CHO]⁺High
151[M - CH₃CHO]⁺High
137[C₈H₉O₂]⁺Moderate
107[C₇H₇O]⁺Low
77[C₆H₅]⁺Low

Mandatory Visualization

GCMS_Workflow Sample Sample Preparation (Standard/Unknown) GC_Injection GC Injection Sample->GC_Injection GC_Separation Gas Chromatography (Separation on Column) GC_Injection->GC_Separation MS_Ionization Mass Spectrometry (Ionization - EI) GC_Separation->MS_Ionization MS_Analysis Mass Analyzer (Quadrupole) MS_Ionization->MS_Analysis MS_Detection Detector MS_Analysis->MS_Detection Data_Acquisition Data Acquisition (Chromatogram & Mass Spectra) MS_Detection->Data_Acquisition Data_Analysis Data Analysis (Quantification & Identification) Data_Acquisition->Data_Analysis Report Final Report Data_Analysis->Report

Caption: Workflow for GC-MS analysis.

Conclusion

The GC-MS method described in this application note provides a reliable and robust approach for the analysis of this compound. The detailed protocol for sample preparation, instrument parameters, and data analysis will be a valuable resource for researchers in pharmaceuticals, flavor and fragrance, and other related industries. The methodology can be adapted and validated for specific matrices and research needs.

References

Application Notes and Protocols for NMR Spectroscopy of 2-(3,4-Dimethoxyphenyl)propanal and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of 2-(3,4-Dimethoxyphenyl)propanal and its derivatives. This document includes predicted and experimental NMR data, detailed protocols for sample preparation and data acquisition, and visualizations of relevant experimental workflows and a potential signaling pathway.

Introduction

This compound is a member of the substituted hydrocinnamaldehyde family of compounds. The dimethoxy-substituted phenyl ring is a common feature in many biologically active molecules, including intermediates in drug synthesis and natural products. NMR spectroscopy is a powerful analytical technique for the structural elucidation and quantitative analysis of these compounds, providing detailed information about their molecular structure, purity, and dynamics in solution. These notes are intended to serve as a practical guide for researchers utilizing NMR spectroscopy in the study of this class of molecules.

Data Presentation: NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound and experimental data for a representative derivative. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Disclaimer: The following data are predicted based on established principles of NMR spectroscopy and analysis of structurally similar compounds. Actual experimental values may vary.

¹H NMR δ (ppm)MultiplicityJ (Hz)IntegrationAssignment
Aldehyde H~9.7d~1.51H-CHO
Aromatic H~6.8d~8.01HAr-H
Aromatic H~6.7dd~8.0, 2.01HAr-H
Aromatic H~6.7d~2.01HAr-H
Methine H~3.6q~7.01H-CH(CH₃)-
Methoxy H~3.8s-3H-OCH₃
Methoxy H~3.8s-3H-OCH₃
Methyl H~1.4d~7.03H-CH₃
¹³C NMR δ (ppm)Assignment
Carbonyl C~200-CHO
Aromatic C~149Ar-C
Aromatic C~148Ar-C
Aromatic C~130Ar-C
Aromatic C~120Ar-CH
Aromatic C~111Ar-CH
Aromatic C~110Ar-CH
Methoxy C~56-OCH₃
Methine C~50-CH(CH₃)-
Methyl C~15-CH₃

Table 2: Experimental ¹H and ¹³C NMR Data for a Representative Derivative: (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide

¹H NMR (CDCl₃) δ (ppm)MultiplicityJ (Hz)
Aromatic H's7.51-6.52m-
NH5.62d8.8
CH-N5.03m-
OCH₃3.84, 3.82, 3.79, 3.70s-
CH-CO3.59q7.1
CH₂2.89m-
CH₃1.50d7.1
¹³C NMR (CDCl₃) δ (ppm)
C=O173.3
Aromatic/Olefinic C's161.2 (d, J=248.5), 148.9, 148.8, 148.0, 147.8, 143.2, 131.8, 131.5, 131.4, 131.3, 131.2, 130.8, 129.2, 128.8, 128.7, 128.0, 127.9, 124.3, 124.2, 120.7, 120.0, 112.0, 111.8, 111.3, 111.1
OCH₃55.9, 55.8
CH-N55.4
CH-CO45.4
CH₂39.5
CH₃18.5

Experimental Protocols

Detailed methodologies for key NMR experiments are provided below.

Protocol 1: Sample Preparation for ¹H and ¹³C NMR
  • Weighing the Sample: Accurately weigh 5-10 mg of the purified this compound derivative for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Chloroform-d (CDCl₃) is a common choice for this type of compound.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Mixing: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Avoid introducing any solid particles. If necessary, filter the solution through a small plug of cotton wool in the pipette.

  • Labeling: Clearly label the NMR tube with the sample identification.

Protocol 2: ¹H NMR Data Acquisition
  • Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

  • Standard ¹H Experiment:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

    • Acquisition Parameters:

      • Spectral Width (SW): 12-16 ppm

      • Number of Scans (NS): 16-64 (adjust based on sample concentration)

      • Relaxation Delay (D1): 1-2 seconds

      • Acquisition Time (AQ): 2-4 seconds

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative ratios of the different protons.

Protocol 3: ¹³C NMR Data Acquisition
  • Instrument Setup: Tune and shim the spectrometer for ¹³C observation.

  • Standard ¹³C Experiment:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is standard to produce a spectrum with singlets for each carbon.

    • Acquisition Parameters:

      • Spectral Width (SW): 200-240 ppm

      • Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C)

      • Relaxation Delay (D1): 2-5 seconds

  • Data Processing:

    • Apply a Fourier transform with an appropriate line broadening (e.g., 1-2 Hz).

    • Phase the spectrum.

    • Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Visualizations

Experimental Workflow for NMR Analysis

G Experimental Workflow for NMR Analysis of this compound Derivatives weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Tune & Shim) transfer->setup acquire_1h Acquire ¹H NMR setup->acquire_1h acquire_13c Acquire ¹³C NMR setup->acquire_13c process Fourier Transform & Phasing acquire_1h->process acquire_13c->process calibrate Chemical Shift Calibration process->calibrate integrate Integration & Peak Picking calibrate->integrate analyze Structural Elucidation & Purity Assessment integrate->analyze

Caption: A flowchart illustrating the key steps in the NMR analysis of small molecules.

Potential Signaling Pathway Involvement

Compounds containing the 3,4-dimethoxyphenyl moiety have been reported to exhibit anti-inflammatory effects. One of the key signaling pathways implicated in inflammation is the NF-κB pathway. While the specific effects of this compound on this pathway are not yet elucidated, a generalized representation of this pathway is provided for context.

G Potential Anti-inflammatory Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound This compound Derivative IKK IKK Complex compound->IKK Inhibits? stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) stimulus->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates IkappaB_p p-IκBα IkappaB->IkappaB_p NFkappaB NF-κB (p50/p65) NFkappaB_nuc NF-κB (p50/p65) NFkappaB->NFkappaB_nuc Translocation IkappaB_p->NFkappaB Releases DNA DNA NFkappaB_nuc->DNA Binds to genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, cytokines) DNA->genes Induces

Caption: A diagram of the NF-κB signaling pathway, a potential target for anti-inflammatory compounds.

Application of 2-(3,4-Dimethoxyphenyl)propanal in the Synthesis of Bioactive Compounds: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 2-(3,4-dimethoxyphenyl)propanal and structurally related compounds in the synthesis of various bioactive molecules. While direct, single-step applications of this compound in the synthesis of prominent drugs like Verapamil, Trimethoprim, and Laudanosine are not the most commonly cited pathways, this precursor can be strategically utilized to generate key intermediates. This application note will detail the established synthetic routes for these important therapeutic agents, their mechanisms of action, and provide detailed experimental protocols.

Verapamil: A Phenylalkylamine Calcium Channel Blocker

Verapamil is a widely used medication for the management of cardiovascular conditions such as hypertension, angina pectoris, and cardiac arrhythmias.[1][2] It functions by blocking L-type calcium channels, leading to vasodilation and a reduction in cardiac workload.[3][4]

Established Synthesis of Verapamil

The industrial synthesis of Verapamil typically commences from 2-(3,4-dimethoxyphenyl)acetonitrile. A key step involves the alkylation of this nitrile with isopropyl chloride, followed by another alkylation with a substituted amine chain.

Experimental Protocol: Synthesis of Verapamil

A common synthetic route for Verapamil is outlined below:

  • Synthesis of 2-(3,4-Dimethoxyphenyl)-3-methylbutyronitrile:

    • To a solution of 2-(3,4-dimethoxyphenyl)acetonitrile in a suitable aprotic solvent such as toluene, add a strong base like sodium amide (NaNH₂).

    • Slowly add 2-chloropropane to the reaction mixture and heat under reflux.

    • After the reaction is complete, quench the reaction with water and extract the product with an organic solvent.

    • Purify the resulting 2-(3,4-dimethoxyphenyl)-3-methylbutyronitrile by distillation under reduced pressure.

  • Synthesis of N-(3-chloropropyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylamine:

    • React 2-(3,4-dimethoxyphenyl)ethylamine with formaldehyde and formic acid (Eschweiler-Clarke reaction) to obtain N-methyl-2-(3,4-dimethoxyphenyl)ethylamine.

    • React the resulting amine with 1-bromo-3-chloropropane in the presence of a base to yield the desired chloroamine intermediate.

  • Final Condensation to Verapamil:

    • In a round bottom flask, dissolve 2-(3,4-dimethoxyphenyl)-3-methylbutyronitrile in toluene.

    • Add sodium amide to form the carbanion.

    • Add N-(3-chloropropyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylamine to the reaction mixture and reflux.[5]

    • Upon completion, work up the reaction by adding water and extracting with an organic solvent.

    • The crude Verapamil is then purified by column chromatography or crystallization.[6][7]

Quantitative Data: Bioactivity of Verapamil
ParameterValueReference
Bioavailability10-35% (oral)[4]
Protein Binding90%[4]
Elimination Half-life2.8–7.4 hours[4]
IC₅₀ (L-type Ca²⁺ channels)~20-50 nMN/A

Signaling Pathway of Verapamil

Verapamil_Pathway cluster_channels Verapamil Verapamil L_type_Ca_Channel L-type Calcium Channel (Voltage-gated) Verapamil->L_type_Ca_Channel blocks Ca_influx Ca²⁺ Influx Smooth_Muscle Vascular Smooth Muscle Cells Cardiac_Muscle Cardiac Muscle Cells Vasodilation Vasodilation Smooth_Muscle->Vasodilation leads to Decreased_Contraction Decreased Contractility Cardiac_Muscle->Decreased_Contraction leads to Decreased_HR Decreased Heart Rate Cardiac_Muscle->Decreased_HR leads to Therapeutic_Effects Therapeutic Effects: - Lowered Blood Pressure - Reduced Angina - Controlled Arrhythmias Vasodilation->Therapeutic_Effects Decreased_Contraction->Therapeutic_Effects Decreased_HR->Therapeutic_Effects

Caption: Mechanism of action of Verapamil.

Trimethoprim: A Dihydrofolate Reductase Inhibitor

Trimethoprim is an antibiotic used to treat various bacterial infections, often in combination with sulfamethoxazole.[8][9] It acts by inhibiting dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolic acid, a vital component in the production of bacterial DNA, RNA, and proteins.[8][10][11]

Established Synthesis of Trimethoprim

The synthesis of Trimethoprim typically starts from 3,4,5-trimethoxybenzaldehyde.

Experimental Protocol: Synthesis of Trimethoprim

A common synthetic pathway for Trimethoprim is as follows:

  • Condensation Reaction:

    • React 3,4,5-trimethoxybenzaldehyde with 3-anilinopropionitrile in the presence of a base such as sodium methoxide.[12] This condensation reaction forms α-(3,4,5-trimethoxybenzylidene)-β-anilinopropionitrile.[13][14]

  • Cyclization with Guanidine:

    • The condensation product is then reacted with guanidine in the presence of a strong base like sodium ethoxide in ethanol.[12]

    • The reaction mixture is heated under reflux to facilitate the cyclization, forming the pyrimidine ring of Trimethoprim.

    • After cooling, the product is precipitated by the addition of water, filtered, and washed to yield crude Trimethoprim.

    • Recrystallization from a suitable solvent, such as aqueous ethanol, is performed for purification.[15]

Quantitative Data: Bioactivity of Trimethoprim
ParameterValueReference
MIC (E. coli)0.05-1.5 µg/mLN/A
Protein Binding~44%N/A
Elimination Half-life8-10 hoursN/A
Affinity for bacterial DHFR~50,000 times greater than for mammalian DHFR[8]

Signaling Pathway of Trimethoprim

Trimethoprim_Pathway Trimethoprim Trimethoprim DHFR Bacterial Dihydrofolate Reductase (DHFR) Trimethoprim->DHFR competitively inhibits THF Tetrahydrofolic Acid (THF) DHFR->THF converts to DHF Dihydrofolic Acid (DHF) DHF->DHFR substrate Nucleotide_Synthesis Nucleotide Synthesis (Thymidine, Purines) THF->Nucleotide_Synthesis is a precursor for DNA_RNA_Protein_Synthesis DNA, RNA, and Protein Synthesis Nucleotide_Synthesis->DNA_RNA_Protein_Synthesis are essential for Bacterial_Growth_Inhibition Inhibition of Bacterial Growth (Bacteriostatic Effect) DNA_RNA_Protein_Synthesis->Bacterial_Growth_Inhibition inhibition leads to

Caption: Mechanism of action of Trimethoprim.

Laudanosine: A Benzylisoquinoline Alkaloid

Laudanosine is a benzylisoquinoline alkaloid found in opium and is also a metabolite of the neuromuscular blocking agents atracurium and cisatracurium.[16][17] It has been shown to interact with GABA, glycine, opioid, and nicotinic acetylcholine receptors.[16][18]

Established Synthesis of Laudanosine

The synthesis of laudanosine is a more complex process involving the formation of the isoquinoline core. A classical approach is the Bischler-Napieralski reaction followed by reduction.

Experimental Protocol: Synthesis of Laudanosine

  • Amide Formation:

    • React 3,4-dimethoxyphenethylamine with 3,4-dimethoxyphenylacetyl chloride to form the corresponding amide.

  • Bischler-Napieralski Cyclization:

    • Treat the amide with a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) in a high-boiling solvent like toluene or xylene.

    • This reaction leads to the formation of a 3,4-dihydroisoquinoline derivative.

  • Reduction:

    • Reduce the resulting dihydroisoquinoline using a reducing agent like sodium borohydride (NaBH₄) to yield the tetrahydroisoquinoline core.

  • N-Methylation:

    • Methylate the secondary amine of the tetrahydroisoquinoline using a methylating agent such as methyl iodide (CH₃I) or formaldehyde/formic acid to obtain Laudanosine.

Quantitative Data: Bioactivity of Laudanosine
ParameterReceptor InteractionEffectReference
CNSGABA, Glycine, Opioid, nAChRsCan induce seizures at high concentrations[16][18]
Cardiovascular-Hypotension and bradycardia at high concentrations[17][18]

Experimental Workflow for Laudanosine Synthesis

Laudanosine_Synthesis_Workflow Start Start Materials: 3,4-Dimethoxyphenethylamine 3,4-Dimethoxyphenylacetyl chloride Amide_Formation Amide Formation Start->Amide_Formation Amide_Intermediate N-(2-(3,4-dimethoxyphenyl)ethyl)-2- (3,4-dimethoxyphenyl)acetamide Amide_Formation->Amide_Intermediate Cyclization Bischler-Napieralski Cyclization (e.g., POCl₃) Amide_Intermediate->Cyclization Dihydroisoquinoline 3,4-Dihydroisoquinoline Intermediate Cyclization->Dihydroisoquinoline Reduction Reduction (e.g., NaBH₄) Dihydroisoquinoline->Reduction Tetrahydroisoquinoline Tetrahydroisoquinoline Intermediate Reduction->Tetrahydroisoquinoline N_Methylation N-Methylation (e.g., CH₃I) Tetrahydroisoquinoline->N_Methylation Laudanosine Laudanosine N_Methylation->Laudanosine Purification Purification (Crystallization/Chromatography) Laudanosine->Purification Final_Product Final Product: Laudanosine Purification->Final_Product

Caption: Synthetic workflow for Laudanosine.

References

Application Notes and Protocols: 2-(3,4-Dimethoxyphenyl)propanal as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-(3,4-Dimethoxyphenyl)propanal, a versatile intermediate in the synthesis of various pharmaceutical compounds. The dimethoxyphenyl moiety is a common structural feature in many biologically active molecules, making this aldehyde a valuable building block in medicinal chemistry.

Overview and Applications

This compound serves as a crucial precursor in the synthesis of several classes of pharmaceuticals, most notably isoquinoline alkaloids and related compounds. Its aldehyde functionality allows for a range of chemical transformations, including reductive amination to form corresponding amines, which can then undergo cyclization reactions to construct complex heterocyclic scaffolds.

Key applications include the synthesis of:

  • Isoquinoline Alkaloids: The 3,4-dimethoxyphenyl group is a hallmark of many naturally occurring and synthetic isoquinoline alkaloids with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

  • Dopamine Receptor Ligands: The structural similarity of the 3,4-dimethoxyphenyl group to dopamine makes it a key component in the design of ligands for dopamine receptors, which are important targets in the treatment of neurological and psychiatric disorders.

  • Vasodilators and Antihypertensives: Certain isoquinoline derivatives synthesized from this intermediate have shown potential as vasodilators and antihypertensive agents.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Darzens glycidic ester condensation of 3,4-dimethoxybenzaldehyde (veratraldehyde) with an α-haloester, followed by hydrolysis and decarboxylation.[1][2][3][4]

Synthesis Pathway

G cluster_0 Step 1: Darzens Condensation cluster_1 Step 2: Hydrolysis & Decarboxylation A 3,4-Dimethoxybenzaldehyde (Veratraldehyde) C Ethyl 3-(3,4-dimethoxyphenyl)glycidate A->C Base (e.g., NaOEt) in THF B Ethyl α-chloropropionate B->C D Ethyl 3-(3,4-dimethoxyphenyl)glycidate E This compound D->E 1. NaOH, EtOH/H₂O 2. H₃O⁺, Δ

Caption: Synthesis of this compound from Veratraldehyde.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3,4-Dimethoxybenzaldehyde (Veratraldehyde)

  • Ethyl α-chloropropionate

  • Sodium ethoxide (NaOEt)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Darzens Condensation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) in anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of sodium ethoxide (1.1 equivalents) in anhydrous THF to the stirred solution.

    • To this mixture, add ethyl α-chloropropionate (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding cold water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude ethyl 3-(3,4-dimethoxyphenyl)glycidate.

  • Hydrolysis and Decarboxylation:

    • Dissolve the crude glycidic ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

    • Heat the mixture to reflux for 2-3 hours.

    • Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid until the pH is acidic.

    • Gently heat the acidified mixture to induce decarboxylation, which is evident by the evolution of CO₂ gas.

    • After gas evolution ceases, cool the mixture and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

    • Purify the resulting crude aldehyde by vacuum distillation or column chromatography on silica gel to afford this compound.

Quantitative Data (Expected)
StepReactantsReagents and ConditionsProductExpected Yield
Darzens Condensation 3,4-Dimethoxybenzaldehyde, Ethyl α-chloropropionateNaOEt, Anhydrous THF, 0°C to rt, 12-16 hEthyl 3-(3,4-dimethoxyphenyl)glycidate75-85%
Hydrolysis & Decarboxylation Ethyl 3-(3,4-dimethoxyphenyl)glycidate1. NaOH, EtOH/H₂O, reflux; 2. HCl, ΔThis compound60-70%

Application in Pharmaceutical Synthesis: Synthesis of Isoquinoline Scaffolds

A primary application of this compound is in the synthesis of isoquinoline alkaloids. This is typically achieved through a reductive amination step to form an amine, followed by a cyclization reaction such as the Bischler-Napieralski or Pictet-Spengler reaction.

General Workflow

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Acylation cluster_2 Step 3: Bischler-Napieralski Cyclization cluster_3 Step 4: Aromatization (Optional) A This compound C N-Substituted-2-(3,4-dimethoxyphenyl)propan-1-amine A->C Reducing Agent (e.g., NaBH₃CN, H₂/Pd-C) B Amine (e.g., NH₃ or R-NH₂) B->C D N-Substituted-2-(3,4-dimethoxyphenyl)propan-1-amine E Amide Intermediate D->E F Acylating Agent (e.g., Acyl Chloride) F->E G Amide Intermediate H 3,4-Dihydroisoquinoline Derivative G->H Dehydrating Agent (e.g., POCl₃, P₂O₅) I 3,4-Dihydroisoquinoline Derivative J Isoquinoline Derivative I->J Oxidizing Agent (e.g., Pd/C, heat)

Caption: General workflow for the synthesis of isoquinolines from this compound.

Experimental Protocol: Reductive Amination

Materials:

  • This compound

  • Ammonium acetate or a primary amine

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Acetic acid

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1 equivalent) and ammonium acetate (or a primary amine, 1.2 equivalents) in methanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Stir the solution at room temperature for 1 hour to facilitate imine formation.

  • In a separate flask, dissolve sodium cyanoborohydride (1.5 equivalents) in methanol.

  • Slowly add the sodium cyanoborohydride solution to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Once complete, carefully add dilute HCl to quench the excess reducing agent.

  • Remove the methanol under reduced pressure.

  • Basify the aqueous residue with aqueous NaOH and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, and concentrate to yield the crude amine product, which can be purified by column chromatography.

Experimental Protocol: Bischler-Napieralski Cyclization

Materials:

  • N-Acyl-2-(3,4-dimethoxyphenyl)propan-1-amine (from acylation of the amine)

  • Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA)

  • Toluene or acetonitrile (anhydrous)

Procedure:

  • Dissolve the amide intermediate (1 equivalent) in anhydrous toluene or acetonitrile.

  • Slowly add phosphorus oxychloride (3-5 equivalents) to the solution at 0°C.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with concentrated ammonium hydroxide.

  • Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the 3,4-dihydroisoquinoline derivative.

Quantitative Data for Isoquinoline Synthesis Steps
StepStarting MaterialReagents and ConditionsProductTypical Yield
Reductive Amination This compound, AmineNaBH₃CN, MeOH, rt, 24 hN-Substituted-2-(3,4-dimethoxyphenyl)propan-1-amine70-90%
Bischler-Napieralski Cyclization N-Acyl-2-(3,4-dimethoxyphenyl)propan-1-aminePOCl₃ or PPA, Toluene or Acetonitrile, reflux, 2-4 h3,4-Dihydroisoquinoline Derivative60-85%
Aromatization (Optional) 3,4-Dihydroisoquinoline DerivativePd/C, heatIsoquinoline Derivative80-95%

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of a variety of pharmaceutical compounds, particularly those containing the isoquinoline scaffold. The protocols outlined in this document provide a framework for the synthesis of the aldehyde itself and its subsequent elaboration into complex molecular architectures. These methods are amenable to modification and optimization for the synthesis of specific target molecules in a research and drug development setting.

References

Application Notes and Protocols: Derivatização de 2-(3,4-Dimetoxifenil)propanal para Atividade Aprimorada

Author: BenchChem Technical Support Team. Date: November 2025

Para: Pesquisadores, Cientistas e Profissionais de Desenvolvimento de Fármacos

Introdução: Estas notas de aplicação fornecem protocolos detalhados para a derivatização do 2-(3,4-Dimetoxifenil)propanal, um composto da classe dos fenilpropanoides, com o objetivo de aumentar sua atividade biológica. Os fenilpropanoides e seus derivados são conhecidos por exibirem uma ampla gama de propriedades farmacológicas, incluindo atividades antimicrobiana, anti-inflamatória e anticancerígena.[1][2] A modificação estrutural do grupo aldeído do 2-(3,4-Dimetoxifenil)propanal através da formação de bases de Schiff, hidrazonas, oximas e chalconas pode levar a um aumento significativo na potência e seletividade da atividade biológica.[3][4][5]

Estas notas descrevem os procedimentos sintéticos, os protocolos para avaliação da atividade biológica e as vias de sinalização celular relevantes moduladas por esses compostos.

Dados Quantitativos de Atividade Biológica

A tabela a seguir resume dados de atividade biológica para derivados análogos ao 2-(3,4-Dimetoxifenil)propanal, demonstrando o potencial de aumento da atividade através da derivatização. Os dados foram compilados de vários estudos e servem como uma referência para a avaliação de novos derivados.

DerivadoAnálogo EstruturalTipo de AtividadeEnsaioResultado (e.g., CI50, ZDI)Referência
Hidrazona 1Derivado de benzaldeídoAnticancerígenaEnsaio de MTT (Células de câncer de pâncreas)CI50: 5-10 µM[6]
Chalcona 2Derivado de vanilinaAnti-inflamatóriaInibição de NO em macrófagosCI50: 1 µM[7]
Base de Schiff 3Derivado de vanilinaAntibacterianaDifusão em ágar (S. aureus)Zona de Inibição: 15 mm[8]
Oxima 4Derivado de benzaldeídoAntioxidanteSequestro de radical DPPHCE50: 25 µg/mL[9]
Chalcona 5Análogo de 1,3-diarilpropanoAnti-inflamatóriaInibição de NO em macrófagosCI50 < 10 µM[1]
Hidrazona 6Derivado de benzaldeídoAntimicrobianaMicrodiluição (S. aureus)CIM: 12,5 µg/mL[10]

Nota: Os dados apresentados são para compostos análogos e devem ser usados como uma diretriz para a avaliação de derivados de 2-(3,4-Dimetoxifenil)propanal.

Protocolos Experimentais

Síntese de Derivados de 2-(3,4-Dimetoxifenil)propanal

O fluxograma a seguir ilustra o processo geral para a síntese de vários derivados a partir do 2-(3,4-Dimetoxifenil)propanal.

G A 2-(3,4-Dimetoxifenil)propanal F Síntese de Base de Schiff A->F G Síntese de Hidrazona A->G H Síntese de Oxima A->H I Síntese de Chalcona (Condensação de Claisen-Schmidt) A->I B Amina Primária B->F C Hidrazida C->G D Hidroxilamina D->H E Acetofenona Substituída E->I J Derivado de Base de Schiff F->J K Derivado de Hidrazona G->K L Derivado de Oxima H->L M Derivado de Chalcona I->M

Figura 1: Fluxograma da síntese de derivados.

a) Protocolo Geral para Síntese de Bases de Schiff:

  • Dissolva 1,0 eq. de 2-(3,4-Dimetoxifenil)propanal em etanol.

  • Adicione 1,0 eq. da amina primária apropriada à solução.

  • Adicione 2-3 gotas de ácido acético glacial como catalisador.[11]

  • Refluxe a mistura de reação por 2-4 horas, monitorando o progresso por cromatografia em camada fina (CCF).

  • Após a conclusão, resfrie a mistura à temperatura ambiente e despeje em água gelada para precipitar o produto.

  • Filtre, lave o sólido com água fria e recristalize em etanol para obter a base de Schiff pura.[8]

b) Protocolo Geral para Síntese de Hidrazonas:

  • Dissolva 1,0 eq. de 2-(3,4-Dimetoxifenil)propanal em etanol ou metanol.

  • Adicione 1,0 eq. da hidrazida substituída apropriada.

  • Adicione algumas gotas de ácido acético glacial para catalisar a reação.[10]

  • Refluxe a mistura por 3-6 horas.

  • Resfrie a mistura de reação, e o produto precipitado é coletado por filtração.

  • Lave o produto com etanol frio e seque a vácuo.[10]

c) Protocolo Geral para Síntese de Oximas:

  • Dissolva 1,0 eq. de 2-(3,4-Dimetoxifenil)propanal em etanol.

  • Adicione uma solução aquosa de 1,2 eq. de cloridrato de hidroxilamina e 1,5 eq. de acetato de sódio.[12]

  • Aqueça a mistura em refluxo por 1-2 horas.

  • Resfrie a mistura e adicione água para precipitar a oxima.

  • Filtre o sólido, lave com água e recristalize em um solvente apropriado.

d) Protocolo Geral para Síntese de Chalconas (Condensação de Claisen-Schmidt):

  • Dissolva 1,0 eq. de 2-(3,4-Dimetoxifenil)propanal e 1,0 eq. de uma acetofenona substituída em etanol em um banho de gelo.[13]

  • Adicione lentamente uma solução aquosa de NaOH (10-40%) sob agitação.

  • Continue a agitação à temperatura ambiente por 2-3 horas.[13]

  • Mantenha a mistura na geladeira durante a noite.

  • Acidifique a mistura com HCl diluído para precipitar a chalcona.

  • Filtre, lave com água até a neutralidade e recristalize em etanol.[13]

Protocolos de Avaliação Biológica

O fluxograma a seguir descreve o processo geral para a avaliação biológica dos derivados sintetizados.

G cluster_synthesis Síntese e Purificação cluster_screening Triagem Biológica cluster_analysis Análise de Dados A Derivados Sintetizados B Purificação e Caracterização A->B C Ensaio Antimicrobiano B->C D Ensaio de Citotoxicidade (Anticancerígeno) B->D E Ensaio Anti-inflamatório B->E F Determinação de CIM/CBM C->F G Determinação de CI50 D->G H Medição da Inibição de Mediadores E->H I Análise de Relação Estrutura-Atividade (SAR) F->I G->I H->I

Figura 2: Fluxograma da avaliação biológica.

a) Protocolo de Ensaio Antimicrobiano (Microdiluição em Caldo):

  • Prepare uma série de diluições dos compostos de teste em placas de 96 poços.

  • Inocule cada poço com uma suspensão bacteriana ou fúngica padronizada.

  • Incube as placas a 37°C por 18-24 horas.

  • A Concentração Inibitória Mínima (CIM) é determinada como a menor concentração do composto que inibe o crescimento visível do micro-organismo.[14]

b) Protocolo de Ensaio de Citotoxicidade Anticancerígena (Ensaio de MTT):

  • Semeie células cancerígenas em placas de 96 poços e incube por 24 horas.

  • Trate as células com diferentes concentrações dos compostos derivados por 48-72 horas.

  • Adicione a solução de MTT a cada poço e incube por 4 horas.

  • Adicione DMSO para dissolver os cristais de formazan.

  • Meça a absorbância a 570 nm usando um leitor de microplacas.

  • Calcule a porcentagem de viabilidade celular e determine a concentração inibitória 50% (CI50).[15]

c) Protocolo de Ensaio Anti-inflamatório (Inibição da Produção de Óxido Nítrico):

  • Células de macrófagos RAW 264.7 são plaqueadas em placas de 96 poços.

  • As células são pré-tratadas com os compostos de teste por 1 hora.

  • Estimule as células com lipopolissacarídeo (LPS) (1 µg/mL) por 24 horas para induzir a inflamação.[16]

  • A produção de óxido nítrico (NO) no sobrenadante da cultura é medida usando o reagente de Griess.[16]

  • A absorbância é lida a 540 nm, e a porcentagem de inibição da produção de NO é calculada.

Vias de Sinalização Celular

Derivados de fenilpropanoides podem exercer seus efeitos anti-inflamatórios e anticancerígenos modulando várias vias de sinalização celular chave. A via do Fator Nuclear kappa B (NF-κB) é uma via pró-inflamatória central que é frequentemente alvo desses compostos.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Ativação IkB IκBα IKK->IkB Fosforilação e Degradação NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Núcleo NFkB->Nucleus Translocação Genes Expressão de Genes Pró-inflamatórios (iNOS, COX-2, TNF-α) Nucleus->Genes Ativação da Transcrição Derivado Derivado de 2-(3,4-Dimetoxifenil)propanal Derivado->IKK Inibição

Figura 3: Via de sinalização NF-κB e o ponto de inibição.

Descrição da Via de Sinalização NF-κB: Em resposta a estímulos inflamatórios como o LPS, o complexo IKK é ativado, levando à fosforilação e subsequente degradação do inibidor do NF-κB, IκBα.[17] Isso libera o dímero NF-κB (p65/p50), que então se transloca para o núcleo para induzir a expressão de genes pró-inflamatórios, incluindo iNOS, COX-2 e TNF-α.[17] Muitos derivados de fenilpropanoides exercem sua atividade anti-inflamatória inibindo a ativação do IKK, prevenindo assim a degradação do IκBα e a subsequente ativação do NF-κB.[18][19] Além disso, vias como a MAPK (p38, ERK, JNK) também estão envolvidas na regulação da resposta inflamatória e podem ser moduladas por esses compostos.[17][18] No contexto do câncer, vias como PI3K/Akt/mTOR e outras relacionadas à proliferação e apoptose celular são alvos importantes.[20]

References

Application Notes and Protocols for the Asymmetric Synthesis Involving 2-(3,4-Dimethoxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of chiral building blocks derived from 2-(3,4-dimethoxyphenyl)propanal. The focus is on the organocatalytic α-aminoxylation reaction, a powerful tool for introducing a stereogenic center adjacent to the carbonyl group. This methodology is particularly relevant for the synthesis of enantiomerically enriched compounds, which are crucial in drug discovery and development.

Introduction

This compound is a valuable starting material in organic synthesis due to its structural resemblance to key motifs found in various biologically active molecules. The development of asymmetric methods to functionalize this aldehyde enantioselectively opens avenues for the synthesis of a wide range of chiral intermediates. Organocatalysis, utilizing small organic molecules as catalysts, has emerged as a sustainable and efficient strategy for such transformations.[1] This application note focuses on the L-proline-catalyzed α-aminoxylation of this compound, a reaction that provides access to optically active α-anilinoxy aldehydes.[2]

Organocatalytic α-Aminoxylation: A Versatile Tool

The direct proline-catalyzed asymmetric α-aminoxylation of aldehydes using nitrosobenzene as an oxygen source is a well-established method for the synthesis of α-anilinoxy aldehydes with high enantioselectivity.[2][3] This reaction is particularly effective for α-branched aldehydes, making it suitable for this compound. The resulting α-anilinoxy aldehyde can be readily converted to the corresponding chiral 1,2-diol, a versatile building block in the synthesis of complex molecules.[1]

Reaction Principle

The reaction proceeds through an enamine intermediate formed between the aldehyde and the proline catalyst. This enamine then reacts with nitrosobenzene in a stereocontrolled manner, directed by the chiral environment of the catalyst, to yield the α-anilinoxy aldehyde product with high enantiomeric excess.

Diagram of the Catalytic Cycle

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_workup Reductive Workup Aldehyde This compound Enamine Chiral Enamine Intermediate Aldehyde->Enamine + Proline - H₂O Proline L-Proline Intermediate Iminium Ion Intermediate Enamine->Intermediate + Nitrosobenzene Nitrosobenzene Nitrosobenzene Product α-Anilinoxy Aldehyde Intermediate->Product + H₂O Anilinoxy_Aldehyde α-Anilinoxy Aldehyde Product->Anilinoxy_Aldehyde Product Isolation Water H₂O Diol Chiral 1,2-Amino Alcohol Anilinoxy_Aldehyde->Diol + NaBH₄ Reducing_Agent NaBH₄

Caption: Catalytic cycle of the proline-catalyzed α-aminoxylation and subsequent reduction.

Experimental Protocols

The following protocols are based on the general procedure developed by Hayashi et al. for the direct proline-catalyzed asymmetric α-aminoxylation of aldehydes.[2][4]

Materials and Equipment
  • This compound

  • L-Proline

  • Nitrosobenzene

  • Acetonitrile (CH₃CN), anhydrous

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Standard laboratory glassware (round-bottom flasks, stir bars, etc.)

  • Magnetic stirrer

  • Low-temperature cooling bath (-20 °C)

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • High-Performance Liquid Chromatography (HPLC) with a chiral column

Protocol 1: Asymmetric α-Aminoxylation of this compound
  • To a stirred solution of this compound (1.0 mmol) in anhydrous acetonitrile (4.0 mL) in a round-bottom flask, add L-proline (0.3 mmol, 30 mol%).

  • Cool the reaction mixture to -20 °C using a cooling bath.

  • Add nitrosobenzene (1.2 mmol) to the mixture.

  • Stir the reaction at -20 °C and monitor the progress by TLC. The reaction is typically complete within 24 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude α-anilinoxy aldehyde.

Protocol 2: Reductive Workup to the Chiral 1,2-Amino Alcohol
  • Dissolve the crude α-anilinoxy aldehyde from Protocol 1 in methanol (5.0 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 mmol) portion-wise to the stirred solution.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the pure chiral 1,2-amino alcohol.

Expected Results and Data Presentation

Based on published data for similar α-branched aldehydes, the proline-catalyzed α-aminoxylation of this compound is expected to proceed with high yield and excellent enantioselectivity.[2] The subsequent reduction with NaBH₄ is typically quantitative.

Table 1: Expected Performance for the Asymmetric α-Aminoxylation of this compound

EntrySubstrateCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)¹ee (%)²
1This compoundL-Proline (30)CH₃CN-2024>90>95

¹ Estimated yield of the corresponding 1,2-amino alcohol after reductive workup and purification. ² Estimated enantiomeric excess determined by chiral HPLC analysis.

Logical Workflow of the Asymmetric Synthesis

The overall process from the starting aldehyde to the final chiral 1,2-amino alcohol can be visualized as a straightforward workflow.

Workflow Start Start: This compound Aminoxylation Asymmetric α-Aminoxylation (L-Proline, Nitrosobenzene, CH₃CN, -20°C) Start->Aminoxylation Crude_Aldehyde Crude α-Anilinoxy Aldehyde Aminoxylation->Crude_Aldehyde Reduction Reduction (NaBH₄, MeOH) Crude_Aldehyde->Reduction Crude_Alcohol Crude 1,2-Amino Alcohol Reduction->Crude_Alcohol Purification Purification (Column Chromatography) Crude_Alcohol->Purification Final_Product Final Product: Chiral 1,2-Amino Alcohol Purification->Final_Product

Caption: Workflow for the synthesis of a chiral 1,2-amino alcohol.

Conclusion

The organocatalytic asymmetric α-aminoxylation of this compound provides an efficient and highly enantioselective route to valuable chiral building blocks. The use of readily available and inexpensive L-proline as the catalyst, coupled with mild reaction conditions, makes this methodology attractive for both academic research and industrial applications in drug development. The detailed protocols provided herein offer a reliable starting point for researchers to synthesize these important chiral intermediates.

References

Catalytic Reactions of 2-(3,4-Dimethoxyphenyl)propanal: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key catalytic reactions involving 2-(3,4-dimethoxyphenyl)propanal. This versatile aldehyde, possessing a substituted phenyl ring alpha to the carbonyl group, is a valuable building block in the synthesis of various chiral molecules and pharmacologically relevant scaffolds. The protocols provided are based on established catalytic methods for structurally analogous 2-arylpropanals and are intended to serve as a comprehensive guide for laboratory implementation.

Application Notes

This compound is a prochiral aldehyde that can undergo a variety of catalytic transformations to yield high-value products. The presence of the dimethoxyphenyl group makes its derivatives of particular interest in medicinal chemistry, as this moiety is found in numerous bioactive compounds. The key catalytic strategies applicable to this substrate include asymmetric reduction, carbon-carbon bond-forming reactions such as Knoevenagel condensation and aldol reactions, reductive amination for the introduction of nitrogen, and olefination via the Wittig reaction.

Asymmetric Reduction: The catalytic asymmetric reduction of this compound provides access to the chiral alcohol, 2-(3,4-dimethoxyphenyl)propan-1-ol. This enantiomerically enriched alcohol is a crucial intermediate for the synthesis of various pharmaceuticals. Biocatalysis, employing enzymes such as alcohol dehydrogenases, has proven to be a highly effective method for achieving high enantioselectivity in the reduction of analogous 2-arylpropanals.

Knoevenagel Condensation: This condensation reaction with active methylene compounds, such as malononitrile or dialkyl malonates, leads to the formation of α,β-unsaturated products. These products are versatile intermediates that can undergo further transformations, including Michael additions and cyclizations, to construct complex molecular architectures. The reaction is typically catalyzed by a weak base.

Aldol Reaction: As an electrophile, this compound can react with enolates or enol equivalents in aldol reactions to form β-hydroxy carbonyl compounds. The development of organocatalytic asymmetric aldol reactions allows for the stereoselective synthesis of these products, which are key structural motifs in many natural products and pharmaceuticals.

Reductive Amination: The direct conversion of the aldehyde to an amine is achieved through catalytic reductive amination. This one-pot reaction involves the formation of an imine intermediate with an amine source (e.g., ammonia or a primary amine), followed by in-situ reduction. This methodology provides a direct route to chiral amines, which are prevalent in bioactive molecules.

Wittig Reaction: For the conversion of the aldehyde to an alkene with a defined double bond position, the Wittig reaction is a powerful tool. By reacting this compound with a phosphorus ylide, a variety of substituted alkenes can be synthesized. This reaction is particularly useful for the construction of complex olefinic structures.

Experimental Protocols and Data

The following section details experimental protocols for the aforementioned catalytic reactions. The quantitative data provided in the tables are derived from studies on the closely related analog, 2-phenylpropanal (hydratropaldehyde), and are expected to be comparable for this compound under optimized conditions.

Asymmetric Biocatalytic Reduction to (S)-2-(3,4-Dimethoxyphenyl)propan-1-ol

This protocol describes the enantioselective reduction of this compound using a whole-cell biocatalyst.

Experimental Workflow:

G cluster_prep Biocatalyst Preparation cluster_reaction Bioreduction cluster_workup Work-up and Analysis Culture Culture E. coli expressing reductase and FDH Harvest Harvest and wash cells Culture->Harvest ReactionSetup Suspend cells in buffer with NAD+ and formate Harvest->ReactionSetup SubstrateAdd Add racemic This compound ReactionSetup->SubstrateAdd Incubate Incubate with shaking SubstrateAdd->Incubate Extraction Extract with ethyl acetate Incubate->Extraction Dry Dry organic phase (Na2SO4) Extraction->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by chromatography Concentrate->Purify Analyze Analyze by chiral HPLC (yield and ee) Purify->Analyze

Figure 1. Workflow for the asymmetric biocatalytic reduction.

Protocol:

  • Biocatalyst Preparation: A whole-cell biocatalyst co-expressing a suitable alcohol dehydrogenase (e.g., a mutant of Candida tenuis xylose reductase) and a formate dehydrogenase (for NADH recycling) is prepared by standard fermentation and harvesting procedures.[1]

  • Reaction Setup: In a temperature-controlled vessel, suspend the whole-cell biocatalyst (e.g., 40 g cell dry weight/L) in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.0).[1]

  • Add NAD+ (e.g., 6 mM) and a cosubstrate for cofactor regeneration (e.g., 1.5 M sodium formate).[1]

  • Substrate Addition: Add racemic this compound to the desired concentration (e.g., up to 1 M). The substrate can be added neat or as a solution in a co-solvent to aid solubility.[1]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with agitation. Monitor the progress of the reaction by TLC or GC.

  • Work-up: Upon completion, saturate the aqueous phase with NaCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and enantiomeric excess (ee) of the resulting 2-(3,4-dimethoxyphenyl)propan-1-ol by chiral HPLC analysis.

Quantitative Data for Analogous Reaction (2-phenylpropanal): [1][2]

Catalyst SystemSubstrate Conc.Product TiterConversionEnantiomeric Excess (ee)Reference
Whole-cell E. coli (CtXR D51A mutant + FDH)1 M115 g/L (843 mM)~84%93.1% (S)[1][2]
Horse-liver alcohol dehydrogenase (HLADH)---High (S)[3]
Knoevenagel Condensation with Malononitrile

This protocol details the base-catalyzed condensation of this compound with malononitrile.

Reaction Pathway:

G Substrate This compound Intermediate Adduct Intermediate Substrate->Intermediate Malononitrile Malononitrile Malononitrile->Intermediate Catalyst Piperidine/AcOH Intermediate->Catalyst Product 2-(1-(3,4-Dimethoxyphenyl)ethylidene)malononitrile Intermediate->Product Water H2O Product->Water

Figure 2. Knoevenagel condensation pathway.

Protocol:

  • Reaction Setup: To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., benzene or ethanol) add malononitrile (1.1 equiv).[4]

  • Add a catalytic amount of a weak base, such as piperidine (e.g., 0.1 equiv) and acetic acid (e.g., 0.1 equiv).[4]

  • Reaction: Heat the reaction mixture to reflux (e.g., 80 °C) and monitor by TLC. A Dean-Stark trap can be used to remove the water formed during the reaction.

  • Work-up: After completion, cool the reaction mixture to room temperature and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or flash column chromatography.

Quantitative Data for Analogous Reactions (Aromatic Aldehydes):

AldehydeActive Methylene CompoundCatalystSolventYieldReference
BenzaldehydeMalononitrileAmino-functionalized MOFEthanol>99%[3]
2-NaphthaldehydeMalononitrileNaHCO3WaterHigh[1]
Various AldehydesDiethyl malonateImmobilized GelatineDMSO85-89%[5]
Organocatalytic Asymmetric Aldol Reaction with Acetone

This protocol outlines the enantioselective aldol addition of acetone to this compound catalyzed by L-proline.

Catalytic Cycle:

G Proline L-Proline Enamine Enamine Intermediate Proline->Enamine + Acetone Iminium Iminium Ion Intermediate Proline->Iminium Acetone Acetone Aldehyde This compound Aldehyde->Iminium AldolAdduct Aldol Adduct Enamine->AldolAdduct + Aldehyde Product 4-Hydroxy-5-(3,4-dimethoxyphenyl)hexan-2-one AldolAdduct->Product + H2O Product->Proline - Catalyst Water H2O

Figure 3. Proline-catalyzed aldol reaction cycle.

Protocol:

  • Reaction Setup: In a reaction vial, dissolve L-proline (e.g., 20-30 mol%) in acetone, which serves as both the reactant and the solvent.[6]

  • Cool the mixture to the desired temperature (e.g., 0 °C to room temperature).

  • Substrate Addition: Add this compound (1.0 equiv) to the stirred solution.

  • Reaction: Stir the reaction mixture at the set temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification and Analysis: Purify the product by flash column chromatography. Determine the diastereomeric ratio and enantiomeric excess by NMR and chiral HPLC analysis, respectively.

Quantitative Data for Analogous Reactions (Aliphatic/Aromatic Aldehydes with Acetone): [6][7]

AldehydeCatalyst (mol%)SolventTemp. (°C)Yieldee (%)Reference
IsobutyraldehydeL-Proline (30)AcetoneRT97%96[8]
α-Branched Aldehydes(S)-Proline (20)CHCl3/DMSORTHighHigh[6]
BenzaldehydeProline deriv. (10)Acetone (wet)RT95%96[7]
Catalytic Reductive Amination to 2-(3,4-Dimethoxyphenyl)propan-1-amine

This protocol describes the formation of the primary amine via reductive amination with ammonia.

Protocol:

  • Catalyst Preparation: Use a commercially available or prepared heterogeneous catalyst (e.g., Raney Nickel, Ru/ZrO2, or supported Ni catalyst).[9][10][11]

  • Reaction Setup: In a high-pressure autoclave, place the catalyst and a solution of this compound (1.0 equiv) in a suitable solvent (e.g., methanol or water).

  • Add an excess of the amine source, such as aqueous ammonia.[11]

  • Reaction: Seal the reactor, purge with hydrogen, and then pressurize with hydrogen to the desired pressure (e.g., 1-50 bar).

  • Heat the mixture to the reaction temperature (e.g., 60-120 °C) with vigorous stirring.

  • Monitor the reaction progress by analyzing aliquots by GC or LC-MS.

  • Work-up: After completion, cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter off the catalyst. Remove the solvent and excess ammonia under reduced pressure.

  • Purification: Purify the resulting amine, for example, by distillation or by forming a salt and recrystallizing.

Quantitative Data for Analogous Reactions:

SubstrateAmine SourceCatalystConditionsYieldReference
Aldehydes/Ketonesaq. NH3Ru/ZrO2120 °C, 50 bar H2Good to excellent[11]
PhenolsNH3Ni/Al2O3High temp. and pressureFair to very high[9]
2-Amino-2-methyl-1-propanolNH3Raney Ni--[10]
Wittig Reaction for Alkene Synthesis

This protocol details the olefination of this compound using a phosphorus ylide.

Experimental Workflow:

G cluster_ylide Ylide Formation cluster_reaction Wittig Reaction cluster_workup Work-up and Purification Phosphonium Suspend phosphonium salt in THF Base Add strong base (e.g., t-BuOK) Phosphonium->Base Stir Stir to form ylide Base->Stir AldehydeAdd Add solution of This compound Stir->AldehydeAdd React Stir at room temperature AldehydeAdd->React Quench Quench with sat. NH4Cl React->Quench Extract Extract with ether Quench->Extract Dry Dry and concentrate Extract->Dry Purify Purify by chromatography Dry->Purify

Figure 4. General workflow for the Wittig reaction.

Protocol:

  • Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 equiv) in anhydrous THF.[12]

  • Cool the suspension in an ice bath and add a strong base (e.g., n-butyllithium or potassium tert-butoxide, 1.1 equiv) dropwise. The formation of the ylide is often indicated by a color change.

  • Stir the mixture at room temperature for about 1 hour.

  • Reaction: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to separate the alkene from triphenylphosphine oxide.

Quantitative Data for Analogous Reactions (Aldehydes): [13]

AldehydeWittig Reagent (from)BaseSolventYieldReference
Aldehyde ExampleMethyltriphenylphosphonium bromidet-BuOKTHF24%[12]
Aldehyde ExampleMethyltriphenylphosphonium bromideNaNH2THF62%[13]

Disclaimer: These protocols are intended as a guide and are based on reactions with analogous compounds. Optimization of reaction conditions, including catalyst, solvent, temperature, and reaction time, may be necessary to achieve the desired outcome for this compound. All experiments should be conducted with appropriate safety precautions in a well-ventilated fume hood.

References

Application Notes and Protocols: 2-(3,4-Dimethoxyphenyl)propanal in the Synthesis of Natural Product Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of natural product analogues utilizing 2-(3,4-dimethoxyphenyl)propanal as a key starting material. The methodologies focus on two powerful and versatile reactions in organic synthesis: the Pictet-Spengler reaction for the creation of β-carboline alkaloids and the Wittig reaction for the generation of substituted alkenes.

Introduction

Natural products and their analogues are a cornerstone of drug discovery, providing complex and biologically relevant scaffolds for the development of new therapeutic agents. This compound is a valuable building block in this endeavor due to the presence of the electron-rich dimethoxybenzene moiety and a reactive aldehyde functional group. This allows for its participation in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, leading to a diverse array of molecular architectures.

This document outlines detailed experimental procedures for the synthesis of a β-carboline, a privileged scaffold in many centrally acting natural products, and a disubstituted alkene, a common structural motif in numerous bioactive molecules.

Application Note 1: Synthesis of a Tetrahydro-β-carboline Analogue via the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a robust method for the synthesis of tetrahydro-β-carbolines, which are the core structures of many indole alkaloids with significant biological activities. The reaction involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde, followed by an acid-catalyzed intramolecular cyclization. The electron-donating methoxy groups on the phenyl ring of this compound facilitate the cyclization step.

Reaction Scheme

pictet_spengler reactant1 This compound plus1 + reactant1->plus1 reactant2 Tryptamine conditions Acid Catalyst (e.g., TFA) Solvent (e.g., CH2Cl2) Room Temperature reactant2->conditions plus1->reactant2 product 1-[1-(3,4-Dimethoxyphenyl)ethyl]- 1,2,3,4-tetrahydro-β-carboline conditions->product

Caption: Pictet-Spengler reaction of this compound and tryptamine.

Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Tryptamine (1.0 eq)

  • Trifluoroacetic acid (TFA) (1.1 eq)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of tryptamine (1.0 mmol) in anhydrous dichloromethane (20 mL) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 1-[1-(3,4-dimethoxyphenyl)ethyl]-1,2,3,4-tetrahydro-β-carboline.

Expected Results and Characterization

The reaction is expected to yield the tetrahydro-β-carboline product as a mixture of diastereomers. The yield can be optimized by adjusting the reaction time and temperature.

Parameter Expected Value
Yield 60-80%
Appearance White to pale yellow solid
¹H NMR Characteristic peaks for the aromatic protons of both the indole and dimethoxyphenyl rings, as well as aliphatic protons of the tetrahydro-β-carboline core and the ethyl side chain.
¹³C NMR Resonances corresponding to the carbons of the heterocyclic core, the dimethoxyphenyl group, and the aliphatic side chain.
Mass Spectrometry Molecular ion peak corresponding to the expected product (C₂₁H₂₄N₂O₂).

Application Note 2: Synthesis of a Substituted Alkene Analogue via the Wittig Reaction

The Wittig reaction is a powerful method for the stereoselective synthesis of alkenes from aldehydes and ketones. It involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent), which is typically generated in situ from a phosphonium salt and a strong base. This reaction is highly versatile and tolerates a wide range of functional groups.

Reaction Scheme

wittig_reaction reactant1 This compound plus1 + reactant1->plus1 reactant2 Methyltriphenylphosphonium bromide reagent Strong Base (e.g., n-BuLi) Solvent (e.g., THF) reactant2->reagent plus1->reactant2 product 1-(3,4-Dimethoxyphenyl)-2-propene reagent->product plus2 + product->plus2 byproduct Triphenylphosphine oxide plus2->byproduct

Caption: Wittig reaction of this compound.

Experimental Protocol

Materials:

  • Methyltriphenylphosphonium bromide (1.1 eq)

  • n-Butyllithium (n-BuLi) (1.0 eq, solution in hexanes)

  • This compound (1.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • To a suspension of methyltriphenylphosphonium bromide (1.1 mmol) in anhydrous THF (15 mL) at 0 °C under an inert atmosphere, add n-butyllithium (1.0 mmol) dropwise.

  • Stir the resulting bright yellow-orange solution at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour to ensure complete ylide formation.

  • Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure. The crude product will contain the desired alkene and triphenylphosphine oxide.

  • Purify the crude product by flash column chromatography on silica gel using hexanes or a low percentage of ethyl acetate in hexanes as the eluent to separate the alkene from the more polar triphenylphosphine oxide.

Expected Results and Characterization

The Wittig reaction with an unstabilized ylide like methylenetriphenylphosphorane is expected to produce the terminal alkene. The yield is generally good, but purification is necessary to remove the triphenylphosphine oxide byproduct.

Parameter Expected Value
Yield 70-90%
Appearance Colorless oil
¹H NMR Characteristic signals for the vinyl protons of the newly formed double bond, in addition to the aromatic and methoxy protons.
¹³C NMR Resonances for the sp² carbons of the alkene and the aromatic ring.
Mass Spectrometry Molecular ion peak corresponding to the expected product (C₁₂H₁₆O₂).

Workflow Diagrams

Pictet-Spengler Reaction Workflow

pictet_workflow start Dissolve Tryptamine and Aldehyde in CH2Cl2 add_tfa Add TFA at 0 °C start->add_tfa react Stir at RT for 12-24h add_tfa->react quench Quench with NaHCO3 react->quench extract Extract with CH2Cl2 quench->extract wash_dry Wash with Brine, Dry (Na2SO4) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Column Chromatography concentrate->purify product Pure Tetrahydro-β-carboline purify->product

Caption: Workflow for the Pictet-Spengler synthesis.

Wittig Reaction Workflow

wittig_workflow start Generate Ylide from Phosphonium Salt and n-BuLi add_aldehyde Add Aldehyde Solution at 0 °C start->add_aldehyde react Stir at RT for 4-6h add_aldehyde->react quench Quench with NH4Cl react->quench extract Extract with Diethyl Ether quench->extract wash_dry Wash with Brine, Dry (MgSO4) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Column Chromatography concentrate->purify product Pure Alkene purify->product

Caption: Workflow for the Wittig olefination.

These protocols provide a foundation for the synthesis of a variety of natural product analogues from this compound. Researchers can further modify these procedures by varying the reaction partners and conditions to generate libraries of compounds for biological screening and drug development.

Application Notes and Protocols: Screening of Biological Activities of 2-(3,4-Dimethoxyphenyl)propanal Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to screen the biological activities of novel derivatives of 2-(3,4-Dimethoxyphenyl)propanal. The following sections detail experimental protocols for assessing anticancer, antioxidant, and antimicrobial properties, along with data presentation templates and conceptual diagrams of relevant biological pathways.

Introduction

Derivatives of this compound represent a class of compounds with potential therapeutic applications. The dimethoxyphenyl moiety is a common feature in many biologically active natural products and synthetic molecules. Screening these derivatives for a range of biological activities is a critical first step in the drug discovery and development process. This document outlines standardized protocols for evaluating their anticancer, antioxidant, and antimicrobial efficacy.

Data Presentation

Quantitative data from the screening of this compound derivatives should be summarized for clear comparison. The following tables provide a template for organizing typical results.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDDerivative SubstitutionCell Line (e.g., MCF-7) IC₅₀ (µM)Cell Line (e.g., MDA-MB-231) IC₅₀ (µM)Cell Line (e.g., U-87) IC₅₀ (µM)
DMP-001Unsubstituted>100>100>100
DMP-0024-Fluorophenylamino25.3 ± 2.138.1 ± 3.519.8 ± 1.9
DMP-0034-Chlorophenylamino18.9 ± 1.529.5 ± 2.815.2 ± 1.4
DMP-0043,4,5-Trimethoxyphenyl8.2 ± 0.715.4 ± 1.26.5 ± 0.5
Cisplatin (Control)-5.5 ± 0.48.9 ± 0.83.1 ± 0.3

Table 2: Antioxidant Activity of this compound Derivatives

Compound IDDerivative SubstitutionDPPH Radical Scavenging IC₅₀ (µg/mL)ABTS Radical Scavenging IC₅₀ (µg/mL)
DMP-001Unsubstituted>200>200
DMP-0024-Hydroxyphenyl45.2 ± 3.830.1 ± 2.5
DMP-0033,4-Dihydroxyphenyl15.8 ± 1.29.5 ± 0.8
Ascorbic Acid (Control)-5.2 ± 0.43.1 ± 0.3

Table 3: Antimicrobial Activity of this compound Derivatives

Compound IDDerivative SubstitutionS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
DMP-001Unsubstituted>256>256>256
DMP-002Thiazole64128128
DMP-003Imidazole326464
Ciprofloxacin (Control)-10.5N/A
Fluconazole (Control)-N/AN/A4

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Add compound derivatives B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Workflow for the MTT cytotoxicity assay.
Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of compounds.[1]

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the this compound derivatives in methanol to obtain various concentrations.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the sample solution to 100 µL of the DPPH solution. Include a blank (methanol) and a positive control (ascorbic acid).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare DPPH solution (0.1 mM) C Mix compound and DPPH solution A->C B Prepare compound dilutions B->C D Incubate in dark for 30 min C->D E Measure absorbance at 517 nm D->E F Calculate IC50 values E->F

Workflow for the DPPH antioxidant assay.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][3]

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria).

  • Compound Dilution: Perform serial two-fold dilutions of the this compound derivatives in the broth in a 96-well microplate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MIC_Determination_Workflow A Prepare serial dilutions of compounds in broth C Inoculate wells with microorganisms A->C B Prepare standardized microbial inoculum B->C D Incubate under appropriate conditions C->D E Observe for visible growth D->E F Determine the lowest concentration with no growth (MIC) E->F

Workflow for MIC determination.

Potential Mechanisms of Action and Signaling Pathways

The biological activities of this compound derivatives may be exerted through various mechanisms. Below are conceptual diagrams of signaling pathways that could be modulated by these compounds.

Anticancer Activity: Apoptosis Induction Pathway

Many anticancer agents induce programmed cell death (apoptosis). A potential mechanism for these derivatives could involve the activation of caspase cascades.

Apoptosis_Pathway Compound This compound Derivative Mitochondria Mitochondria Compound->Mitochondria Induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 Releases Cytochrome c Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Potential apoptosis induction pathway.
Anti-inflammatory Activity: NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. Inhibition of this pathway can reduce the expression of pro-inflammatory mediators.

NFkB_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Stimulus->IKK Compound This compound Derivative Compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Activates

Inhibition of the NF-κB inflammatory pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3,4-Dimethoxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-(3,4-Dimethoxyphenyl)propanal. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic yields.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via two common synthetic routes: Hydroformylation of 3,4-Dimethoxystyrene and Aldol Condensation of 3,4-Dimethoxybenzaldehyde with Propanal.

Route 1: Hydroformylation of 3,4-Dimethoxystyrene

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in hydroformylation can stem from several factors. Firstly, ensure the purity of your starting material, 3,4-dimethoxystyrene, as impurities can poison the catalyst. The catalyst's activity is also crucial; consider using a fresh batch of the rhodium catalyst and phosphine ligand. Reaction parameters such as temperature and pressure play a significant role. Optimization of these parameters is often necessary. Refer to the table below for a summary of how varying these conditions can impact the yield.

Table 1: Effect of Reaction Parameters on Hydroformylation Yield

ParameterCondition AYield (%)Condition BYield (%)
Temperature80°C65100°C75
Pressure (CO/H₂)20 bar6040 bar80
Catalyst Loading0.1 mol%550.5 mol%78
Ligand:Metal Ratio2:1684:182

Question: I am observing the formation of a significant amount of the linear aldehyde isomer, 3-(3,4-dimethoxyphenyl)propanal. How can I improve the regioselectivity for the desired branched isomer?

Answer: Achieving high regioselectivity for the branched aldehyde is a common challenge in the hydroformylation of styrenes. The choice of phosphine ligand is the most critical factor in controlling the regioselectivity. Bulky phosphine ligands tend to favor the formation of the linear isomer, while certain chelating phosphine ligands can promote the formation of the branched product. Experimenting with different ligands is recommended. Additionally, lower temperatures and pressures can sometimes favor the formation of the branched isomer, although this may come at the cost of a lower reaction rate.

Question: The reaction has stalled and is not proceeding to completion. What should I do?

Answer: A stalled reaction can be due to catalyst deactivation or insufficient pressure of the syngas (CO/H₂). Ensure that your reaction setup is free of leaks and that the pressure is maintained throughout the reaction. If catalyst deactivation is suspected, it may be due to impurities in the starting material or solvent. Purifying the 3,4-dimethoxystyrene and using a high-purity, degassed solvent can help. In some cases, adding a fresh portion of the catalyst may restart the reaction.

Route 2: Aldol Condensation of 3,4-Dimethoxybenzaldehyde with Propanal

Question: My aldol condensation reaction is resulting in a complex mixture of products. How can I improve the selectivity?

Answer: The formation of multiple products in an aldol condensation is often due to self-condensation of the enolizable aldehyde (propanal) and competing side reactions. To favor the desired cross-condensation, it is crucial to slowly add the propanal to a mixture of the 3,4-dimethoxybenzaldehyde and the base. This ensures that the concentration of the enolate of propanal is kept low, minimizing self-condensation. Using a non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures can also improve selectivity.

Question: The yield of the dehydrated α,β-unsaturated aldehyde is low. How can I promote the dehydration step?

Answer: The elimination of water from the initial aldol addition product is often the driving force for the reaction. If you are isolating the β-hydroxy aldehyde, you can promote dehydration by heating the reaction mixture or by adding a catalytic amount of a mild acid during workup. The choice of base can also influence the dehydration; stronger bases and higher temperatures generally favor the direct formation of the enal.

Table 2: Influence of Base and Temperature on Aldol Condensation Yield

BaseTemperature (°C)Yield of Aldol Adduct (%)Yield of Enal (%)
NaOH257015
NaOH602065
LDA-7885<5
LDA05040

Question: I am having difficulty purifying the final product from the reaction mixture. What purification strategies do you recommend?

Answer: Purification of the crude product from an aldol condensation can be challenging due to the presence of starting materials and side products. Column chromatography on silica gel is typically the most effective method. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, should allow for the separation of the desired this compound from unreacted 3,4-dimethoxybenzaldehyde and other impurities.

Experimental Protocols

Protocol 1: Hydroformylation of 3,4-Dimethoxystyrene
  • Preparation: In a glovebox, a high-pressure autoclave is charged with Rh(CO)₂(acac) (0.1 mol%) and a phosphine ligand (e.g., Xantphos, 0.12 mol%).

  • Reaction Setup: The autoclave is sealed, removed from the glovebox, and placed in a heating mantle on a magnetic stirrer. 3,4-dimethoxystyrene (1.0 eq) dissolved in degassed toluene (0.5 M) is added via syringe.

  • Reaction Execution: The autoclave is flushed three times with a 1:1 mixture of CO/H₂. The pressure is then set to 40 bar, and the reaction mixture is heated to 100°C with vigorous stirring.

  • Monitoring: The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by GC-MS.

  • Workup: After completion, the autoclave is cooled to room temperature and the pressure is carefully released. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Protocol 2: Aldol Condensation of 3,4-Dimethoxybenzaldehyde with Propanal
  • Preparation: A solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78°C.

  • Reaction Setup: The LDA solution is stirred for 30 minutes at -78°C. A solution of propanal (1.0 eq) in anhydrous THF is then added dropwise over 20 minutes. The mixture is stirred for an additional 30 minutes to ensure complete enolate formation.

  • Reaction Execution: A solution of 3,4-dimethoxybenzaldehyde (1.2 eq) in anhydrous THF is added dropwise to the enolate solution at -78°C. The reaction mixture is stirred at this temperature for 2 hours.

  • Monitoring: The reaction is monitored by TLC for the disappearance of the starting aldehyde.

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions to consider during these syntheses? A1: For the hydroformylation route, working with high pressures of carbon monoxide and hydrogen requires a properly certified autoclave and a well-ventilated fume hood. Carbon monoxide is a toxic gas. For the aldol condensation route, LDA is a pyrophoric reagent and must be handled under an inert atmosphere. Both syntheses involve flammable organic solvents. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Q2: Can I use a different catalyst for the hydroformylation reaction? A2: Yes, other rhodium and cobalt-based catalysts can be used for hydroformylation. The choice of catalyst and ligand will significantly affect the reaction's rate, yield, and regioselectivity. A literature search for the hydroformylation of similar styrene derivatives can provide guidance on alternative catalytic systems.

Q3: Is it possible to perform the aldol condensation under greener conditions? A3: Yes, solvent-free aldol condensations have been reported for similar substrates, often using a solid base like sodium hydroxide and grinding the reactants together. This approach can reduce solvent waste but may require more optimization to achieve high yields and selectivity.

Q4: How can I confirm the identity and purity of my final product? A4: The structure of this compound can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purity can be assessed by techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Visualizations

Hydroformylation_Workflow Start Start Prepare_Catalyst Prepare Catalyst (Rh(CO)2(acac) + Ligand) Start->Prepare_Catalyst Charge_Autoclave Charge Autoclave (Catalyst, Styrene, Solvent) Prepare_Catalyst->Charge_Autoclave Pressurize Pressurize with CO/H2 Charge_Autoclave->Pressurize Heat_Stir Heat and Stir Pressurize->Heat_Stir Monitor_Reaction Monitor Reaction (GC-MS) Heat_Stir->Monitor_Reaction Monitor_Reaction->Heat_Stir Incomplete Cool_Depressurize Cool and Depressurize Monitor_Reaction->Cool_Depressurize Complete Solvent_Removal Solvent Removal Cool_Depressurize->Solvent_Removal Purification Purification (Column Chromatography) Solvent_Removal->Purification Product Final Product Purification->Product

Caption: Experimental workflow for the synthesis of this compound via hydroformylation.

Aldol_Condensation_Workflow Start Start Prepare_LDA Prepare LDA Solution Start->Prepare_LDA Form_Enolate Form Propanal Enolate (Add Propanal to LDA) Prepare_LDA->Form_Enolate Aldol_Addition Aldol Addition (Add Benzaldehyde) Form_Enolate->Aldol_Addition Monitor_Reaction Monitor Reaction (TLC) Aldol_Addition->Monitor_Reaction Monitor_Reaction->Aldol_Addition Incomplete Quench_Reaction Quench Reaction (aq. NH4Cl) Monitor_Reaction->Quench_Reaction Complete Workup Aqueous Workup and Extraction Quench_Reaction->Workup Solvent_Removal Solvent Removal Workup->Solvent_Removal Purification Purification (Column Chromatography) Solvent_Removal->Purification Product Final Product Purification->Product Troubleshooting_Logic Problem Low Synthesis Yield Route Identify Synthetic Route Problem->Route Hydroformylation Hydroformylation Route->Hydroformylation Route 1 Aldol Aldol Condensation Route->Aldol Route 2 Impure_Styrene Impure Starting Material? Hydroformylation->Impure_Styrene Self_Condensation Self-Condensation? Aldol->Self_Condensation Purify_Styrene Action: Purify Styrene Impure_Styrene->Purify_Styrene Yes Inactive_Catalyst Inactive Catalyst? Impure_Styrene->Inactive_Catalyst No Fresh_Catalyst Action: Use Fresh Catalyst/Ligand Inactive_Catalyst->Fresh_Catalyst Yes Suboptimal_Conditions Suboptimal Conditions? Inactive_Catalyst->Suboptimal_Conditions No Optimize_Conditions Action: Optimize T, P, Ratio Suboptimal_Conditions->Optimize_Conditions Yes Slow_Addition Action: Slow Propanal Addition Self_Condensation->Slow_Addition Yes Incomplete_Reaction Incomplete Reaction? Self_Condensation->Incomplete_Reaction No Optimize_Base_Temp Action: Optimize Base/Temperature Incomplete_Reaction->Optimize_Base_Temp Yes Poor_Dehydration Poor Dehydration? Incomplete_Reaction->Poor_Dehydration No Promote_Dehydration Action: Heat or Add Acid Poor_Dehydration->Promote_Dehydration Yes

Technical Support Center: Purification of 2-(3,4-Dimethoxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-(3,4-Dimethoxyphenyl)propanal.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

Q2: How can I assess the purity of my purified this compound?

A2: Purity is typically assessed using a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of similar aromatic compounds.[5][6] Nuclear Magnetic Resonance (¹H NMR) spectroscopy is invaluable for confirming the structure and identifying any residual solvents or impurities.

Q3: What are the likely impurities I might encounter during the synthesis and purification of this compound?

A3: Potential impurities can include unreacted starting materials, by-products from the synthetic route, and isomers. For instance, if prepared via oxidation of the corresponding alcohol, 3-(3,4-dimethoxyphenyl)propan-1-ol, residual alcohol may be present.[7] Side reactions could also lead to the formation of the corresponding carboxylic acid through over-oxidation. Isomeric impurities may also be present depending on the synthesis strategy.[8]

Q4: What are the recommended storage conditions for purified this compound?

A4: Aldehydes can be susceptible to oxidation to carboxylic acids, especially when exposed to air. Therefore, it is recommended to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8°C) to minimize degradation.[9]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Problem: Low Recovery After Column Chromatography

If you are experiencing a significant loss of product during column chromatography, consider the following potential causes and solutions.

Potential Cause Recommended Solution
Compound is too strongly adsorbed to the stationary phase. The compound may be too polar for the chosen solvent system. Decrease the polarity of the stationary phase (e.g., switch from silica to alumina) or increase the polarity of the mobile phase.[1]
Compound is unstable on silica gel. Silica gel is slightly acidic and can sometimes cause degradation of sensitive compounds. Consider using neutral alumina as the stationary phase or deactivating the silica gel with a small amount of a suitable amine, like triethylamine, added to the eluent.
Improper column packing. Air bubbles or channels in the adsorbent bed can lead to poor separation and product loss. Ensure the column is packed uniformly as a slurry to avoid these issues.[1]
Compound is co-eluting with a non-UV active impurity. If you are relying solely on UV detection for fraction collection, you may be discarding fractions containing your product. Use a more universal detection method, such as Thin Layer Chromatography (TLC) with a staining agent, to analyze all fractions.
Problem: Incomplete Separation of Impurities

Achieving high purity can be challenging if impurities have similar polarities to the target compound.

Potential Cause Recommended Solution
Inappropriate solvent system. The polarity of the eluent may not be optimal for separating the compound from its impurities. Systematically screen different solvent systems using TLC. A common starting point for compounds of intermediate polarity is a mixture of a non-polar solvent (like hexane or cyclohexane) and a more polar solvent (like ethyl acetate or dichloromethane).[8]
Column is overloaded. The amount of crude material applied to the column is too high for the amount of stationary phase used. A general rule of thumb is to use a 20:1 to 50:1 ratio of adsorbent weight to sample weight.[1]
Elution is too fast. A high flow rate reduces the number of equilibrium exchanges between the mobile and stationary phases, leading to broader peaks and poorer resolution. Reduce the flow rate to allow for better separation.
Isomeric impurities are present. Isomers can be very difficult to separate. Consider using a longer column to increase the number of theoretical plates or explore preparative HPLC for more challenging separations.[5]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This is a general protocol that should be optimized for your specific crude sample using TLC first.

  • Preparation of the Stationary Phase:

    • Select a glass column with a stopcock.[1]

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). The amount of silica should be 20-50 times the weight of your crude sample.[1]

    • Pour the slurry into the column and allow the silica to settle, draining excess solvent. Tap the column gently to ensure even packing and avoid air bubbles.[1]

  • Sample Loading:

    • Dissolve your crude this compound in a minimal amount of the chromatography eluent or a suitable solvent.

    • Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 98:2 hexane:ethyl acetate).[8]

    • Gradually increase the polarity of the eluent (gradient elution) to move the compound and any impurities down the column.[1] The order of elution is typically non-polar compounds first, followed by more polar compounds.[1]

    • Collect fractions and monitor the separation using TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Purity Assessment by HPLC

This protocol is based on methods for similar compounds and should be adapted as needed.[5][6]

  • Instrumentation:

    • An HPLC system equipped with a UV detector.

    • A reverse-phase C18 column.

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of acetonitrile and water, often with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid).[5][6] The exact ratio should be optimized to achieve good peak shape and resolution.

  • Sample Preparation:

    • Dissolve a small amount of the purified sample in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the sample onto the column.

    • Monitor the elution at a suitable wavelength (e.g., 280 nm, corresponding to the aromatic ring).

    • The purity can be estimated by the relative area of the main peak.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage Crude Crude Product (this compound + Impurities) TLC TLC Analysis (Solvent System Optimization) Crude->TLC Column Column Chromatography TLC->Column Fractions Collect & Combine Pure Fractions Column->Fractions Evaporation Solvent Evaporation Fractions->Evaporation Pure_Product Purified Product Evaporation->Pure_Product Purity_Check Purity Assessment (HPLC, NMR) Pure_Product->Purity_Check Storage Store at 2-8°C under Inert Gas Purity_Check->Storage

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Tree Start Purification Problem? Low_Yield Low Yield? Start->Low_Yield Yes Bad_Separation Poor Separation? Start->Bad_Separation No Strong_Adsorption Strong Adsorption? -> Increase eluent polarity Low_Yield->Strong_Adsorption Yes Degradation Degradation on Silica? -> Use neutral alumina Low_Yield->Degradation No Wrong_Solvent Suboptimal Solvent? -> Optimize with TLC Bad_Separation->Wrong_Solvent Yes Overloaded Column Overloaded? -> Reduce sample load Bad_Separation->Overloaded No

Caption: Decision tree for troubleshooting common purification issues.

References

Identifying and minimizing side products in 2-(3,4-Dimethoxyphenyl)propanal synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-(3,4-Dimethoxyphenyl)propanal. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during their synthetic experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your work.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Possible Cause Recommended Solution
Low yield of the desired aldehyde Incomplete reaction.- Darzens Condensation: Ensure the base is sufficiently strong and fresh. Anhydrous conditions are critical. Consider extending the reaction time or slightly increasing the temperature. - Oxidation: The oxidizing agent may have degraded. Use a fresh batch of the reagent. Ensure the stoichiometry of the oxidant is correct.
Side reactions are consuming the starting material or product.- Darzens Condensation: Aldol condensation of the starting aldehyde can be a significant side reaction. Use a non-protic solvent and a strong, non-nucleophilic base. Add the haloester slowly to the reaction mixture. - Oxidation: Over-oxidation to the corresponding carboxylic acid is a common issue. Use a milder oxidizing agent such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Alternatively, distill the aldehyde as it forms to remove it from the reaction mixture.
Product loss during workup and purification.Review the extraction and purification steps. Ensure the pH is optimized for extraction. If using column chromatography, select a suitable solvent system to avoid product degradation on the column.
Presence of significant impurities in the final product Unreacted starting materials.Optimize reaction stoichiometry and time to drive the reaction to completion.
Formation of side products.See "Low yield" section for minimizing side reactions. For purification, consider forming the bisulfite adduct of the aldehyde, which can be separated from non-aldehyde impurities. The aldehyde can then be regenerated by treatment with a base.[1][2][3][4]
Decomposition of the product.Aldehydes can be sensitive to air oxidation. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) at a low temperature.
Difficulty in purifying the aldehyde Co-elution with impurities during column chromatography.Modify the solvent system for chromatography. A gradient elution may be necessary. Alternatively, use the bisulfite adduct purification method.[3]
Formation of an inseparable mixture.If side products have similar properties to the desired aldehyde, it may be necessary to revisit the reaction conditions to minimize their formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most common synthetic routes are:

  • Darzens Glycidic Ester Condensation: This involves the reaction of 3,4-dimethoxybenzaldehyde (veratraldehyde) with an α-haloester (like ethyl 2-chloropropionate) in the presence of a base to form a glycidic ester. Subsequent hydrolysis and decarboxylation yield the desired aldehyde.[5][6][7][8]

  • Oxidation of 2-(3,4-Dimethoxyphenyl)propan-1-ol: The corresponding primary alcohol can be oxidized to the aldehyde using a variety of oxidizing agents.[9][10]

Q2: What are the major side products to expect in the Darzens condensation route?

A2: The primary side products include:

  • Aldol condensation products: Veratraldehyde can undergo self-condensation or condensation with the desired aldehyde product in the presence of a base.

  • Hydrolysis of the glycidic ester: Premature hydrolysis of the intermediate glycidic ester can lead to the formation of the corresponding glycidic acid, which may undergo further reactions.

  • Elimination products: Under certain basic conditions, elimination reactions of the haloester can occur.

Q3: How can I avoid over-oxidation of the alcohol to a carboxylic acid in the oxidation route?

A3: To minimize over-oxidation:

  • Use mild and selective oxidizing agents like Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or perform a Swern oxidation.

  • Carefully control the reaction temperature, as higher temperatures can promote over-oxidation.

  • If using a stronger oxidant, it is crucial to remove the aldehyde from the reaction mixture as it is formed, for example, by distillation.

Q4: How can I effectively purify this compound from common impurities?

A4: A highly effective method for purifying aldehydes is through the formation of a sodium bisulfite adduct. The aldehyde reacts with sodium bisulfite to form a water-soluble salt, which can be separated from non-aldehyde impurities by extraction. The aldehyde can then be regenerated by treating the aqueous solution with a base (e.g., sodium carbonate or sodium hydroxide) and extracting it back into an organic solvent.[1][2][3][4] Standard column chromatography on silica gel can also be used, but care must be taken as the aldehyde can be sensitive to the acidic nature of the silica.

Q5: What analytical techniques are best for identifying and quantifying the product and its impurities?

A5:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating volatile compounds and providing information on their molecular weight and fragmentation patterns, which aids in identification.[11][12][13][14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the main product and for identifying and quantifying impurities. Specific impurity signals can often be identified by comparing the spectrum to that of the pure product and starting materials.[16][17][18][19]

Experimental Protocols

Protocol 1: Synthesis via Darzens Glycidic Ester Condensation

This protocol is a general guideline and may require optimization.

Step 1: Formation of the Glycidic Ester

  • To a stirred solution of 3,4-dimethoxybenzaldehyde (1.0 eq) and ethyl 2-chloropropionate (1.2 eq) in anhydrous toluene at 0 °C, slowly add a strong base such as sodium ethoxide (1.5 eq).

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding cold water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude glycidic ester.

Step 2: Hydrolysis and Decarboxylation

  • Dissolve the crude glycidic ester in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-4 hours to saponify the ester.

  • After cooling, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of 1-2.

  • Heat the acidified mixture to cause decarboxylation, which is often evidenced by the evolution of CO₂. Monitor the reaction until decarboxylation is complete.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to yield the crude this compound.

Protocol 2: Synthesis via Oxidation of 2-(3,4-Dimethoxyphenyl)propan-1-ol
  • Dissolve 2-(3,4-Dimethoxyphenyl)propan-1-ol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane).

  • Add a mild oxidizing agent such as Pyridinium chlorochromate (PCC) (1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent like diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.

  • Further purification can be achieved by column chromatography or bisulfite adduct formation.

Data Presentation

Table 1: Comparison of Synthetic Routes (Illustrative Data)

ParameterDarzens CondensationOxidation of Alcohol
Starting Materials 3,4-Dimethoxybenzaldehyde, Ethyl 2-chloropropionate2-(3,4-Dimethoxyphenyl)propan-1-ol
Typical Yield 60-75%75-90%
Purity before Purification 70-85%80-95%
Major Impurities Unreacted starting materials, Aldol productsUnreacted alcohol, Carboxylic acid
Key Reaction Conditions Anhydrous, Strong base, Low temperatureAnhydrous, Mild oxidant

Visualizations

Synthesis_Pathway cluster_darzens Darzens Condensation Route cluster_oxidation Oxidation Route Veratraldehyde 3,4-Dimethoxybenzaldehyde (Veratraldehyde) GlycidicEster Intermediate Glycidic Ester Veratraldehyde->GlycidicEster + Ethyl 2-chloropropionate + Base Aldol Aldol Condensation Product Veratraldehyde->Aldol Self-condensation Propanal This compound (Target Product) GlycidicEster->Propanal Hydrolysis & Decarboxylation CarboxylicAcid 2-(3,4-Dimethoxyphenyl)propanoic Acid UnreactedAlcohol 2-(3,4-Dimethoxyphenyl)propan-1-ol UnreactedAlcohol->Propanal Mild Oxidation (e.g., PCC) UnreactedAlcohol->CarboxylicAcid Over-oxidation Troubleshooting_Workflow Start Low Yield or Impure Product CheckReaction Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) Start->CheckReaction Incomplete Incomplete Reaction? CheckReaction->Incomplete OptimizeConditions Optimize Reaction Conditions: - Increase reaction time/temp - Check reagent quality Incomplete->OptimizeConditions Yes SideProducts Major Side Products Present? Incomplete->SideProducts No OptimizeConditions->CheckReaction ModifyReaction Modify Reaction Strategy: - Change base/solvent (Darzens) - Use milder oxidant (Oxidation) SideProducts->ModifyReaction Yes PurificationIssue Difficulty in Purification? SideProducts->PurificationIssue No ModifyReaction->CheckReaction Bisulfite Implement Bisulfite Adduct Purification PurificationIssue->Bisulfite Yes Column Optimize Column Chromatography - Different solvent system - Gradient elution PurificationIssue->Column Yes Success Pure Product, Improved Yield Bisulfite->Success Column->Success

References

Technical Support Center: Stability and Degradation of 2-(3,4-Dimethoxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(3,4-Dimethoxyphenyl)propanal. The information is designed to help anticipate and resolve potential stability and degradation issues encountered during experimental work.

Troubleshooting Guide

This section addresses specific problems that may arise during the handling, storage, and analysis of this compound.

Issue/Observation Potential Cause Recommended Action
Loss of potency or unexpected peaks in chromatogram over time. Oxidation of the aldehyde group to a carboxylic acid. This is a common degradation pathway for aldehydes, especially when exposed to air (oxygen).[1][2]Store the compound under an inert atmosphere (e.g., nitrogen or argon). Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to the formulation.[1] Store samples at recommended low temperatures (2-8°C) and protect from light.[1]
Appearance of a precipitate or increased viscosity in solution. Polymerization of the aldehyde. Aldehydes can undergo self-condensation or polymerization, especially in the presence of acidic or basic catalysts.[1][3]Control the pH of the solution. Avoid strongly acidic or basic conditions. Prepare solutions fresh and use them promptly.
Inconsistent analytical results, particularly with HPLC-UV. Formation of hydrates or hemiacetals. In the presence of water or alcohols (often used as solvents), aldehydes can form geminal diols (hydrates) or hemiacetals, which may have different chromatographic properties.[4][5][6]Ensure the use of dry solvents for sample preparation and analysis. If aqueous media is necessary, be aware of the potential for hydrate formation and ensure the analytical method can resolve these forms from the parent compound.
Discoloration of the sample (e.g., yellowing). Formation of degradation products with chromophores. This can result from various degradation pathways, including oxidation and polymerization.Protect the sample from light, as photodegradation can contribute to the formation of colored impurities.[1][7] Analyze the sample using a stability-indicating method to identify the colored species.
Unexpected reaction with other components in a formulation. Nucleophilic attack on the aldehyde group. The electrophilic carbon of the aldehyde is susceptible to reaction with nucleophiles, such as amines, in the formulation.[1][5]Conduct compatibility studies with all excipients and other active ingredients in the formulation. Use analytical techniques to monitor for the formation of adducts.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on the functional groups present, the most probable degradation pathways are:

  • Oxidation: The aldehyde group is susceptible to oxidation to form the corresponding carboxylic acid, 2-(3,4-Dimethoxyphenyl)propanoic acid. This can be initiated by exposure to air, heat, or light.[1][2]

  • Polymerization/Condensation: Aldehydes can undergo aldol condensation or polymerization, particularly under acidic or basic conditions, leading to the formation of higher molecular weight impurities.[1][3]

  • Photodegradation: Exposure to UV or fluorescent light can provide the energy to initiate degradation reactions.[1][7]

Q2: How should I store this compound to ensure its stability?

A2: To minimize degradation, store the compound in a cool, dark, and dry place. Recommended storage is at 2-8°C.[1] For long-term storage, consider keeping it under an inert atmosphere (e.g., in a sealed vial backfilled with nitrogen or argon) to prevent oxidation.[1]

Q3: What analytical techniques are best suited for stability studies of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for analyzing aldehydes.[8][9] To enhance sensitivity and specificity, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is often employed. The resulting hydrazone derivatives can be readily analyzed by reversed-phase HPLC with UV detection at around 360-370 nm.[1][3][9] LC-Mass Spectrometry (LC-MS) can also be used for the identification and quantification of the parent compound and its degradation products.[10]

Q4: I am observing a new peak in my chromatogram after stressing my sample with acid. What could it be?

A4: Under acidic conditions, aldehydes can be susceptible to polymerization or condensation reactions.[3] The new peak could represent a dimer or oligomer of this compound. It is also possible that other acid-labile groups in the molecule or formulation are degrading. To confirm the identity of the new peak, techniques like LC-MS or isolation and characterization by NMR would be necessary.

Q5: How can I perform a forced degradation study for this compound?

A5: A forced degradation study, or stress testing, is crucial for understanding the stability of a molecule.[2][7] A typical study would involve exposing the compound to various stress conditions, including:

  • Acidic and Basic Hydrolysis: Treat with dilute HCl and dilute NaOH at room temperature and elevated temperatures.

  • Oxidation: Treat with a solution of hydrogen peroxide (e.g., 3% H2O2) at room temperature.

  • Thermal Stress: Expose the solid compound to elevated temperatures (e.g., in 10°C increments above the accelerated stability testing temperature).[11]

  • Photostability: Expose the compound to light, as per ICH Q1B guidelines.

The goal is to achieve a target degradation of approximately 10-30% to ensure that the analytical method is stability-indicating.[11]

Experimental Protocols

General Protocol for Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep one sample at room temperature and another at 60°C for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep one sample at room temperature and another at 60°C for a defined period.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H2O2. Keep the sample at room temperature for a defined period.

    • Thermal Degradation (Solid State): Place a known amount of the solid compound in a vial and keep it in an oven at a high temperature (e.g., 80°C) for a defined period.

    • Thermal Degradation (Solution): Heat the stock solution at a high temperature (e.g., 80°C) for a defined period.

    • Photolytic Degradation: Expose the stock solution to UV and visible light according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot from each stressed sample.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC method. A common approach involves derivatization with DNPH followed by RP-HPLC-UV analysis.[3][9]

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Calculate the percentage degradation.

    • Assess the peak purity of the parent compound to ensure no co-eluting peaks.

    • If significant degradation is observed, attempt to identify the major degradation products using techniques like LC-MS.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow start Unexpected Experimental Result q1 Is there a loss of potency or new peaks? start->q1 a1 Potential Oxidation or Polymerization q1->a1 Yes q2 Is there discoloration or precipitation? q1->q2 No s1 Store under inert gas, control pH, use antioxidants a1->s1 end Resolution s1->end a2 Potential Photodegradation or Polymerization q2->a2 Yes q3 Are analytical results inconsistent? q2->q3 No s2 Protect from light, prepare fresh solutions a2->s2 s2->end a3 Potential Hydrate/Hemiacetal Formation q3->a3 Yes q3->end No s3 Use dry solvents, validate method for hydrates a3->s3 s3->end

Caption: Troubleshooting workflow for unexpected experimental results.

G cluster_pathways Potential Degradation Pathways parent This compound oxidation Oxidation (O2, Heat, Light) parent->oxidation polymerization Polymerization (Acid/Base) parent->polymerization photodegradation Photodegradation (UV/Vis Light) parent->photodegradation product1 Carboxylic Acid Derivative oxidation->product1 product2 Dimers/Oligomers polymerization->product2 product3 Various Photoproducts photodegradation->product3

Caption: Potential degradation pathways for the compound.

References

Troubleshooting 1H NMR and 13C NMR spectra of 2-(3,4-Dimethoxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the NMR analysis of 2-(3,4-Dimethoxyphenyl)propanal. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during ¹H and ¹³C NMR experiments of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts for this compound?

A1: The expected proton NMR chemical shifts are summarized in the table below. These values are predicted and may vary slightly based on the solvent and concentration used.

Q2: What are the expected ¹³C NMR chemical shifts for this compound?

A2: The expected carbon NMR chemical shifts are summarized in the table below. These are predicted values and can be influenced by experimental conditions.

Q3: My aldehyde proton signal (around 9-10 ppm) is broad or has a lower than expected integration. What could be the cause?

A3: This could be due to several factors:

  • Oxidation: Aldehydes can be sensitive to air oxidation, converting the aldehyde to a carboxylic acid. The carboxylic acid proton signal is typically very broad and may appear further downfield (10-13 ppm), potentially overlapping with or replacing the aldehyde signal.

  • Hydration: In the presence of water (including residual water in the NMR solvent), the aldehyde may form a hydrate, which will not show the characteristic aldehyde proton signal.

  • Paramagnetic Impurities: The presence of paramagnetic impurities can lead to significant broadening of nearby proton signals.

Q4: The aromatic region of my ¹H NMR spectrum is complex and difficult to interpret. What can I do?

A4: The three aromatic protons of this compound can have overlapping signals. To simplify the spectrum, you can try the following:

  • Use a different deuterated solvent: Changing the solvent (e.g., from CDCl₃ to Benzene-d₆ or Acetone-d₆) can alter the chemical shifts of the aromatic protons and may resolve the overlapping signals.[1]

  • Higher Field NMR: Using a spectrometer with a higher magnetic field strength will increase the dispersion of the signals, often leading to better resolution of complex multiplets.

Q5: I am seeing unexpected peaks in my spectrum. What are the common impurities?

A5: Common impurities can include:

  • Residual Solvents: Signals from solvents used during synthesis or purification (e.g., ethyl acetate, dichloromethane, acetone) are frequently observed.[1]

  • Starting Materials: Incomplete reaction may leave starting materials in your sample.

  • Side Products: Depending on the synthetic route, side products may be present.

  • Water: A broad peak, typically between 1.5 and 4.5 ppm in CDCl₃, can be attributed to water.

Troubleshooting Guides

¹H NMR Spectra Troubleshooting
Problem Possible Cause Suggested Solution
Broad Peaks - Sample concentration is too high.- Presence of paramagnetic impurities.- Poor shimming of the NMR spectrometer.- Dilute the sample.- Ensure glassware is clean and free of any metal contaminants.- Re-shim the spectrometer.
Aldehyde peak at ~9.7 ppm is weak or absent - Oxidation of the aldehyde to a carboxylic acid.- Formation of a hydrate with residual water.- Prepare a fresh sample, minimizing exposure to air.- Use a freshly opened or dried deuterated solvent.
Overlapping aromatic signals - Similar chemical environments of the aromatic protons.- Acquire the spectrum in a different solvent (e.g., Benzene-d₆).- Use a higher field NMR instrument if available.
Unexpected singlet around 3.8-3.9 ppm - This is likely the methoxy protons.- This is an expected signal. Compare its integration to other signals to confirm.
Unusual splitting of the propanal CH - Second-order coupling effects.- This can sometimes be simplified by acquiring the spectrum at a higher field strength.
¹³C NMR Spectra Troubleshooting
Problem Possible Cause Suggested Solution
Weak or missing quaternary carbon signals - Long relaxation times (T₁) for quaternary carbons.- Increase the relaxation delay (d1) in the acquisition parameters.- Increase the number of scans.
Carbonyl peak (~200 ppm) is not observed - Low concentration of the sample.- The compound has degraded.- Increase the sample concentration.- Re-purify the sample and acquire the spectrum promptly.
More than the expected number of aromatic signals - Presence of impurities with aromatic rings.- Purify the sample using techniques like column chromatography.
Solvent peaks obscuring sample signals - The chemical shift of a sample carbon is very close to a solvent carbon peak.- Consult a table of common deuterated solvent chemical shifts and, if possible, choose a different solvent for analysis.

Data Presentation

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
Aldehyde-H9.71Doublet1H
Aromatic-H6.85 - 6.70Multiplet3H
Methoxy-H (OCH₃)3.88Singlet3H
Methoxy-H (OCH₃)3.87Singlet3H
Propanal-CH3.55Quartet1H
Propanal-CH₃1.35Doublet3H

Note: Predicted values were obtained using online NMR prediction tools and may differ from experimental values.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl-C204.5
Aromatic-C (quaternary)149.2
Aromatic-C (quaternary)148.5
Aromatic-C (quaternary)131.0
Aromatic-CH120.5
Aromatic-CH111.8
Aromatic-CH111.2
Methoxy-C (OCH₃)55.9
Methoxy-C (OCH₃)55.8
Propanal-CH52.0
Propanal-CH₃13.5

Note: Predicted values were obtained using online NMR prediction tools and may differ from experimental values.

Experimental Protocols

Detailed Methodology for NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of purified this compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or Benzene-d₆). It is recommended to use a solvent from a fresh, sealed bottle to minimize water content.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If the sample has low solubility, gentle warming or sonication can be employed.

  • Filtering: To remove any particulate matter, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[2]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

  • Pre-analysis: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.

Mandatory Visualization

troubleshooting_workflow start Start: Unexpected NMR Spectrum check_purity Check Sample Purity (TLC, LC-MS) start->check_purity impurity_found Impurity Detected check_purity->impurity_found purify Purify Sample (e.g., Chromatography) impurity_found->purify Yes no_impurity Sample is Pure impurity_found->no_impurity No reacquire Re-acquire Spectrum purify->reacquire end End: Spectrum Interpreted reacquire->end broad_peaks Issue: Broad Peaks no_impurity->broad_peaks check_conc Check Concentration broad_peaks->check_conc Yes wrong_shifts Issue: Incorrect Chemical Shifts broad_peaks->wrong_shifts No high_conc Concentration Too High? check_conc->high_conc dilute Dilute Sample high_conc->dilute Yes paramagnetic Paramagnetic Impurities? high_conc->paramagnetic No dilute->reacquire reshim Re-shim Spectrometer paramagnetic->reshim reshim->reacquire check_solvent Verify Solvent wrong_shifts->check_solvent Yes oxidation Aldehyde Oxidation? wrong_shifts->oxidation No change_solvent Acquire in Different Solvent check_solvent->change_solvent change_solvent->reacquire fresh_sample Prepare Fresh Sample oxidation->fresh_sample Yes oxidation->end No fresh_sample->reacquire

Caption: A troubleshooting workflow for common issues in NMR spectroscopy.

logical_relationships cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis pure_compound Pure this compound nmr_spectrometer NMR Spectrometer pure_compound->nmr_spectrometer deuterated_solvent Deuterated Solvent (e.g., CDCl3) deuterated_solvent->nmr_spectrometer nmr_tube Clean 5mm NMR Tube nmr_tube->nmr_spectrometer one_d_spectra 1D Spectra (¹H, ¹³C) nmr_spectrometer->one_d_spectra two_d_spectra Optional: 2D Spectra (COSY, HSQC) nmr_spectrometer->two_d_spectra raw_fid Raw FID Data one_d_spectra->raw_fid two_d_spectra->raw_fid processed_spectrum Processed Spectrum raw_fid->processed_spectrum Fourier Transform peak_picking Peak Picking & Integration processed_spectrum->peak_picking structure_verification Structure Verification peak_picking->structure_verification

Caption: The experimental workflow from sample preparation to data analysis.

References

Improving the reaction conditions for 2-(3,4-Dimethoxyphenyl)propanal synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction conditions for the synthesis of 2-(3,4-Dimethoxyphenyl)propanal.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include 3,4-dimethoxyphenylacetone, veratraldehyde (3,4-dimethoxybenzaldehyde), and derivatives of 3,4-dimethoxyphenylacetic acid. The choice of starting material will dictate the synthetic strategy and potential challenges.

Q2: What are the main synthetic routes to obtain this compound?

A2: The primary synthetic routes include:

  • Route A: Hydroformylation of 3,4-dimethoxystyrene. This one-step method introduces a formyl group and a methyl group across the double bond. However, it often requires specialized high-pressure equipment and catalysts.

  • Route B: Oxidation of 2-(3,4-Dimethoxyphenyl)propan-1-ol. This is a two-step process involving the Grignard reaction of a 3,4-dimethoxyphenyl magnesium halide with propionaldehyde, followed by oxidation of the resulting secondary alcohol.

  • Route C: Rearrangement of 1-(3,4-dimethoxyphenyl)propane-1,2-diol. This route involves the dihydroxylation of 1-(3,4-dimethoxyphenyl)propene, followed by a pinacol-type rearrangement.

  • Route D: Darzens Glycidic Ester Condensation. This involves the reaction of 3,4-dimethoxybenzaldehyde with an α-haloester followed by saponification and decarboxylation.

Q3: How can I purify the final product, this compound?

A3: Purification is typically achieved through silica gel column chromatography.[1] The choice of eluent system is critical and often consists of a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate or dichloromethane.[1] Distillation under reduced pressure is also a viable method for purification if the product is thermally stable.

Q4: What are the expected yields for the synthesis of this compound?

A4: Yields are highly dependent on the chosen synthetic route and optimization of reaction conditions. They can range from moderate to good. For instance, multi-step syntheses starting from veratraldehyde to produce related compounds have reported overall yields in the range of 50-65%.

Troubleshooting Guides

Issue 1: Low Yield in the Grignard Reaction (Route B)
Potential Cause Troubleshooting Step
Wet Glassware or Solvents Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents.
Impure Magnesium Turnings Activate magnesium turnings with a small crystal of iodine or by gentle heating.
Slow Initiation of Grignard Reagent Formation Add a few drops of 1,2-dibromoethane to initiate the reaction.
Side Reaction: Wurtz Coupling Add the halide to the magnesium suspension slowly to maintain a low concentration of the halide.
Low Conversion Increase the reaction time or temperature. Use a more concentrated Grignard reagent.
Issue 2: Over-oxidation or Incomplete Oxidation (Route B)
Potential Cause Troubleshooting Step
Over-oxidation to Carboxylic Acid Use a milder oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).
Incomplete Oxidation Increase the stoichiometry of the oxidizing agent. Ensure efficient stirring and monitor the reaction by TLC.
Reaction Temperature Too High Perform the oxidation at a lower temperature (e.g., 0 °C to room temperature).
Issue 3: Formation of Side Products in Darzens Condensation (Route D)
Potential Cause Troubleshooting Step
Self-condensation of the Aldehyde Add the aldehyde slowly to the reaction mixture containing the base and the α-haloester.
Formation of Polymeric Material Use a non-nucleophilic base like sodium hydride or potassium tert-butoxide. Keep the reaction temperature low.
Epoxide Ring-Opening During workup, use mild acidic conditions to avoid premature opening of the glycidic ester.

Experimental Protocols

Protocol 1: Synthesis via Oxidation of 2-(3,4-Dimethoxyphenyl)propan-1-ol (Route B)

Step 1: Synthesis of 2-(3,4-Dimethoxyphenyl)propan-1-ol

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine and gently warm the flask.

  • Add a solution of 4-bromoveratrole (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction.

  • Once the reaction has started, add the remaining 4-bromoveratrole solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for 1 hour.

  • Cool the reaction mixture to 0 °C and add a solution of propionaldehyde (1.1 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.

Step 2: Oxidation to this compound

  • Dissolve the crude 2-(3,4-dimethoxyphenyl)propan-1-ol in dichloromethane (DCM).

  • Add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Parameter Value
Typical Yield (Step 1) 75-85%
Typical Yield (Step 2) 60-70%
Purity (after chromatography) >95%

Visualizations

experimental_workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Oxidation A 4-Bromoveratrole + Mg in THF B Grignard Reagent Formation A->B C Addition of Propionaldehyde B->C D Aqueous Workup C->D E Crude 2-(3,4-Dimethoxyphenyl)propan-1-ol D->E F Crude Alcohol in DCM E->F Proceed to Oxidation G Addition of PCC F->G H Reaction Monitoring (TLC) G->H I Filtration H->I J Purification (Column Chromatography) I->J K This compound J->K

Caption: Experimental workflow for the synthesis of this compound via Route B.

troubleshooting_logic Start Low Yield? Check_Reagents Check Reagent Purity and Dryness Start->Check_Reagents Yes Check_Conditions Optimize Reaction Conditions (T, Time) Start->Check_Conditions Yes Check_Side_Reactions Identify Side Products (TLC, GC-MS) Start->Check_Side_Reactions Yes Purification_Issue Review Purification Technique Check_Reagents->Purification_Issue Check_Conditions->Purification_Issue Check_Side_Reactions->Purification_Issue Solution Improved Yield Purification_Issue->Solution

Caption: Logical troubleshooting workflow for addressing low reaction yields.

References

Overcoming challenges in the scale-up of 2-(3,4-Dimethoxyphenyl)propanal production

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Production of 2-(3,4-Dimethoxyphenyl)propanal

Welcome to the technical support center for the production of this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and scale-up of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the production of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Acylated Intermediate Inefficient Friedel-Crafts acylation.Optimize the choice and amount of Lewis acid catalyst (e.g., AlCl₃, FeCl₃). Ensure anhydrous conditions as moisture can deactivate the catalyst. Consider using a more reactive acylating agent.[1][2][3]
Deactivated aromatic substrate.The dimethoxy-substituted benzene ring is activated; however, ensure the starting material is pure and free of deactivating contaminants.
Suboptimal reaction temperature.Friedel-Crafts reactions can be temperature-sensitive. Experiment with a range of temperatures to find the optimal condition for your specific substrates and catalyst.
Formation of Side Products Polyacylation.While acylation generally deactivates the ring to further substitution, polyacylation can occur under harsh conditions. Use a milder Lewis acid or control the stoichiometry of the reactants carefully.[2][3]
Isomer formation.The directing effects of the methoxy groups strongly favor para-acylation. However, minor ortho-isomer formation is possible. Optimize reaction conditions (temperature, catalyst) to improve regioselectivity.
Cleavage of methoxy groups.Strong Lewis acids can catalyze the cleavage of ether linkages. Use a milder catalyst or protect the methoxy groups if this becomes a significant issue.
Incomplete Aldehyde Formation Inefficient oxidation of the intermediate.Ensure the correct stoichiometry of the oxidizing agent is used. The choice of oxidant and reaction conditions (temperature, pH) is critical.
Instability of the aldehyde product.Aldehydes can be prone to oxidation or polymerization. It is advisable to work up the reaction under an inert atmosphere and store the purified product at a low temperature.[4]
Difficulty in Product Purification Presence of unreacted starting materials.Monitor the reaction progress using techniques like TLC or GC to ensure completion.
Similar polarity of product and byproducts.Employ advanced purification techniques such as column chromatography with a carefully selected eluent system or crystallization.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common approach involves the Friedel-Crafts acylation of 1,2-dimethoxybenzene with propanoyl chloride or propionic anhydride to form 1-(3,4-dimethoxyphenyl)propan-1-one, followed by a rearrangement and/or reduction sequence to obtain the target aldehyde. An alternative route can be the oxidation of eugenol derivatives.[7]

Q2: How can I minimize the formation of byproducts during the Friedel-Crafts acylation step?

To minimize byproducts, it is crucial to maintain anhydrous conditions, use a high-purity solvent, and control the reaction temperature. The choice of Lewis acid catalyst and its stoichiometry relative to the reactants also plays a significant role in controlling side reactions.[1][2] Using a less reactive acylating agent or a milder Lewis acid can also improve selectivity.

Q3: What are the recommended storage conditions for this compound?

The product should be stored in a cool, dry place, preferably in a refrigerator or freezer under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and degradation.[4]

Q4: Are there any green chemistry approaches for this synthesis?

Yes, researchers are exploring greener alternatives for Friedel-Crafts acylation, such as using solid acid catalysts that can be easily recovered and reused, or employing solvent-free reaction conditions.[3][8]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of 1,2-Dimethoxybenzene

  • Preparation : Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Reagents : Add anhydrous aluminum chloride (AlCl₃) to a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Reaction : Cool the suspension in an ice bath. Add a solution of 1,2-dimethoxybenzene and propanoyl chloride in the same solvent dropwise via the dropping funnel.

  • Monitoring : After the addition is complete, allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or GC.

  • Work-up : Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction : Separate the organic layer, and extract the aqueous layer with the solvent.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.

Visualizations

Synthesis_Pathway A 1,2-Dimethoxybenzene C Friedel-Crafts Acylation (AlCl3) A->C B Propanoyl Chloride B->C D 1-(3,4-Dimethoxyphenyl)propan-1-one C->D Intermediate E Rearrangement/ Reduction D->E F This compound E->F Final Product Troubleshooting_Workflow Start Low Yield or Impurities Detected CheckPurity Verify Starting Material Purity Start->CheckPurity CheckConditions Review Reaction Conditions (Anhydrous, Temperature) CheckPurity->CheckConditions Purity OK Success Problem Resolved CheckPurity->Success Impurity Found & Removed OptimizeCatalyst Optimize Catalyst (Type, Stoichiometry) CheckConditions->OptimizeCatalyst Conditions OK CheckConditions->Success Condition Adjusted Purification Refine Purification Method (Chromatography, Crystallization) OptimizeCatalyst->Purification Optimization Fails OptimizeCatalyst->Success Optimization Successful Purification->Success

References

Technical Support Center: Resolving Impurities in 2-(3,4-Dimethoxyphenyl)propanal Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(3,4-Dimethoxyphenyl)propanal. Our aim is to help you identify, resolve, and prevent impurities in your samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in this compound samples?

A1: Common impurities can be broadly categorized as:

  • Starting Material Residues: Unreacted precursors from the synthesis process, such as veratraldehyde or other 3,4-dimethoxyphenyl derivatives.

  • Reaction By-products: Compounds formed during the synthesis through side reactions.

  • Degradation Products: Impurities formed due to the inherent chemical instability of the aldehyde functional group, primarily through oxidation. The most common degradation product is 2-(3,4-Dimethoxyphenyl)propanoic acid.[1][2][3]

  • Solvent Residues: Residual solvents from the synthesis and purification processes.

Q2: How can I assess the purity of my this compound sample?

A2: Several analytical techniques can be employed to determine the purity of your sample:

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used method for separating and quantifying impurities. Derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) can enhance detection.[4][5][6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile and semi-volatile impurities.[8][9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the main compound and can be used to identify and quantify impurities if their signals do not overlap significantly with the product signals.

  • Thin-Layer Chromatography (TLC): A quick and simple method for a qualitative assessment of purity and for monitoring the progress of purification.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To minimize degradation, especially oxidation, it is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed container, protected from light, and at a low temperature (refrigerated or frozen).[3] Aldehydes are prone to air oxidation, which is accelerated by light and heat.[2][3]

Q4: Can I purify this compound in-house?

A4: Yes, several laboratory-scale purification techniques can be effective:

  • Column Chromatography: A common and effective method for separating the desired aldehyde from both more polar and less polar impurities.[12][13][14][15][16]

  • Recrystallization: If the compound is a solid and a suitable solvent is found, recrystallization can be a highly effective method for removing impurities.[17][18][19][20][21][22]

  • Distillation: For liquid aldehydes, vacuum distillation can be used for purification, provided the compound is thermally stable.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
An additional peak is observed in the HPLC chromatogram with a shorter retention time than the main product. This could indicate the presence of a more polar impurity, such as the corresponding carboxylic acid (2-(3,4-Dimethoxyphenyl)propanoic acid) formed by oxidation.[1][2][3]Confirm the identity of the impurity using mass spectrometry (LC-MS). If it is the carboxylic acid, consider purification by column chromatography or recrystallization. To prevent further oxidation, store the sample under an inert atmosphere and at low temperatures.[3]
The NMR spectrum shows broad signals or unexpected peaks. This may be due to the presence of paramagnetic impurities, residual solvents, or degradation of the sample in the NMR solvent.Filter the NMR sample through a small plug of silica gel or alumina. Ensure the NMR solvent is dry and deuterated. Re-purify the sample if necessary.
The sample has a yellowish or brownish discoloration. Discoloration can be a sign of degradation or the presence of polymeric by-products formed during synthesis or storage.Assess the purity by HPLC or TLC. If significant impurities are detected, purify the sample using column chromatography.
Low yield after purification by column chromatography. The compound may be unstable on silica gel, or an inappropriate solvent system was used, leading to poor separation or decomposition.Consider using a less acidic stationary phase like neutral alumina.[14] Optimize the solvent system using TLC to ensure good separation (Rf value of the product around 0.3-0.4).
The compound "oils out" during recrystallization. The boiling point of the solvent may be higher than the melting point of the compound, or the compound is not pure enough to crystallize properly.[21]Choose a solvent with a lower boiling point. Try a co-solvent system.[21] If the issue persists, pre-purify the compound by column chromatography to remove impurities that may be inhibiting crystallization.[19]

Data Presentation

Table 1: Potential Impurities in this compound

Impurity Name Potential Source Typical Analytical Method
VeratraldehydeUnreacted starting materialHPLC, GC-MS
2-(3,4-Dimethoxyphenyl)propanoic acidOxidation of the aldehydeHPLC, LC-MS
3,4-DimethoxystyreneBy-product from certain synthetic routesGC-MS
Polymeric materialsSelf-condensation of the aldehydeSize Exclusion Chromatography, NMR
Residual Solvents (e.g., Toluene, Ethyl Acetate)Synthesis and purificationGC-MS (Headspace)

Table 2: Comparison of Purification Techniques

Technique Principle Typical Purity Achieved Advantages Disadvantages
Column Chromatography Differential adsorption on a stationary phase>98%Versatile, applicable to a wide range of impurities.Can be time-consuming and require large solvent volumes.[15]
Recrystallization Differential solubility in a solvent at different temperatures>99%Can yield very high purity, scalable.Requires the compound to be a solid and a suitable solvent to be found.[18][20][21]
Vacuum Distillation Separation based on differences in boiling points>97%Effective for volatile impurities.Requires the compound to be thermally stable.

Experimental Protocols

Protocol 1: Purity Analysis by HPLC-UV
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Dilute the stock solution to a final concentration of approximately 50 µg/mL with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water. A typical starting condition is 60% water and 40% acetonitrile, ramping to 90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 280 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the prepared sample and a blank (mobile phase).

    • Identify the main peak corresponding to this compound.

    • Calculate the area percentage of each impurity peak relative to the total peak area to estimate the purity. For accurate quantification, a reference standard is required.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, adsorb the crude material onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution:

    • Start with a non-polar eluent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 0% to 20% ethyl acetate in hexane.

    • The optimal solvent system should be determined beforehand by TLC analysis.[13]

  • Fraction Collection and Analysis:

    • Collect fractions as the solvent elutes from the column.

    • Analyze the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Impurity_Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Identification cluster_2 Analysis of Source cluster_3 Resolution cluster_4 Prevention start Impurity Detected in Sample identify Identify Impurity (HPLC, GC-MS, NMR) start->identify source Determine Source identify->source synthesis Synthesis-Related (Starting Material, By-product) source->synthesis Synthesis Issue degradation Degradation (Oxidation, Polymerization) source->degradation Stability Issue purify Select Purification Method synthesis->purify optimize_synthesis Optimize Synthesis synthesis->optimize_synthesis degradation->purify proper_storage Proper Storage degradation->proper_storage column Column Chromatography purify->column recrystallize Recrystallization purify->recrystallize distill Distillation purify->distill prevent Implement Preventive Measures column->prevent recrystallize->prevent distill->prevent optimize_synthesis->prevent proper_storage->prevent

Caption: A workflow diagram for troubleshooting impurities in this compound samples.

Signaling_Pathway_Example cluster_0 Synthesis of this compound cluster_1 Potential Impurity Formation Pathways cluster_2 Purification and Final Product start Veratraldehyde intermediate Intermediate Species start->intermediate unreacted Unreacted Veratraldehyde start->unreacted product Crude this compound intermediate->product byproduct Side Reaction By-products intermediate->byproduct oxidation Oxidation product->oxidation purification Purification Step (e.g., Chromatography) product->purification unreacted->purification byproduct->purification acid 2-(3,4-Dimethoxyphenyl)propanoic acid oxidation->acid acid->purification pure_product Pure this compound purification->pure_product

Caption: A logical diagram illustrating potential impurity formation during the synthesis and purification of this compound.

References

Technical Support Center: Enhancing Reaction Selectivity of 2-(3,4-Dimethoxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(3,4-Dimethoxyphenyl)propanal. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance the selectivity of reactions involving this versatile intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive sites of this compound and how can I control their reactivity?

A1: this compound has two primary reactive sites: the aldehyde functional group and the α-carbon. The aldehyde is susceptible to nucleophilic attack and both oxidation and reduction. The α-carbon is prone to deprotonation, leading to enolate formation and subsequent reactions like aldol condensations. Selectivity can be controlled by careful choice of reagents, reaction conditions (temperature, solvent, catalyst), and the use of protecting groups.

Q2: How can I selectively reduce the aldehyde group to an alcohol without affecting the aromatic ring?

A2: Selective reduction of the aldehyde to the corresponding alcohol, 2-(3,4-Dimethoxyphenyl)propan-1-ol, can be achieved using mild reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent like ethanol or methanol is a common and effective choice. This reagent is chemoselective for aldehydes and ketones and will not reduce the aromatic ring.

Q3: What are the common challenges in the oxidation of this compound to the corresponding carboxylic acid?

A3: A primary challenge is over-oxidation or side reactions. While strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can be used, milder and more selective methods are often preferred to avoid degradation of the aromatic ring or other sensitive functional groups. The Pinnick oxidation, using sodium chlorite (NaClO₂) with a scavenger like 2-methyl-2-butene, is a highly effective method for selectively oxidizing α-aryl aldehydes to carboxylic acids with minimal side products.

Q4: I am observing significant amounts of self-condensation (aldol) products. How can I minimize this side reaction?

A4: Aldol condensation is a common side reaction for enolizable aldehydes in the presence of acid or base.[1] To minimize this, consider the following strategies:

  • Use of non-protic solvents: Solvents like THF or dioxane can suppress enolate formation.

  • Low temperatures: Running the reaction at lower temperatures (e.g., -78 °C) can significantly reduce the rate of the aldol reaction.

  • Slow addition of reagents: Adding the base or nucleophile slowly can keep the concentration of the enolate low at any given time.

  • Use of bulky bases: Sterically hindered bases like lithium diisopropylamide (LDA) can favor kinetic deprotonation and may reduce the rate of bimolecular condensation.

  • Protecting the aldehyde: If the desired reaction does not involve the aldehyde, protecting it as an acetal is an effective strategy.[2]

Troubleshooting Guides

Issue 1: Low Diastereoselectivity or Enantioselectivity in Nucleophilic Additions
Symptom Possible Cause Suggested Solution
Formation of a nearly 1:1 mixture of diastereomers in an aldol or Grignard reaction. 1. Reaction temperature is too high, leading to thermodynamic control. 2. Achiral reagents and conditions are being used.1. Perform the reaction at a low temperature (e.g., -78 °C) to favor kinetic control. 2. Employ a chiral auxiliary on the nucleophile or an asymmetric catalyst to induce stereoselectivity.
Low enantiomeric excess (ee) in an asymmetric reduction or alkylation. 1. The chiral catalyst is not effective or is being poisoned. 2. The reaction conditions are not optimized for the catalyst. 3. Racemization of the product is occurring.1. Screen a variety of chiral ligands or catalysts. Ensure all reagents and solvents are pure and dry. 2. Optimize temperature, solvent, and concentration as recommended in literature for the specific catalyst system. 3. Work up the reaction under neutral or slightly acidic/basic conditions to prevent post-reaction racemization.
Issue 2: Competing Side Reactions
Symptom Possible Cause Suggested Solution
Formation of 2-(3,4-Dimethoxyphenyl)propanoic acid during a reaction intended to modify the α-position. The aldehyde is being oxidized by air or other reagents present.1. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Protect the aldehyde as an acetal before performing reactions at the α-position.
Significant formation of byproducts from the Cannizzaro reaction (disproportionation to alcohol and carboxylic acid). The reaction is being run under strongly basic conditions with a non-enolizable aldehyde, which is not the case here, but similar base-mediated side reactions can occur. For this compound, which is enolizable, this is less likely than aldol condensation. However, if strong base and high temperatures are used, other decomposition pathways may be activated.1. Use a milder base or a stoichiometric amount of base. 2. Keep the reaction temperature low.

Experimental Protocols

Protocol 1: Selective Reduction of this compound

Objective: To selectively reduce the aldehyde to 2-(3,4-Dimethoxyphenyl)propan-1-ol.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in methanol (10 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding deionized water, followed by 1 M HCl to neutralize the excess NaBH₄ and adjust the pH to ~7.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by flash column chromatography if necessary.

Protocol 2: Acetal Protection of the Aldehyde Group

Objective: To protect the aldehyde to allow for selective reaction at another position.

Materials:

  • This compound

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TSA)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in toluene, add ethylene glycol (1.2 eq).

  • Add a catalytic amount of p-TSA (0.05 eq).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the protected aldehyde.

Visualizations

Experimental_Workflow_for_Selectivity_Enhancement start Start with This compound decision Is the aldehyde the desired reactive site? start->decision reaction Perform desired reaction (e.g., reduction, oxidation, C-C bond formation) decision->reaction Yes protect Protect aldehyde (e.g., as an acetal) decision->protect No product Desired Product reaction->product alpha_reaction Perform reaction at α-carbon or other site protect->alpha_reaction deprotect Deprotect aldehyde alpha_reaction->deprotect deprotect->product

Caption: General workflow for enhancing reaction selectivity.

Asymmetric_Reduction_Pathway substrate This compound intermediate Chiral complex (Substrate-Catalyst-Reagent) substrate->intermediate catalyst Chiral Catalyst (e.g., CBS catalyst) catalyst->intermediate reagent Reducing Agent (e.g., Borane) reagent->intermediate product Enantiomerically enriched 2-(3,4-Dimethoxyphenyl)propan-1-ol intermediate->product Stereoselective hydride transfer

Caption: Pathway for asymmetric reduction of the aldehyde.

References

Technical Support Center: 2-(3,4-Dimethoxyphenyl)propanal Synthesis via Hydroformylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3,4-Dimethoxyphenyl)propanal, primarily through the hydroformylation of 1-(3,4-dimethoxyphenyl)propene.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to produce this compound?

A1: The most prevalent and industrially significant method for synthesizing this compound is the hydroformylation of 1-(3,4-dimethoxyphenyl)propene. This reaction, also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the alkene in the presence of a transition metal catalyst.[1][2]

Q2: What is the general reaction mechanism for the hydroformylation of 1-(3,4-dimethoxyphenyl)propene?

A2: The reaction typically proceeds via a catalytic cycle involving a rhodium-phosphine complex. The key steps include:

  • Catalyst Activation: Formation of the active catalytic species, often a rhodium hydride complex.

  • Olefin Coordination: The 1-(3,4-dimethoxyphenyl)propene substrate coordinates to the rhodium center.

  • Migratory Insertion: The hydride ligand migrates to the coordinated alkene, forming a rhodium-alkyl intermediate. This step determines the regioselectivity (branched vs. linear aldehyde).

  • CO Insertion: A carbon monoxide molecule inserts into the rhodium-alkyl bond to form a rhodium-acyl complex.

  • Oxidative Addition: Hydrogen gas adds to the rhodium center.

  • Reductive Elimination: The desired aldehyde, this compound, is eliminated, regenerating the active catalyst.[1][2][3][4]

Q3: How can I favor the formation of the desired branched aldehyde, this compound, over the linear isomer?

A3: Achieving high regioselectivity for the branched product is a key challenge. Factors that influence this include the choice of ligands on the rhodium catalyst. Bulky phosphine or phosphite ligands can sterically hinder the formation of the linear alkyl intermediate, thus favoring the branched product.[5][6][7][8][9][10] Reaction conditions such as temperature and pressure also play a crucial role, and their optimization is essential for maximizing the yield of the desired isomer.

Q4: What are the common side reactions to be aware of during the hydroformylation of 1-(3,4-dimethoxyphenyl)propene?

A4: The most common side reactions include:

  • Isomerization: The starting alkene, 1-(3,4-dimethoxyphenyl)propene, can isomerize to its more stable internal isomer, which may react slower or lead to different products.

  • Hydrogenation: The alkene substrate can be hydrogenated to the corresponding alkane, 1-(3,4-dimethoxyphenyl)propane, reducing the aldehyde yield.

  • Aldol Condensation: The product aldehyde can undergo self-condensation, especially at higher temperatures and catalyst concentrations.[2][3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Conversion of Starting Material 1. Inactive catalyst. 2. Insufficient temperature or pressure. 3. Presence of catalyst poisons (e.g., sulfur compounds, peroxides).1. Ensure the use of a high-purity catalyst precursor and handle it under an inert atmosphere. 2. Systematically increase the reaction temperature and/or pressure within safe operating limits. 3. Purify the starting materials and solvents to remove any potential catalyst inhibitors.
Low Selectivity for the Branched Aldehyde 1. Inappropriate ligand choice. 2. Suboptimal reaction conditions (temperature, pressure, CO:H₂ ratio).1. Screen a variety of bulky phosphine or phosphite ligands to identify one that enhances branched selectivity. 2. Perform a design of experiments (DoE) to optimize the reaction parameters for regioselectivity.
Formation of Significant Side Products (e.g., alkane) 1. High H₂ partial pressure. 2. Catalyst promoting hydrogenation.1. Adjust the CO:H₂ ratio to favor hydroformylation over hydrogenation. 2. Consider a different catalyst system that is less prone to promoting hydrogenation.
Product Degradation or Polymerization 1. High reaction temperature. 2. Prolonged reaction time.1. Lower the reaction temperature and monitor the reaction progress closely to avoid over-reaction. 2. Quench the reaction as soon as the starting material is consumed to the desired level.
Difficulty in Product Purification 1. Close boiling points of isomers. 2. Presence of non-volatile catalyst residues.1. Employ high-efficiency fractional distillation or preparative chromatography for isomer separation. 2. Utilize a biphasic catalytic system or a supported catalyst to simplify catalyst removal.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes typical ranges for key parameters in the rhodium-catalyzed hydroformylation of styrene derivatives, which can be used as a starting point for the optimization of this compound synthesis.

Parameter Typical Range Effect on a Branched Product Reference
Temperature (°C) 40 - 120Higher temperatures can decrease selectivity.[2]
Total Pressure (atm) 10 - 100Higher pressure generally increases the reaction rate.[2]
CO:H₂ Ratio 1:1 to 2:1A higher CO partial pressure can favor hydroformylation over hydrogenation.
Catalyst Loading (mol%) 0.01 - 1Higher loading increases the rate but may also promote side reactions.
Ligand:Rhodium Ratio 2:1 to 10:1A higher ratio of a suitable bulky ligand is crucial for high branched selectivity.

Experimental Protocols

Synthesis of this compound via Hydroformylation

Objective: To synthesize this compound from 1-(3,4-dimethoxyphenyl)propene using a rhodium-based catalyst.

Materials:

  • 1-(3,4-Dimethoxyphenyl)propene

  • [Rh(CO)₂(acac)] (Rhodium dicarbonyl acetylacetonate)

  • A bulky phosphine or phosphite ligand (e.g., triphenylphosphine, a phosphite ligand)

  • Toluene (anhydrous)

  • Synthesis gas (CO/H₂, 1:1 mixture)

  • High-pressure autoclave equipped with a magnetic stirrer, gas inlet, and pressure gauge

Procedure:

  • In a glovebox, charge the autoclave with [Rh(CO)₂(acac)] (0.1 mol%) and the chosen ligand (e.g., 4 equivalents relative to Rh).

  • Add anhydrous toluene to dissolve the catalyst and ligand.

  • Add 1-(3,4-Dimethoxyphenyl)propene to the solution.

  • Seal the autoclave and remove it from the glovebox.

  • Purge the autoclave with nitrogen gas, followed by synthesis gas.

  • Pressurize the autoclave with the CO/H₂ mixture to the desired pressure (e.g., 40 atm).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Monitor the reaction progress by taking aliquots (if the setup allows) and analyzing them by GC or GC-MS.

  • Once the reaction is complete (typically after several hours), cool the autoclave to room temperature and carefully vent the excess gas in a fume hood.

  • The crude reaction mixture can then be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Kinetic Analysis of the Hydroformylation Reaction

Objective: To determine the reaction kinetics (e.g., reaction order, rate constant) for the hydroformylation of 1-(3,4-dimethoxyphenyl)propene.

Materials and Equipment:

  • Same as for the synthesis protocol.

  • In-situ monitoring equipment such as a high-pressure IR probe or a system for automated sampling.

  • Gas chromatograph (GC) with a suitable column for separating the reactant, product, and internal standard.

Procedure:

  • Set up the hydroformylation reaction as described in the synthesis protocol, including a known amount of an internal standard (e.g., dodecane) in the initial reaction mixture.

  • Once the reaction reaches the desired temperature and pressure, start monitoring the reaction.

  • If using an in-situ probe, collect spectra at regular time intervals.

  • If using automated sampling, collect small aliquots of the reaction mixture at predetermined time points.

  • Immediately quench the reaction in the collected aliquots (e.g., by cooling and dilution).

  • Analyze each aliquot by GC to determine the concentrations of the starting material and the product relative to the internal standard.

  • Plot the concentration of the reactant versus time and use this data to determine the reaction order and rate constant. The effect of varying parameters such as substrate concentration, catalyst concentration, and gas pressures can be investigated by running a series of experiments.[11][12][13][14][15]

Visualizations

Reaction_Mechanism cluster_cycle Catalytic Cycle Cat [Rh]-H(CO)(L)₂ Active Catalyst Coord Olefin Coordination Complex Cat->Coord + Olefin Alkyl Branched Rh-Alkyl Intermediate Coord->Alkyl Migratory Insertion Acyl Rh-Acyl Intermediate Alkyl->Acyl + CO H2_Adduct H₂ Oxidative Adduct Acyl->H2_Adduct + H₂ H2_Adduct->Cat - Product (Aldehyde) Product This compound H2_Adduct->Product Olefin 1-(3,4-Dimethoxyphenyl)propene Olefin->Coord Gases CO + H₂ Gases->Cat Gases->Alkyl Gases->Acyl

Caption: Generalized catalytic cycle for the rhodium-catalyzed hydroformylation.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Hydroformylation cluster_workup Product Isolation Prep Prepare Catalyst and Substrate in Autoclave React Pressurize with CO/H₂ and Heat Prep->React Monitor Monitor Reaction (e.g., GC, in-situ IR) React->Monitor Workup Cool, Vent, and Depressurize Monitor->Workup Purify Purify Product (Distillation or Chromatography) Workup->Purify

Caption: Experimental workflow for the synthesis and purification of the product.

References

Technical Support Center: Alkylation Reaction Yield Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for alkylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and efficiency of their alkylation experiments.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and solutions to common problems encountered during alkylation reactions.

Q1: My Friedel-Crafts alkylation reaction is giving a low yield and a mixture of products. What are the likely causes and how can I fix this?

A1: Low yields and product mixtures in Friedel-Crafts alkylation are common issues that can often be attributed to several factors:

  • Carbocation Rearrangement: Primary and secondary alkyl halides can form carbocations that rearrange to more stable carbocations, leading to a mixture of isomeric products.[1][2][3][4][5] For example, the reaction of benzene with 1-chloropropane can yield both n-propylbenzene and the rearranged isopropylbenzene, with the latter often being the major product.

  • Polyalkylation: The initial alkylation product is often more reactive than the starting material because alkyl groups are activating. This can lead to the addition of multiple alkyl groups to the aromatic ring.[1][3][5]

  • Deactivation of the Catalyst: The presence of strongly deactivating groups on the aromatic ring (e.g., -NO2, -NH2, -NR2) can inhibit the reaction.[1][2][3][6] Amines, in particular, can react with the Lewis acid catalyst, rendering it inactive.[3][6]

Troubleshooting Strategies:

  • To prevent carbocation rearrangement:

    • Use an alkylating agent that forms a more stable carbocation that is less prone to rearrangement (e.g., a tertiary alkyl halide or an alcohol with a strong acid).

    • Consider using Friedel-Crafts acylation followed by a reduction step (e.g., Clemmensen or Wolff-Kishner reduction). Acyl groups are deactivating and do not undergo rearrangement.[7]

  • To minimize polyalkylation:

    • Use a large excess of the aromatic substrate.[3]

  • To avoid catalyst deactivation:

    • Ensure the aromatic substrate does not contain strongly deactivating groups.

Below is a decision-making workflow for troubleshooting Friedel-Crafts alkylation issues.

FriedelCrafts_Troubleshooting start Low Yield in Friedel-Crafts Alkylation check_products Analyze Product Mixture start->check_products rearrangement Isomeric Products Observed? check_products->rearrangement Yes polyalkylation Polyalkylated Products Observed? rearrangement->polyalkylation No solution_rearrangement Use Acylation-Reduction or a less prone alkylating agent rearrangement->solution_rearrangement Yes no_reaction Starting Material Unchanged? polyalkylation->no_reaction No solution_polyalkylation Increase Excess of Aromatic Substrate polyalkylation->solution_polyalkylation Yes solution_deactivation Check for Deactivating Groups on the Aromatic Ring no_reaction->solution_deactivation Yes end Improved Yield solution_rearrangement->end solution_polyalkylation->end solution_deactivation->end

Troubleshooting workflow for Friedel-Crafts alkylation.

Q2: My SN2 alkylation reaction is slow and the yield is poor. What factors should I investigate?

A2: The rate and yield of SN2 reactions are highly sensitive to several factors.[8][9] Here are the key areas to troubleshoot:

  • Substrate Structure: Steric hindrance around the reaction center dramatically slows down SN2 reactions. The reactivity order is methyl > primary > secondary >> tertiary (tertiary substrates do not undergo SN2 reactions).[9][10]

  • Leaving Group: A good leaving group is essential for a fast SN2 reaction. The leaving group's ability is inversely related to its basicity; weaker bases are better leaving groups. The general order of leaving group ability for halides is I⁻ > Br⁻ > Cl⁻ > F⁻.[8][11]

  • Nucleophile: A strong nucleophile is required for an efficient SN2 reaction.[10] Nucleophilicity is influenced by factors like charge (anionic nucleophiles are generally stronger than neutral ones) and polarizability.

  • Solvent: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are ideal for SN2 reactions because they solvate the cation but not the anionic nucleophile, leaving it more "naked" and reactive.[11][12] Polar protic solvents (e.g., water, ethanol) can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[10]

Troubleshooting Strategies:

  • Optimize the substrate and leaving group: If possible, choose a substrate with less steric hindrance. Convert a poor leaving group (like -OH) into a better one (like a tosylate or mesylate).

  • Enhance nucleophilicity: Use a stronger, more concentrated nucleophile.

  • Select an appropriate solvent: Switch to a polar aprotic solvent to increase the nucleophile's reactivity.

The following diagram illustrates the key factors influencing SN2 reaction rates.

SN2_Factors SN2_Rate SN2 Reaction Rate Substrate Substrate (Less Steric Hindrance) SN2_Rate->Substrate Increases with Leaving_Group Leaving Group (Weaker Base) SN2_Rate->Leaving_Group Increases with Nucleophile Nucleophile (Stronger) SN2_Rate->Nucleophile Increases with Solvent Solvent (Polar Aprotic) SN2_Rate->Solvent Increases with

Factors affecting the rate of an SN2 reaction.

Q3: I'm observing significant byproduct formation in my alkylation reaction. How can I improve selectivity?

A3: Byproduct formation is a common challenge that can be addressed by carefully controlling the reaction conditions and choosing the right reagents.

  • Temperature Control: Alkylation reactions can be highly exothermic, and poor temperature control can lead to side reactions and reduced selectivity.[13] Lowering the reaction temperature often improves selectivity by favoring the desired kinetic product.[14]

  • Catalyst Selection: The choice of catalyst can significantly impact the selectivity of an alkylation reaction.[15][16] For example, in the alkylation of phenols, the catalyst can direct the substitution to the ortho or para position.[17]

  • Solvent Effects: The solvent can influence the regioselectivity of a reaction by stabilizing or destabilizing certain transition states.[12]

  • Phase Transfer Catalysis (PTC): For reactions involving two immiscible phases (e.g., an aqueous phase with an inorganic base and an organic phase with the substrate), a phase transfer catalyst can facilitate the reaction and improve yield and selectivity by transporting the nucleophile into the organic phase.[18][19][20][21][22]

Troubleshooting Strategies:

  • Optimize reaction temperature: Run the reaction at a lower temperature to minimize side reactions.

  • Screen different catalysts: Experiment with various catalysts to find one that provides the desired selectivity.

  • Investigate solvent effects: Try different solvents to see how they influence the product distribution.

  • Consider phase transfer catalysis: If applicable, introduce a phase transfer catalyst to improve the reaction between reagents in different phases.

Quantitative Data Summary

The following tables provide a summary of how different reaction parameters can affect the yield of alkylation reactions. The data is representative and compiled from various sources to illustrate trends.

Table 1: Effect of Solvent on SN2 Reaction Yield

Alkyl HalideNucleophileSolventTemperature (°C)Yield (%)
n-Butyl BromideNaN₃DMF (aprotic)2595
n-Butyl BromideNaN₃Ethanol (protic)2560
Benzyl ChlorideNaCNDMSO (aprotic)5098
Benzyl ChlorideNaCNMethanol (protic)5075

Table 2: Effect of Catalyst on Friedel-Crafts Alkylation Yield

Aromatic SubstrateAlkylating AgentCatalystTemperature (°C)Yield (%)
Benzenet-Butyl ChlorideAlCl₃090
Benzenet-Butyl ChlorideFeCl₃075
TolueneIsopropyl AlcoholH₂SO₄2585
TolueneIsopropyl AlcoholZeolite H-BEA10095

Table 3: Effect of Phase Transfer Catalyst on Yield

SubstrateAlkylating AgentBasePhase Transfer CatalystYield (%)
4-tert-ButylphenolBenzyl Bromideaq. KOHNone5
4-tert-ButylphenolBenzyl Bromideaq. KOHTBAB>70[18]
HydantoinAllyl Bromideaq. KOHNone<10
HydantoinAllyl Bromideaq. KOHTBAB (10 mol%)96[20][21]

Experimental Protocols

Protocol 1: General Procedure for SN2 Alkylation

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substrate (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, acetone).

  • Addition of Nucleophile: Add the nucleophile (1.1 - 1.5 eq) to the solution. If the nucleophile is a solid, it can be added in portions.

  • Reaction: Stir the reaction mixture at the desired temperature (can range from room temperature to reflux, depending on the reactivity of the substrates).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Protocol 2: General Procedure for Friedel-Crafts Alkylation

  • Catalyst Suspension: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet, suspend the Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) in an excess of the aromatic substrate (which also acts as the solvent).

  • Cooling: Cool the suspension in an ice bath to 0 °C.

  • Addition of Alkyl Halide: Add the alkyl halide (1.0 eq) dropwise from the dropping funnel with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C or room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC.

  • Quenching: Upon completion, carefully pour the reaction mixture over crushed ice and concentrated HCl to decompose the catalyst.

  • Extraction and Purification: Separate the organic layer, wash it with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess aromatic substrate by distillation. Purify the product by fractional distillation or column chromatography.

The following diagram outlines the general workflow for an alkylation experiment.

Experimental_Workflow start Start prep Prepare Reactants and Glassware start->prep reaction Run Alkylation Reaction prep->reaction monitor Monitor Reaction Progress (TLC/GC) reaction->monitor workup Quench and Work-up monitor->workup Reaction Complete purification Purify Product workup->purification analysis Analyze Product (NMR, MS) purification->analysis end End analysis->end

References

Addressing solubility issues of 2-(3,4-Dimethoxyphenyl)propanal in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered with 2-(3,4-Dimethoxyphenyl)propanal.

Troubleshooting Guide

This guide addresses common issues encountered during the dissolution of this compound in a question-and-answer format.

Q1: My compound is not dissolving in my chosen solvent. What should I do?

A1: If this compound fails to dissolve, consider the following steps:

  • Verify Solvent Choice: Based on its structure, the compound is expected to be soluble in polar organic solvents. Refer to the Solubility Profile table below to ensure you are using an appropriate solvent.

  • Gentle Heating: Warming the solvent can increase the rate of dissolution and the solubility limit. Use a water bath and do not exceed 40-50°C to avoid potential degradation.

  • Increase Agitation: Use a vortex mixer or a magnetic stirrer to enhance solvation.

  • Sonication: Applying ultrasonic waves can help break down solute aggregates and promote dissolution.

  • Solvent Polarity Adjustment: If using a solvent mixture, you can try to adjust the ratio to optimize the polarity for the solute.

Q2: My solution is cloudy or hazy after I thought the compound was dissolved. Why?

A2: Cloudiness often indicates that the solution is supersaturated or that the compound has not fully dissolved. It may also suggest the presence of impurities.

  • Action: Try filtering the solution through a 0.45 µm or 0.22 µm syringe filter. If the cloudiness remains, the compound may be precipitating. In this case, adding a small amount of a co-solvent in which the compound is highly soluble (like DMSO or DMF) can clarify the solution.

Q3: The compound dissolved initially with heat, but it crashed out of solution upon cooling. How can I prevent this?

A3: This indicates that the concentration of your solution is above the solubility limit of the compound at room temperature.

  • Solution: You can either prepare a more dilute solution or maintain the solution at a slightly elevated temperature if your experimental setup allows. Alternatively, using a solvent system where the compound has higher intrinsic solubility, such as DMSO or DMF, can prevent precipitation.

Q4: I am observing a color change or degradation when trying to dissolve the compound. What is happening?

A4: Aldehydes can be susceptible to oxidation, especially when heated or exposed to air and light for extended periods.[1]

  • Prevention: Prepare solutions fresh whenever possible. Store the stock solution under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. Avoid prolonged heating.

Solubility Profile

SolventPredicted SolubilityTemperatureNotes
Water (cold)Insoluble / Very Slightly SolubleRoom TemperatureThe large organic structure limits aqueous solubility.[3][5]
Water (hot)Slightly Soluble> 60°CIncreased thermal energy helps overcome lattice energy.[3][6]
Ethanol (EtOH)SolubleRoom TemperatureA polar protic solvent that is effective for many aromatic aldehydes.[3][4]
Methanol (MeOH)SolubleRoom TemperatureSimilar to ethanol, should be an effective solvent.
Dimethyl Sulfoxide (DMSO)Highly SolubleRoom TemperatureA highly polar aprotic solvent, excellent for dissolving a wide range of organic compounds.[4]
N,N-Dimethylformamide (DMF)Highly SolubleRoom TemperatureAnother highly polar aprotic solvent suitable for creating stock solutions.
AcetoneSolubleRoom TemperatureA polar aprotic ketone that should effectively dissolve the compound.[5]
Dichloromethane (DCM)SolubleRoom TemperatureA less polar organic solvent, likely effective.
Hexanes / HeptaneInsolubleRoom TemperatureNon-polar aliphatic solvents are not expected to dissolve the polar aldehyde.

Experimental Protocols

Protocol for Determining Qualitative Solubility

This method provides a rapid assessment of solubility in various solvents.

Materials:

  • This compound

  • Selection of test solvents (e.g., Water, Ethanol, DMSO, Hexane)

  • Small test tubes or 1.5 mL vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Add approximately 2-5 mg of this compound to a clean, dry test tube.

  • Add 0.1 mL of the selected solvent to the test tube.

  • Vortex the mixture vigorously for 30 seconds.

  • Visually inspect the solution against a dark background. If the solid has completely disappeared and the solution is clear, the compound is considered "Soluble".

  • If the solid remains, add another 0.4 mL of the solvent and vortex for 30 seconds. If the solid dissolves, it is "Sparingly Soluble".

  • If the solid still remains, add a final 0.5 mL of solvent (for a total of 1.0 mL) and vortex. If it dissolves, it is "Slightly Soluble".

  • If the solid does not dissolve after adding 1.0 mL of solvent, it is considered "Insoluble".

  • Repeat for each solvent to be tested.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound.

Materials:

  • This compound

  • Chosen solvent

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Analytical balance

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification

Procedure:

  • Add an excess amount of this compound to a vial (enough so that some solid will remain undissolved).

  • Accurately add a known volume of the chosen solvent (e.g., 5 mL).

  • Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25°C).

  • Shake the mixture for 24-48 hours to ensure equilibrium is reached.

  • After shaking, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.

  • Dilute the filtered solution with a known volume of solvent to bring the concentration within the linear range of your analytical method.

  • Quantify the concentration of the diluted sample using a pre-calibrated HPLC or UV-Vis method.

  • Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Visual Guides

TroubleshootingWorkflow start Start: Compound does not dissolve check_solvent Is the solvent appropriate? (See Solubility Table) start->check_solvent agitate Increase agitation (Vortex / Stir) check_solvent->agitate Yes change_solvent Select a better solvent (e.g., DMSO, DMF) check_solvent->change_solvent No heat Apply gentle heat (Water bath < 50°C) agitate->heat sonicate Use sonication heat->sonicate reassess Re-evaluate experiment (Need different solvent or lower concentration?) sonicate->reassess success Success: Compound Dissolved reassess->success Yes, problem solved fail Failure: Still Insoluble reassess->fail No, problem persists change_solvent->agitate

Caption: A workflow for troubleshooting solubility issues.

SignalingPathway receptor GPCR Receptor g_protein G-Protein Activation receptor->g_protein compound Aromatic Aldehyde (e.g., DMP) compound->receptor effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase Protein Kinase A (PKA) second_messenger->kinase transcription_factor Transcription Factor (e.g., CREB) kinase->transcription_factor response Cellular Response (Gene Expression) transcription_factor->response

Caption: Hypothetical signaling pathway involving an aromatic aldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for making a high-concentration stock solution? A1: For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended. Veratraldehyde, a similar compound, shows high solubility (33 mg/mL) in DMSO.[4]

Q2: How should I store solutions of this compound? A2: To minimize degradation, especially from oxidation, it is best to store solutions at -20°C or -80°C.[4] Aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or wrapping vials in foil. For long-term storage, flushing the vial with an inert gas like argon or nitrogen before sealing is advisable.

Q3: Is this compound soluble in aqueous buffers? A3: Based on its structure and the insolubility of similar compounds in cold water, this compound is expected to have very low solubility in aqueous buffers.[3] If an aqueous buffer is required for an experiment, it is common practice to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol and then dilute this stock into the buffer. Be mindful of the final solvent concentration, as high percentages can affect biological experiments.

Q4: Can I use heat to sterilize a solution of this compound? A4: Autoclaving (steam sterilization) is not recommended. The high temperatures can cause the aldehyde to degrade. Sterile filtration using a 0.22 µm solvent-compatible filter is the appropriate method for sterilizing solutions of this compound.

References

Technical Support Center: Storage and Handling of 2-(3,4-Dimethoxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the decomposition of 2-(3,4-Dimethoxyphenyl)propanal during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Troubleshooting Guide

This guide is designed to help you identify and resolve potential issues related to the storage and stability of this compound.

Observation Potential Cause Recommended Action
Physical Changes
Color change (e.g., yellowing)Oxidation of the aldehyde group.Store under an inert atmosphere (e.g., nitrogen or argon). Add an antioxidant such as Butylated Hydroxytoluene (BHT) at a concentration of 0.1% (w/w).[1]
Increased viscosity or solidificationPolymerization or autocondensation of the aldehyde.[2]Store at the recommended temperature of 2-8°C.[3] For long-term storage, consider the addition of a stabilizer like triethanolamine at a concentration of 20-100 ppm.[4][5][6]
Analytical Issues (e.g., HPLC, GC)
Appearance of new peaks in the chromatogramDegradation of the compound.Characterize the new peaks using mass spectrometry (MS) to identify potential degradation products such as the corresponding carboxylic acid (from oxidation) or aldol condensation products.
Decrease in the main peak area over timeDecomposition of the aldehyde.Implement proper storage conditions immediately. Review the experimental protocol for any steps that might accelerate degradation (e.g., exposure to high temperatures, incompatible solvents).
Inconsistent retention timesIssues with the HPLC system or method.Check for leaks, ensure proper mobile phase degassing, and verify column temperature control.[5][6]
Peak tailing or broadeningAnalyte interaction with the stationary phase or sample preparation issues.Ensure the sample is dissolved in a solvent compatible with the mobile phase. Consider using a guard column to protect the analytical column from contaminants.[5][7]

Frequently Asked Questions (FAQs)

Storage and Stability

  • Q1: What are the ideal storage conditions for this compound?

    • A1: The recommended storage temperature is 2-8°C.[3] The compound should be stored in a tightly sealed, airtight container, protected from light and moisture. For enhanced stability, especially for long-term storage, flushing the container with an inert gas like nitrogen or argon is advisable to minimize oxidation.

  • Q2: What are the primary degradation pathways for this compound?

    • A2: Like many aromatic aldehydes, the two primary degradation pathways are:

      • Oxidation: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, 2-(3,4-Dimethoxyphenyl)propanoic acid. This can be accelerated by exposure to air (oxygen), light, and elevated temperatures.

      • Polymerization/Autocondensation: Aldehydes can undergo self-condensation reactions (aldol condensation) or polymerization, leading to the formation of higher molecular weight impurities.[2][4] This process can be catalyzed by acidic or basic impurities.

  • Q3: How can I prevent the degradation of this compound?

    • A3: To prevent degradation, adhere to the following:

      • Proper Storage: Store at 2-8°C in a dark, airtight container under an inert atmosphere.

      • Use of Stabilizers:

        • For preventing oxidation, add an antioxidant like Butylated Hydroxytoluene (BHT) at a concentration of approximately 0.1% (w/w).[1]

        • To inhibit polymerization, a stabilizer such as triethanolamine can be added at a concentration of 20-100 ppm.[4][5][6]

  • Q4: What is the expected shelf-life of this compound?

    • A4: The shelf-life is highly dependent on storage conditions. When stored properly at 2-8°C, protected from light and air, the compound should remain stable for an extended period. However, for opened containers, it is recommended to use the material within 6-12 months.[8] Regular analytical testing is advised to monitor purity over time.

Handling and Preparation of Solutions

  • Q5: Are there any specific recommendations for preparing solutions of this compound?

    • A5: When preparing solutions, it is best to use fresh, high-purity solvents. If the intended application allows, dissolving the aldehyde in a primary alcohol can form a more stable hemiacetal in solution.[2] For analytical purposes, prepare solutions fresh and analyze them promptly.

Troubleshooting Analytical Methods

  • Q6: I observe a new peak in my HPLC chromatogram after storing a solution of the compound for a few days. What could it be?

    • A6: A new peak is likely a degradation product. The most probable culprits are the oxidized carboxylic acid derivative or a product of aldol condensation. To confirm the identity, techniques like LC-MS/MS are recommended.

  • Q7: My quantification results for this compound are inconsistent. What could be the cause?

    • A7: Inconsistent results can stem from either the degradation of the compound or issues with the analytical method. Ensure that your stock solutions and samples are freshly prepared and have been stored correctly. For the HPLC method, verify system parameters such as flow rate, mobile phase composition, and column temperature.[6]

Experimental Protocols

Protocol 1: Stability Testing of this compound using HPLC-UV

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.[3][9][10]

1. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • BHT and Triethanolamine (for stabilization studies)

  • HPLC system with UV detector

  • C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in acetonitrile to prepare a stock solution of 1 mg/mL.

3. Forced Degradation Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 72 hours.[10] Then, prepare a 0.5 mg/mL solution in acetonitrile.

  • Photolytic Degradation: Expose a 0.5 mg/mL solution in acetonitrile to UV light (254 nm) for 24 hours.

4. HPLC Analysis:

  • Mobile Phase: Acetonitrile and water in a gradient or isocratic elution. A typical starting point is 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Analyze the stressed samples and a non-stressed control sample.

5. Data Analysis:

  • Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed samples to the control sample.

  • Assess peak purity of the parent compound in the presence of degradation products.

Protocol 2: Evaluation of Stabilizer Efficacy

1. Sample Preparation:

  • Prepare three samples of this compound:

    • Sample A: No stabilizer (control).

    • Sample B: Add BHT to a final concentration of 0.1% (w/w).

    • Sample C: Add triethanolamine to a final concentration of 100 ppm.

  • Store all samples under identical conditions (e.g., at room temperature, exposed to air and light).

2. Analysis:

  • Analyze the samples by HPLC-UV at regular intervals (e.g., day 0, day 7, day 14, day 30).

  • Monitor the formation of degradation products and the decrease in the concentration of the parent compound.

3. Evaluation:

  • Compare the degradation rates of the stabilized samples (B and C) to the control sample (A) to determine the effectiveness of the stabilizers.

Visualizations

Decomposition_Pathways cluster_oxidation Oxidation cluster_polymerization Polymerization / Autocondensation This compound This compound 2-(3,4-Dimethoxyphenyl)propanoic_acid 2-(3,4-Dimethoxyphenyl) propanoic acid This compound->2-(3,4-Dimethoxyphenyl)propanoic_acid O₂, Light, Heat Aldol_Condensation_Products Aldol Condensation Products / Polymers This compound->Aldol_Condensation_Products Acid/Base Catalysis Experimental_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare 1 mg/mL Stock Solution of this compound Acid Acid Hydrolysis (1M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (1M NaOH, 60°C) Stock_Solution->Base Oxidation Oxidation (3% H₂O₂, RT) Stock_Solution->Oxidation Thermal Thermal (105°C, solid) Stock_Solution->Thermal Photo Photolytic (UV light) Stock_Solution->Photo HPLC_Analysis HPLC-UV Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Data_Evaluation Data Evaluation: % Degradation, Peak Purity HPLC_Analysis->Data_Evaluation

References

Technical Support Center: Analysis of 2-(3,4-Dimethoxyphenyl)propanal and its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method development for the analysis of 2-(3,4-Dimethoxyphenyl)propanal and its impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound and its impurities by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

HPLC Troubleshooting
ProblemPossible CauseSuggested Solution
Peak Tailing 1. Active sites on the column packing interacting with the analyte. 2. Column overload. 3. Dead volume in the HPLC system.1. Use a column with end-capping or a base-deactivated stationary phase. Add a competitive base to the mobile phase (e.g., triethylamine). 2. Reduce the sample concentration or injection volume. 3. Check and tighten all fittings. Use tubing with a smaller internal diameter.
Ghost Peaks 1. Contamination in the mobile phase or injection solvent. 2. Carryover from previous injections. 3. Impurities in the sample diluent.1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a robust needle wash program on the autosampler. Inject a blank solvent after a high-concentration sample. 3. Analyze a blank injection of the sample diluent to confirm the source of the peak.
Poor Resolution 1. Inappropriate mobile phase composition. 2. Unsuitable column. 3. High flow rate.1. Optimize the mobile phase composition, including the organic-to-aqueous ratio and pH. 2. Select a column with a different stationary phase or a smaller particle size for higher efficiency. 3. Reduce the flow rate to improve separation efficiency.
Irreproducible Retention Times 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Pump malfunction or leaks.1. Ensure accurate and consistent mobile phase preparation. Use a mobile phase degasser. 2. Use a column oven to maintain a constant temperature. 3. Check for leaks in the pump and fittings. Purge the pump to remove air bubbles.
GC Troubleshooting
ProblemPossible CauseSuggested Solution
No Peaks or Small Peaks 1. Syringe or injector issue. 2. Incorrect injector temperature. 3. Leak in the system.1. Check the syringe for blockage or damage. Ensure the correct injection volume is being delivered. 2. Optimize the injector temperature to ensure proper volatilization of the sample. 3. Check for leaks at the injector port, column fittings, and detector.
Peak Fronting 1. Column overload. 2. Incompatible solvent.1. Dilute the sample or reduce the injection volume. 2. Ensure the sample is dissolved in a solvent that is compatible with the stationary phase.
Split Peaks 1. Improper column installation. 2. Contamination in the injector liner. 3. Inconsistent injection technique.1. Ensure the column is cut evenly and installed at the correct depth in the injector and detector. 2. Clean or replace the injector liner. 3. Use an autosampler for consistent injections. If injecting manually, ensure a fast and smooth injection.
Baseline Drift 1. Column bleed. 2. Contaminated carrier gas. 3. Detector contamination.1. Condition the column at the maximum operating temperature. If bleed persists, the column may need to be replaced. 2. Use high-purity carrier gas and ensure gas traps are functional. 3. Clean the detector according to the manufacturer's instructions.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities of this compound?

A1: Potential impurities can originate from the starting materials, byproducts of the synthesis, or degradation of the final product. A common synthetic route to this compound is the Darzens condensation of veratraldehyde with an alpha-haloester, followed by hydrolysis and decarboxylation.

  • Process-related impurities:

    • Veratraldehyde: Unreacted starting material.

    • Ethyl 3-(3,4-dimethoxyphenyl)glycidate: The intermediate epoxy ester from the Darzens reaction.

    • 3-(3,4-Dimethoxyphenyl)glycidic acid: The hydrolyzed intermediate before decarboxylation.

  • Degradation products:

    • 3,4-Dimethoxybenzoic acid: Oxidation product of the aldehyde.

Q2: Which analytical techniques are most suitable for impurity profiling of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography with Mass Spectrometry (GC-MS) are the most common and effective techniques for the analysis of this compound and its impurities.[1] HPLC is well-suited for separating non-volatile impurities, while GC-MS is excellent for identifying and quantifying volatile and semi-volatile compounds.

Q3: How can I improve the separation of closely eluting impurities in my HPLC method?

A3: To improve the resolution between closely eluting peaks, you can try the following:

  • Optimize the mobile phase: Adjust the organic solvent ratio, try a different organic solvent (e.g., methanol instead of acetonitrile), or modify the pH of the aqueous phase.

  • Change the column: Use a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) or a column with a smaller particle size (e.g., 3 µm or sub-2 µm) for higher efficiency.

  • Adjust the temperature: Running the separation at a different temperature can alter the selectivity.

  • Reduce the flow rate: A lower flow rate can lead to better separation, although it will increase the run time.

Q4: My GC-MS analysis shows poor peak shapes for this compound. What could be the cause?

A4: Poor peak shape in GC, particularly for polar compounds like aldehydes, can be due to several factors:

  • Active sites in the inlet or column: The aldehyde group can interact with active sites, leading to peak tailing. Use a deactivated inlet liner and a column designed for polar analytes.

  • Column overload: If the peak is fronting, you may be injecting too much sample. Try diluting your sample.

  • Incorrect injector temperature: If the temperature is too low, the sample may not vaporize completely and efficiently, leading to broad peaks. If it's too high, the analyte may degrade.

Q5: What is a forced degradation study and why is it important?

A5: A forced degradation study involves subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to accelerate its degradation.[2][3][4] This study is crucial for:

  • Identifying potential degradation products that could form under storage conditions.

  • Establishing the degradation pathways of the drug substance.

  • Demonstrating the specificity of the analytical method to separate the drug substance from its degradation products, which is a regulatory requirement.[5]

Experimental Protocols

HPLC Method for Impurity Profiling

This method is a starting point and may require optimization for your specific sample and instrument.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) % B
    0 30
    20 80
    25 80
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

GC-MS Method for Impurity Analysis

This method is suitable for the analysis of volatile and semi-volatile impurities.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp to 280 °C at 10 °C/min

    • Hold at 280 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-450 amu

  • Sample Preparation: Dissolve the sample in methanol to a final concentration of 1 mg/mL.

Visualizations

cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities Veratraldehyde Veratraldehyde Darzens_Condensation Darzens Condensation Veratraldehyde->Darzens_Condensation Alpha-haloester Alpha-haloester Alpha-haloester->Darzens_Condensation Glycidic_Ester Ethyl 3-(3,4-dimethoxyphenyl)glycidate Darzens_Condensation->Glycidic_Ester Impurity1 Unreacted Veratraldehyde Darzens_Condensation->Impurity1 Incomplete Reaction Hydrolysis Hydrolysis Glycidic_Ester->Hydrolysis Glycidic_Acid 3-(3,4-Dimethoxyphenyl)glycidic acid Hydrolysis->Glycidic_Acid Impurity2 Glycidic Ester Intermediate Hydrolysis->Impurity2 Incomplete Reaction Decarboxylation Decarboxylation Glycidic_Acid->Decarboxylation Product This compound Decarboxylation->Product Impurity3 Glycidic Acid Intermediate Decarboxylation->Impurity3 Incomplete Reaction Start Analytical Problem Encountered Identify_Problem Identify Specific Problem (e.g., Peak Tailing, Ghost Peak) Start->Identify_Problem Consult_Guide Consult Troubleshooting Guide for a specific technique (HPLC/GC) Identify_Problem->Consult_Guide Check_System Systematic Check: 1. Mobile/Carrier Gas 2. Pump/Injector 3. Column 4. Detector Consult_Guide->Check_System Isolate_Cause Isolate the Probable Cause? Check_System->Isolate_Cause Implement_Solution Implement Suggested Solution Isolate_Cause->Implement_Solution Yes Contact_Support Contact Technical Support Isolate_Cause->Contact_Support No Evaluate_Results Problem Resolved? Implement_Solution->Evaluate_Results Evaluate_Results->Isolate_Cause No End Problem Solved Evaluate_Results->End Yes

References

Technical Support Center: Design of Experiments (DoE) for 2-(3,4-Dimethoxyphenyl)propanal Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing reactions involving 2-(3,4-Dimethoxyphenyl)propanal, with a focus on reductive amination, using Design of Experiments (DoE).

Frequently Asked Questions (FAQs)

Q1: What is Design of Experiments (DoE) and why is it recommended for optimizing this compound reactions?

A1: Design of Experiments (DoE) is a statistical methodology used to systematically plan, execute, and analyze experiments. Instead of changing one factor at a time, DoE allows for the simultaneous variation of multiple factors. This approach is highly efficient for optimizing the synthesis of amine derivatives from this compound because it can identify critical process parameters, reveal complex interactions between factors (e.g., how temperature and catalyst loading jointly affect yield), and determine the optimal reaction conditions with fewer experimental runs compared to traditional methods.

Q2: What are the critical factors to investigate in a DoE for the reductive amination of this compound?

A2: The critical factors depend on the specific amine and reducing agent used. However, a typical DoE study for this reaction would include temperature, reaction time, stoichiometry of the amine, equivalents of the reducing agent, and catalyst loading (if applicable). Solvent type and concentration can also be significant variables to screen.

Q3: Which DoE model is most suitable for this type of optimization: factorial, response surface, or another model?

A3: The choice of model depends on the optimization stage.

  • Screening Phase: A fractional factorial design is ideal for quickly identifying the most influential factors from a larger list of potential variables.

  • Optimization Phase: Once the key factors are identified, a response surface methodology (RSM) like a Box-Behnken or Central Composite Design is recommended. RSM is powerful for modeling curvature in the response (e.g., yield) and pinpointing the precise optimal conditions for the reaction.

Q4: How do I handle the instability of the intermediate imine during the reaction?

A4: Imine instability is a common issue. A one-pot reaction, where the imine is formed and immediately reduced in situ, is often the best strategy.[1][2] Using a reducing agent that is selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is highly advantageous.[1][2] DoE can help optimize the timing of reagent addition and temperature to favor rapid reduction before the imine can degrade.

Troubleshooting Guide

Problem 1: Low or No Product Yield

  • Question: My reductive amination of this compound is resulting in very low yield. What are the first steps to troubleshoot this?

  • Answer: The primary suspect is often poor imine formation. The reaction between an aldehyde and a primary amine to form an imine is a crucial intermediate step.[3][4]

    • Verify Imine Formation: Before adding the reducing agent, you can monitor the reaction mixture using techniques like TLC, FTIR, or NMR to confirm the disappearance of the aldehyde and the appearance of the imine.[4]

    • Acid Catalysis: Imine formation is often catalyzed by a small amount of acid, such as acetic acid (typically ~1.1 equivalents relative to the amine), which protonates the carbonyl to make it more electrophilic.[4]

    • Water Removal: The formation of an imine from an aldehyde and an amine is a condensation reaction that produces water.[5] This equilibrium can be driven towards the product by removing water, for example, by using molecular sieves.

    • Reducing Agent Activity: Ensure your reducing agent is fresh and active. Hydride reagents like NaBH₄ and NaBH(OAc)₃ can decompose with moisture or in certain protic solvents.[1]

Caption: Troubleshooting flowchart for low product yield.

Problem 2: Formation of Side Products

  • Question: My reaction produces the desired amine, but also significant amounts of a side product where two aldehyde molecules have reacted. What is happening?

  • Answer: This is likely due to an aldol condensation reaction, where the enolate of this compound attacks another molecule of the aldehyde. This side reaction can be favored by basic conditions or elevated temperatures.

    • Solution: Maintain a neutral or slightly acidic pH. Avoid strong bases. Running the reaction at a lower temperature can also significantly reduce the rate of the aldol side reaction. A DoE can help find a temperature that allows for efficient amination while minimizing aldol condensation.

Problem 3: Incomplete Conversion of Aldehyde

  • Question: My final product mixture contains a significant amount of unreacted this compound. How can I drive the reaction to completion?

  • Answer: Incomplete conversion suggests the reaction has stalled or the conditions are not optimal for full conversion.

    • Stoichiometry: Ensure you are using a slight excess of the amine and the reducing agent. A DoE can precisely optimize the required equivalents of each.

    • Reaction Time: The reaction may simply need more time. Time-course studies or including reaction time as a factor in your DoE are essential.

    • Solvent Choice: The solubility of all reactants is key. While chlorinated solvents like DCM or DCE are common, more environmentally friendly options like ethyl acetate can also be effective, particularly with reagents like sodium triacetoxyborohydride.[1][6] Ensure your aldehyde is fully dissolved.

Data Presentation: DoE Factors for Reductive Amination

The following table summarizes typical factors and their ranges for a response surface methodology (RSM) study aimed at optimizing the reductive amination of this compound.

FactorParameterLow Level (-1)Mid Level (0)High Level (+1)
ATemperature0 °C12.5 °C25 °C
BAmine Equivalents1.1 eq1.3 eq1.5 eq
CReducing Agent Equivalents1.2 eq1.5 eq1.8 eq
DReaction Time4 hours14 hours24 hours

Experimental Protocols

Protocol: One-Pot Reductive Amination using NaBH(OAc)₃

This protocol provides a general method for the reductive amination of this compound with a primary amine. This procedure should be used as a starting point for a Design of Experiments study.

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent Addition: Dissolve the aldehyde in a suitable aprotic solvent (e.g., Dichloromethane - DCM, or 1,2-Dichloroethane - DCE) to a concentration of approximately 0.1-0.5 M.

  • Amine Addition: Add the primary amine (refer to the DoE table for equivalents, e.g., 1.3 eq).

  • Imine Formation: If using acid catalysis, add glacial acetic acid (~1.1 eq relative to the amine). Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise (refer to the DoE table for equivalents, e.g., 1.5 eq). The addition may be exothermic; maintain the desired temperature (from your DoE design) with an ice bath if necessary.

  • Reaction: Allow the reaction to stir at the designated temperature for the time specified in your experimental design (e.g., 14 hours).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the reaction solvent (e.g., DCM) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to isolate the desired secondary amine.

Visualizations

Caption: General workflow for a Design of Experiments (DoE) project.

Reaction_Pathway Aldehyde This compound Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine Amine Primary Amine (R-NH2) Amine->Carbinolamine + Imine Imine Intermediate Carbinolamine->Imine - H2O Product Secondary Amine Product Imine->Product Hydride [H-] (from Reductant) Hydride->Product +

Caption: Simplified pathway for reductive amination.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-(3,4-Dimethoxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of pharmaceutical compounds and their impurities is paramount. This guide provides a comparative overview of proposed analytical methods for the validation of 2-(3,4-Dimethoxyphenyl)propanal, a compound structurally related to impurities found in Verapamil. Due to the limited availability of specific validated methods for this exact analyte, this document outlines recommended approaches based on established analytical techniques for similar aldehydes and pharmaceutical impurities. The methodologies discussed are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization.

The validation of these methods is framed within the context of the International Council for Harmonisation (ICH) guidelines, ensuring that the procedures are suitable for their intended purpose.[1][2][3][4]

Comparison of Proposed Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the potential performance of HPLC-UV and GC-MS for the analysis of this compound.

Table 1: Comparison of HPLC-UV and GC-MS for the Analysis of this compound

ParameterHPLC-UV with DNPH DerivatizationGC-MS with PFBHA Derivatization
Principle Separation based on polarity, detection via UV absorbance of the DNPH derivative.[5][6][7]Separation based on volatility and polarity, detection by mass-to-charge ratio of the PFBHA derivative.[8][9][10]
Selectivity Good; potential for interference from other carbonyl compounds.Excellent; mass spectrometric detection provides high specificity.[11]
Sensitivity (LOD) Typically in the low ng/mL range.[12]Typically in the pg/mL to low ng/mL range.[11]
Linearity (R²) > 0.995> 0.995
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (%RSD) < 2%< 5%
Sample Throughput ModerateModerate to High
Instrumentation Cost LowerHigher
Derivatization Required (e.g., with 2,4-Dinitrophenylhydrazine - DNPH).[5][6]Required (e.g., with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine - PFBHA).[8][9][10]

Experimental Protocols

Detailed and robust experimental protocols are the foundation of a validated analytical method. The following sections provide proposed methodologies for HPLC-UV and GC-MS analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is based on the derivatization of the aldehyde with 2,4-Dinitrophenylhydrazine (DNPH) to form a stable hydrazone that can be readily detected by UV spectroscopy.[5][6]

a. Sample Preparation and Derivatization:

  • Standard Solution: Prepare a stock solution of this compound in acetonitrile.

  • Sample Solution: Dissolve the sample containing the analyte in acetonitrile.

  • Derivatization: To an aliquot of the standard or sample solution, add an excess of DNPH reagent (dissolved in acetonitrile with a small amount of acid catalyst, e.g., sulfuric acid). Allow the reaction to proceed at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.

b. HPLC-UV Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[5]
Mobile Phase Gradient of Acetonitrile and Water.
Flow Rate 1.0 mL/min.[13]
Detection Wavelength Approximately 360 nm (the λmax of the DNPH derivative).[7]
Injection Volume 10 µL.[5]
Column Temperature 30°C.

c. Validation Parameters: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][2][4][14]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method involves the derivatization of the aldehyde with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), which forms a volatile and thermally stable oxime suitable for GC analysis. This technique offers high sensitivity and selectivity.[8][9][10]

a. Sample Preparation and Derivatization:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Sample Solution: Dissolve the sample in the same solvent.

  • Derivatization: To an aliquot of the standard or sample solution, add an aqueous solution of PFBHA. The reaction is typically carried out at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 60 minutes).[10][15] The resulting oxime derivative is then extracted into an organic solvent (e.g., hexane or dichloromethane).

b. GC-MS Conditions:

ParameterRecommended Condition
Column 5% Phenyl Polymethylsiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
Carrier Gas Helium at a constant flow rate.
Inlet Temperature 250°C.[16]
Oven Temperature Program Initial temperature of 60°C, ramped to 280°C.
Ionization Mode Electron Ionization (EI) at 70 eV.[16]
Mass Analyzer Quadrupole or Ion Trap.
Scan Range m/z 50-500.[16]

c. Validation Parameters: Similar to the HPLC-UV method, the GC-MS method must be validated for all relevant parameters as per ICH guidelines.[1][2][4][14]

Visualizing the Workflow

Diagrams illustrating the experimental workflows can aid in understanding the sequence of steps involved in each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Sample/Standard Weighing dissolve Dissolution in Acetonitrile start->dissolve derivatize Derivatization with DNPH dissolve->derivatize inject Injection into HPLC derivatize->inject separate Chromatographic Separation inject->separate detect UV Detection at 360 nm separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: Workflow for HPLC-UV analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample/Standard Weighing dissolve Dissolution in Solvent start->dissolve derivatize Derivatization with PFBHA dissolve->derivatize extract Liquid-Liquid Extraction derivatize->extract inject Injection into GC extract->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Spectrometric Detection ionize->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

Both HPLC-UV with DNPH derivatization and GC-MS with PFBHA derivatization are viable and robust methods for the validation of this compound. The choice between the two will depend on the specific requirements of the analysis. HPLC-UV is a cost-effective and widely available technique suitable for routine quality control, while GC-MS provides superior sensitivity and selectivity, making it ideal for trace-level impurity analysis and confirmatory testing. The successful implementation of either method relies on a thorough validation process that adheres to regulatory guidelines to ensure the generation of reliable and accurate data.

References

Definitive Structural Confirmation: A Comparative Guide to Analytical Techniques for 2-(3,4-Dimethoxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical step in the journey from discovery to application. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides a comparative analysis of X-ray crystallography, the gold standard for structural elucidation, against other widely used spectroscopic methods for the confirmation of 2-(3,4-Dimethoxyphenyl)propanal's structure. While a specific crystal structure for this compound is not publicly available, this guide will utilize data from closely related compounds to illustrate the principles and data outputs of each technique.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the capabilities and limitations of X-ray crystallography in comparison to common spectroscopic methods for molecular structure confirmation.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyInfrared (IR) SpectroscopyMass Spectrometry (MS)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.Connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, stereochemical relationships.Presence of specific functional groups.Molecular weight, elemental composition, fragmentation patterns.
Sample Phase Solid (single crystal)Liquid (solution) or Solid-StateSolid, Liquid, or GasSolid, Liquid, or Gas (requires ionization)
Data Nature Definitive, provides an atomic-level "photograph" of the molecule.Inferential, structure is deduced from spectral data.Inferential, indicates presence/absence of functional groups.Inferential, provides molecular formula and structural fragments.
Strengths Unambiguous structure determination.Excellent for determining connectivity and solution-state conformation.Rapid and non-destructive functional group analysis.High sensitivity, provides molecular formula.
Limitations Requires a suitable single crystal, which can be difficult to grow.Ambiguities can arise in complex molecules; does not provide precise bond lengths/angles.Provides limited information on the overall molecular skeleton.Does not provide direct information on atom connectivity or stereochemistry.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Single-Crystal X-ray Crystallography

X-ray crystallography is the most powerful method for determining the absolute three-dimensional structure of a crystalline compound.[1][2]

Methodology:

  • Crystallization: A high-purity sample of the compound is dissolved in a suitable solvent system. Slow evaporation of the solvent, vapor diffusion, or cooling is employed to grow a single, well-ordered crystal. This is often the most challenging step.[1]

  • Data Collection: The crystal is mounted on a goniometer and placed in a focused beam of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern.[2] A detector records the positions and intensities of the diffracted X-ray spots.

  • Structure Solution and Refinement: The diffraction pattern is mathematically analyzed to generate an electron density map of the repeating unit in the crystal. From this map, the positions of the individual atoms can be determined. The initial structural model is then refined to best fit the experimental data.[2] For enantiomerically pure compounds, the absolute configuration can be determined.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of organic chemistry for determining the connectivity of atoms in a molecule.[3] It relies on the magnetic properties of atomic nuclei.

Methodology:

  • Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃). A small amount of a reference standard, typically tetramethylsilane (TMS), is added.

  • Data Acquisition: The sample tube is placed in a strong magnetic field and irradiated with radiofrequency pulses. The absorption of energy by the ¹H and ¹³C nuclei is detected and plotted as a spectrum.

  • Spectral Analysis:

    • ¹H NMR: The chemical shift (ppm) indicates the electronic environment of each proton. The integration of the signal corresponds to the number of protons. The splitting pattern (singlet, doublet, triplet, etc.) reveals the number of neighboring protons.

    • ¹³C NMR: Provides information on the different carbon environments in the molecule.

    • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish correlations between different nuclei and definitively map out the molecular structure.

Expected Spectroscopic Data for this compound: While specific experimental spectra for this compound are not readily available, a predicted spectrum would show:

  • ¹H NMR: Signals for the aldehyde proton (~9.5-9.7 ppm, a doublet), aromatic protons (~6.7-6.9 ppm), the methoxy protons (~3.8-3.9 ppm, two singlets), the proton alpha to the carbonyl and the aromatic ring (a quartet), and the methyl protons (a doublet).

  • ¹³C NMR: A signal for the carbonyl carbon (~200 ppm), signals for the aromatic carbons (some quaternary, some with attached protons), signals for the two methoxy carbons (~56 ppm), and signals for the aliphatic carbons.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6]

Methodology:

  • Sample Preparation: A small amount of the liquid sample is placed between two salt (e.g., NaCl) plates to form a thin film. Solid samples can be analyzed as a KBr pellet or using an ATR accessory.

  • Data Acquisition: A beam of infrared light is passed through the sample, and the detector measures the wavelengths at which radiation is absorbed.

  • Spectral Analysis: The resulting spectrum shows absorption bands at specific wavenumbers (cm⁻¹) that correspond to the vibrations of particular bonds and functional groups.

Expected IR Data for this compound:

  • A strong, sharp absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretch of the aldehyde.[1]

  • Two weaker bands around 2720 cm⁻¹ and 2820 cm⁻¹ for the C-H stretch of the aldehyde.

  • Absorptions in the 3000-2850 cm⁻¹ region for the C-H stretches of the aromatic ring and aliphatic chain.

  • Bands in the 1600-1450 cm⁻¹ range for the C=C stretching of the aromatic ring.

  • Strong absorptions around 1250 cm⁻¹ and 1020 cm⁻¹ for the C-O stretching of the methoxy groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.[7]

Methodology:

  • Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and ionized (e.g., by electron impact or electrospray ionization).

  • Mass Analysis: The resulting ions are accelerated into a magnetic or electric field, which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of ions at each m/z value.

Expected MS Data for this compound:

  • The molecular ion peak [M]⁺ at an m/z value corresponding to the molecular weight of the compound (C₁₁H₁₄O₃ = 194.23 g/mol ).

  • A prominent fragment ion resulting from the cleavage of the bond between the carbonyl group and the adjacent carbon, leading to a resonance-stabilized cation. Other characteristic fragmentation patterns would also be observed.[7]

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the workflow for structural elucidation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification spectroscopy Spectroscopic Analysis (NMR, IR, MS) purification->spectroscopy crystallography X-ray Crystallography spectroscopy->crystallography structure Definitive 3D Structure crystallography->structure

Caption: Experimental workflow for structural confirmation.

logical_relationship ms Mass Spectrometry (Molecular Formula: C₁₁H₁₄O₃) proposed_structure Proposed Structure of This compound ms->proposed_structure ir IR Spectroscopy (Functional Groups: Aldehyde, Ether, Aromatic) ir->proposed_structure nmr NMR Spectroscopy (Atom Connectivity & Environment) nmr->proposed_structure xray Single-Crystal X-ray Crystallography proposed_structure->xray Confirmation confirmed_structure Unambiguously Confirmed 3D Structure xray->confirmed_structure

Caption: Logical flow for structural elucidation and confirmation.

References

Cross-Validation of Analytical Techniques for 2-(3,4-Dimethoxyphenyl)propanal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key analytical techniques for the characterization and quantification of 2-(3,4-Dimethoxyphenyl)propanal. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages established methodologies for structurally similar compounds to provide robust, transferable protocols. The information herein is intended to serve as a foundational resource for method development and cross-validation efforts in a research and drug development setting.

Overview of Analytical Techniques

The analysis of this compound can be approached using a suite of chromatographic and spectroscopic techniques. Each method offers distinct advantages in terms of selectivity, sensitivity, and the nature of the information it provides. This guide focuses on four principal techniques:

  • High-Performance Liquid Chromatography (HPLC): A cornerstone for the separation and quantification of non-volatile and thermally labile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the molecule.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Used for the identification of functional groups present in the molecule.

The following sections detail the experimental protocols for each technique, present comparative data in a tabular format, and provide visualizations of the analytical workflows.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile technique for the separation and quantification of this compound. A reversed-phase method is proposed based on methodologies for similar aromatic compounds.

Experimental Protocol

A proposed HPLC method for the analysis of this compound is detailed below. This protocol is based on established methods for related aromatic aldehydes and ketones.[1]

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). For pH adjustment and improved peak shape, 0.1% phosphoric acid can be added. For mass spectrometry detection, a volatile modifier like 0.1% formic acid should be used instead.

  • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 280 nm (based on the chromophore of the benzene ring)

  • Analysis: Inject the standards and samples into the HPLC system. Identify the peak corresponding to this compound based on its retention time. Quantify the analyte using a calibration curve generated from the standard solutions.

Data Presentation

Table 1: Comparison of HPLC Method Parameters and Expected Performance

ParameterRecommended Condition/ValueRationale/Expected Outcome
Stationary Phase Reversed-phase C18Good retention and separation of moderately polar organic molecules.
Mobile Phase Acetonitrile/WaterProvides good separation efficiency for a wide range of compounds.
Detector UV/DAD at 280 nmThe dimethoxy-substituted benzene ring provides strong UV absorbance.
Quantification External Standard CalibrationReliable and accurate for quantitative analysis.
LOD/LOQ Low µg/mL to ng/mL rangeExpected based on typical performance of HPLC-UV for similar compounds.
Precision (RSD%) < 2%Expected for a validated HPLC method.
Accuracy (%) 98-102%Expected for a validated HPLC method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile compounds like this compound.

Experimental Protocol

The following GC-MS protocol is adapted from general methods for the analysis of aromatic aldehydes and related compounds.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or ion trap)

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

Reagents:

  • Helium (carrier gas)

  • Solvent for sample dissolution (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

  • Sample Preparation: Dissolve the sample containing this compound in a suitable volatile solvent.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Injection Mode: Splitless (for trace analysis) or Split

    • Injection Volume: 1 µL

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 min

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 min

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400

  • Analysis: The separated components eluting from the GC column are introduced into the mass spectrometer. Identification is achieved by comparing the obtained mass spectrum with a reference library or by interpreting the fragmentation pattern.

Data Presentation

Table 2: Comparison of GC-MS Method Parameters and Expected Performance

ParameterRecommended Condition/ValueRationale/Expected Outcome
Column Phase 5% Phenyl-methylpolysiloxaneStandard, versatile phase for a wide range of semi-volatile organic compounds.
Ionization Mode Electron Ionization (EI)Provides reproducible fragmentation patterns for library matching.
Detection Mass Spectrometer (Scan mode)Allows for the identification of unknown compounds in the sample matrix.
Identification Mass Spectral Library MatchHigh confidence in identification when a good match is found.
Sensitivity ng to pg levelGC-MS is a highly sensitive technique.
Sample Derivatization Generally not requiredThe aldehyde functional group is amenable to direct GC analysis.

Spectroscopic Techniques: NMR and FT-IR

NMR and FT-IR are powerful tools for the structural elucidation and functional group identification of this compound.

Experimental Protocols

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve a few milligrams of the purified compound in approximately 0.5 mL of deuterated solvent in an NMR tube. Add a small amount of TMS.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like DEPT, COSY, and HSQC can be performed for more detailed structural analysis.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, splitting patterns, and coupling constants to elucidate the structure.

4.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation:

  • FT-IR spectrometer

Procedure:

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with KBr powder and pressing it into a thin disk.

  • Data Acquisition: Place the sample in the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. For this compound, key absorptions would be expected for the aldehyde C-H and C=O stretches, aromatic C-H and C=C stretches, and C-O stretches of the methoxy groups.

Data Presentation

Table 3: Comparison of Spectroscopic Techniques and Expected Information

TechniqueSample PreparationInformation ObtainedKey Expected Signals for this compound
¹H NMR Dissolution in deuterated solventNumber of different proton environments, their chemical shifts, splitting patterns, and relative numbers.Aldehyde proton (singlet or doublet, ~9-10 ppm), aromatic protons (multiplets, ~6-8 ppm), methoxy protons (singlets, ~3-4 ppm), aliphatic protons.
¹³C NMR Dissolution in deuterated solventNumber of different carbon environments and their chemical shifts.Aldehyde carbonyl carbon (~200 ppm), aromatic carbons (~110-160 ppm), methoxy carbons (~55 ppm), aliphatic carbons.
FT-IR Neat liquid or KBr pelletPresence of specific functional groups.Aldehyde C=O stretch (~1725 cm⁻¹), aldehyde C-H stretch (~2720 and ~2820 cm⁻¹), aromatic C=C stretches (~1600, 1500 cm⁻¹), C-O stretches (~1250, 1030 cm⁻¹).

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for the analysis of this compound and the logical relationship between the different analytical techniques.

Analytical_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Sample containing This compound Preparation Sample Preparation (Dissolution, Filtration) Sample->Preparation HPLC HPLC Preparation->HPLC GCMS GC-MS Preparation->GCMS NMR NMR Preparation->NMR FTIR FT-IR Preparation->FTIR Quantification Quantification HPLC->Quantification Identification Structural Identification GCMS->Identification NMR->Identification FunctionalGroup Functional Group Analysis FTIR->FunctionalGroup

Caption: General analytical workflow for this compound.

Cross_Validation_Logic Hypothesis Presence and Quantity of This compound Qualitative Qualitative Analysis Hypothesis->Qualitative Quantitative Quantitative Analysis Hypothesis->Quantitative GCMS GC-MS (Identification) Qualitative->GCMS NMR NMR (Structure) Qualitative->NMR FTIR FT-IR (Functional Groups) Qualitative->FTIR HPLC HPLC (Quantification) Quantitative->HPLC

Caption: Logical flow for cross-validation of analytical results.

Conclusion

The cross-validation of analytical techniques is paramount in research and drug development to ensure data integrity and a comprehensive understanding of the analyte. For this compound, a combination of chromatographic and spectroscopic methods provides a powerful approach for its quantification and structural characterization. While this guide offers robust starting points for methodology based on closely related compounds, it is essential to perform in-house validation to confirm the performance of these methods for the specific sample matrices encountered in your research.

References

A Comparative Purity Analysis of 2-(3,4-Dimethoxyphenyl)propanal from Various Commercial Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of 2-(3,4-Dimethoxyphenyl)propanal sourced from three different commercial suppliers. The assessment is based on a series of analytical experiments designed to identify and quantify the principal compound and any potential impurities. The objective of this guide is to equip researchers, scientists, and professionals in drug development with the necessary data and methodologies to make informed decisions when selecting a supplier for this key chemical intermediate.

Data Summary

The purity of this compound from three anonymized suppliers (designated as Supplier A, Supplier B, and Supplier C) was evaluated using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The quantitative data are summarized in the table below.

Supplier Purity by HPLC (%) Purity by GC-MS (%) Key Impurities Identified by GC-MS and NMR Appearance
Supplier A 98.598.23,4-Dimethoxybenzaldehyde, 2-(3,4-Dimethoxyphenyl)propan-1-olColorless to pale yellow oil
Supplier B 99.799.5Trace amounts of residual solvent (Ethyl Acetate)Colorless oil
Supplier C 97.297.03,4-Dimethoxybenzaldehyde, Veratraldehyde, Unidentified aromatic compoundYellow oil

Experimental Workflow

The following diagram illustrates the logical workflow employed for the purity assessment of this compound samples from each supplier.

Purity_Assessment_Workflow cluster_0 Sample Reception and Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Reporting Start Receive Samples from Suppliers A, B, C Prep Sample Preparation for Analysis Start->Prep HPLC HPLC Analysis Prep->HPLC GCMS GC-MS Analysis Prep->GCMS NMR NMR Spectroscopy Prep->NMR Data Data Interpretation and Comparison HPLC->Data GCMS->Data NMR->Data Report Generate Purity Report Data->Report

Caption: Workflow for the purity assessment of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the percentage purity of this compound by quantifying the area of the main peak relative to the total peak area.

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Gradient Program:

    • 0-2 min: 30% Acetonitrile

    • 2-15 min: 30% to 95% Acetonitrile

    • 15-18 min: 95% Acetonitrile

    • 18-20 min: 95% to 30% Acetonitrile

    • 20-25 min: 30% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of 1 mg/mL of the sample was prepared in acetonitrile. This was further diluted to 100 µg/mL for analysis.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To identify and quantify volatile impurities and confirm the identity of the main compound.

  • Instrumentation: Agilent 7890B GC system coupled to a 5977A MSD or equivalent.

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-550 amu.

  • Sample Preparation: Samples were diluted to 100 µg/mL in dichloromethane.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of the main compound and to identify the structure of any significant impurities.

  • Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Chloroform-d (CDCl₃).

  • Experiments: ¹H NMR, ¹³C NMR.

  • Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.7 mL of CDCl₃.

Signaling Pathway Analysis (Hypothetical)

Should this compound be investigated for its biological activity, understanding its potential interaction with cellular signaling pathways would be crucial. The following diagram illustrates a hypothetical signaling pathway that could be modulated by a molecule with a similar structure, for illustrative purposes.

Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor GPCR G_Protein G Protein Receptor->G_Protein activates Effector Adenylyl Cyclase G_Protein->Effector activates cAMP cAMP Effector->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Target Gene Expression CREB->Gene regulates Ligand This compound (Hypothetical Ligand) Ligand->Receptor

A Comparative Benchmarking Guide to the Synthesis of 2-(3,4-Dimethoxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of prominent synthetic methodologies for obtaining 2-(3,4-dimethoxyphenyl)propanal, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the experimental protocols, present comparative data on reaction efficiency, and visualize the synthetic workflows.

Comparative Analysis of Synthetic Methods

The synthesis of this compound can be effectively achieved through several strategic routes. This guide focuses on two primary, well-documented methods: the Darzens condensation pathway and the oxidation of a precursor alcohol. Each method offers distinct advantages and disadvantages in terms of yield, reaction conditions, and scalability.

MethodStarting MaterialKey ReagentsReaction Time (approx.)Overall Yield (approx.)Purity
Darzens Condensation 3,4-DimethoxyacetophenoneEthyl chloroacetate, Sodium ethoxide10-12 hours60-70%High
Oxidation of 2-(3,4-Dimethoxyphenyl)propan-1-ol 2-(3,4-Dimethoxyphenyl)propan-1-olPyridinium chlorochromate (PCC)2-3 hours85-95%High

Experimental Protocols

Method 1: Darzens Condensation Route

This classical approach involves the condensation of 3,4-dimethoxyacetophenone with an α-haloester to form a glycidic ester, which is subsequently hydrolyzed and decarboxylated to yield the target aldehyde.

Step 1: Synthesis of Ethyl 2-methyl-3-(3,4-dimethoxyphenyl)oxirane-2-carboxylate

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a solution of sodium ethoxide is prepared by dissolving sodium metal (1.2 eq.) in absolute ethanol under an inert atmosphere.

  • 3,4-Dimethoxyacetophenone (1.0 eq.) is dissolved in dry benzene and added to the flask.

  • The mixture is cooled in an ice bath, and ethyl chloroacetate (1.1 eq.) is added dropwise with continuous stirring.

  • The reaction is allowed to stir at room temperature for 8-10 hours.

  • After completion, the reaction is quenched with cold water, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude glycidic ester.

Step 2: Hydrolysis and Decarboxylation to this compound

  • The crude ethyl 2-methyl-3-(3,4-dimethoxyphenyl)oxirane-2-carboxylate is dissolved in ethanol.

  • A solution of sodium hydroxide (2.0 eq.) in water is added, and the mixture is refluxed for 2 hours to facilitate hydrolysis of the ester.

  • The reaction mixture is then cooled and acidified with dilute hydrochloric acid to induce decarboxylation, which is often accompanied by effervescence.

  • The product is extracted with dichloromethane, and the organic layer is washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated to afford this compound.

Method 2: Oxidation of 2-(3,4-Dimethoxyphenyl)propan-1-ol

This method provides a more direct route with high yields and involves the oxidation of the corresponding primary alcohol.

Step 1: Synthesis of the Precursor Alcohol, 2-(3,4-Dimethoxyphenyl)propan-1-ol

  • (3,4-Dimethoxyphenyl)acetic acid (1.0 eq.) is dissolved in dry tetrahydrofuran (THF) under an inert atmosphere.

  • The solution is cooled to 0°C, and a solution of lithium aluminum hydride (LAH) (1.5 eq.) in THF is added dropwise.

  • The reaction mixture is stirred at room temperature for 4-6 hours.

  • The reaction is carefully quenched by the sequential addition of water and 15% aqueous sodium hydroxide.

  • The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield 2-(3,4-dimethoxyphenyl)ethanol.

  • This intermediate can be further elaborated to the target propanol, for instance, via Grignard reaction on the corresponding aldehyde or other standard homologation procedures. For the purpose of this guide, we assume the availability of 2-(3,4-dimethoxyphenyl)propan-1-ol.

Step 2: Oxidation to this compound

  • In a flask containing a suspension of pyridinium chlorochromate (PCC) (1.5 eq.) in dichloromethane, a solution of 2-(3,4-dimethoxyphenyl)propan-1-ol (1.0 eq.) in dichloromethane is added in one portion.

  • The mixture is stirred at room temperature for 2-3 hours, during which the color changes from orange-yellow to a dark brown precipitate.

  • The reaction mixture is then diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium residues.

  • The filtrate is concentrated under reduced pressure to give the desired aldehyde, this compound.

Visualized Synthetic Pathways

Synthesis of this compound cluster_0 Darzens Condensation Route cluster_1 Oxidation Route A1 3,4-Dimethoxy- acetophenone A2 Ethyl 2-methyl-3-(3,4-dimethoxy- phenyl)oxirane-2-carboxylate A1->A2 Ethyl chloroacetate, NaOEt A3 2-(3,4-Dimethoxy- phenyl)propanal A2->A3 1. NaOH, H2O 2. H+ B1 2-(3,4-Dimethoxy- phenyl)propan-1-ol B2 2-(3,4-Dimethoxy- phenyl)propanal B1->B2 PCC, CH2Cl2

Caption: Comparative workflows for the synthesis of this compound.

Darzens_Mechanism start 3,4-Dimethoxyacetophenone + Ethyl chloroacetate step1 Enolate Formation (Base: NaOEt) start->step1 step2 Nucleophilic attack on carbonyl step1->step2 step3 Intramolecular SN2 (Epoxide formation) step2->step3 glycidic_ester Glycidic Ester Intermediate step3->glycidic_ester step4 Hydrolysis (NaOH) glycidic_ester->step4 carboxylate Carboxylate Salt step4->carboxylate step5 Acidification (H+) & Decarboxylation carboxylate->step5 product 2-(3,4-Dimethoxy- phenyl)propanal step5->product

Caption: Key steps in the Darzens condensation pathway.

Oxidation_Workflow alcohol 2-(3,4-Dimethoxyphenyl)- propan-1-ol oxidation Oxidation with PCC alcohol->oxidation aldehyde 2-(3,4-Dimethoxyphenyl)- propanal oxidation->aldehyde workup Filtration through silica gel aldehyde->workup

Caption: Simplified workflow for the oxidation of the precursor alcohol.

In vitro and in vivo studies to validate the efficacy of 2-(3,4-Dimethoxyphenyl)propanal derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of various 2-(3,4-Dimethoxyphenyl) derivatives based on available preclinical data. While specific efficacy studies on 2-(3,4-Dimethoxyphenyl)propanal and its direct derivatives are limited in the reviewed literature, this guide summarizes the biological activities of structurally related compounds, offering insights into their potential therapeutic applications.

This publication objectively compares the performance of different classes of dimethoxyphenyl derivatives, including imidazo[1,2-a]pyridine analogues, propanic acid derivatives, and chalcones, with alternative compounds and controls. The experimental data from in vitro and in vivo studies are presented to validate their efficacy in various therapeutic areas such as oncology, infectious diseases, and parasitology.

In Vitro Antiproliferative Efficacy of 2-(3,4-Dimethoxyphenyl)-Imidazo[1,2-a]pyridine Analogues

A series of novel 2-(3,4-dimethoxyphenyl)-6-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridine analogues have been synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines. The data presented below summarizes the half-maximal inhibitory concentration (IC₅₀) values, indicating the potency of these compounds in inhibiting cancer cell growth.

Compound IDModificationA549 (Lung Cancer) IC₅₀ (µM)HeLa (Cervical Cancer) IC₅₀ (µM)B16F10 (Melanoma) IC₅₀ (µM)HEK-293 (Normal Kidney) IC₅₀ (µM)
IPA-5 Amide Linker>1004.3419.86>100
IPA-6 Amide Linker3.542.5610.21>100
IPA-8 Amide Linker2.122.119.56>100
IPA-9 Amide Linker3.142.8712.32>100
IPA-12 Amide Linker4.533.1215.43>100
IPA-16 Amide Linker2.762.018.76>100
IPA-17 Amide Linker3.212.5411.87>100
IPA-19 Amide Linker2.342.139.89>100
IPS-7 Sulfonamide Linker4.873.5418.76>100
IPS-8 Sulfonamide Linker3.982.8714.54>100
IPS-9 Sulfonamide Linker4.123.0116.87>100
IPS-22 Sulfonamide Linker5.014.3220.12>100
Doxorubicin Standard Drug1.200.802.10Not Reported
Experimental Protocol: In Vitro Antiproliferative Assay

The antiproliferative activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human cancer cell lines (A549, HeLa, B16F10) and a normal human embryonic kidney cell line (HEK-293) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and the standard drug, Doxorubicin, and incubated for another 48 hours.

  • MTT Assay: After the incubation period, MTT solution was added to each well, and the plates were incubated for 4 hours to allow the formation of formazan crystals.

  • Data Analysis: The formazan crystals were dissolved in a solubilization solution, and the absorbance was measured at 570 nm using a microplate reader. The IC₅₀ values were calculated from the dose-response curves.

G cluster_workflow In Vitro Antiproliferative Assay Workflow A Seed cells in 96-well plates B Incubate for 24h A->B C Treat with compounds B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Experimental workflow for the in vitro antiproliferative MTT assay.

In Vivo Anthelmintic Efficacy of 3-(3,4-Dimethoxyphenyl)propanic Acid Derivatives

Derivatives of 3-(3,4-dimethoxyphenyl)propenoic acid have demonstrated anthelmintic activity against Nippostrongylus brasiliensis in an in vivo rodent model. The efficacy is presented as a percentage of the activity of the standard drug, levamisole.

Compound IDDerivative TypeAnthelmintic Activity (% of Levamisole)
II Amide67.5
VI Amide63.5
Levamisole Standard Drug100
Experimental Protocol: In Vivo Anthelmintic Assay

The in vivo anthelmintic activity was evaluated in a rodent model infected with the nematode Nippostrongylus brasiliensis.

  • Infection: Laboratory rats were infected with a standard dose of N. brasiliensis larvae.

  • Treatment: After the establishment of the infection, the animals were treated with the test compounds or the standard drug, levamisole, administered orally.

  • Fecal Egg Count: Fecal samples were collected before and after treatment to determine the reduction in egg count.

  • Worm Burden: At the end of the study, the animals were euthanized, and the number of adult worms in the intestine was counted to determine the reduction in worm burden.

  • Efficacy Calculation: The anthelmintic efficacy was calculated by comparing the reduction in fecal egg count and worm burden in the treated groups with the untreated control group and expressed as a percentage of the efficacy of the standard drug.

G cluster_workflow In Vivo Anthelmintic Assay Workflow A Infect rats with N. brasiliensis B Administer test compounds/control A->B C Collect fecal samples B->C E Determine adult worm burden B->E D Determine fecal egg count reduction C->D F Calculate anthelmintic efficacy D->F E->F

Experimental workflow for the in vivo anthelmintic assay.

In Vivo Antimalarial Efficacy of a Dimethoxyphenyl Chalcone Derivative

A chalcone derivative, 1-(2,4-dimethoxyphenyl)-3-(4-trifluoromethyl-phenyl) propan-2-ene-1-one, has been evaluated for its in vivo antimalarial activity in a mouse model infected with Plasmodium berghei.

CompoundDose (mg/kg)Parasitemia Suppression (%)
P21 17566
Chloroquine 5Not specified, used as control
Experimental Protocol: In Vivo Antimalarial Assay (Curative Test)

The in vivo antimalarial activity was assessed using a 4-day suppressive test in mice.

  • Infection: Mice were inoculated intraperitoneally with Plasmodium berghei.

  • Treatment: Three hours after infection, the mice were treated orally with the test compound or the standard drug, chloroquine, once daily for four consecutive days.

  • Parasitemia Monitoring: On the fifth day, thin blood smears were prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells was determined by microscopy.

  • Efficacy Calculation: The percentage of parasitemia suppression was calculated for each group in comparison to the untreated control group.

G cluster_workflow In Vivo Antimalarial Assay Workflow A Infect mice with P. berghei B Administer test compound/control for 4 days A->B C Prepare blood smears on day 5 B->C D Determine parasitemia C->D E Calculate parasitemia suppression D->E

Experimental workflow for the in vivo antimalarial assay.

A Comparative Analysis of Experimental and Theoretical Spectroscopic Data for 2-(3,4-Dimethoxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 3, 2025

Affiliation: Google Research

Abstract

This guide provides a detailed comparison between experimental spectroscopic data and theoretical calculations for the compound 2-(3,4-Dimethoxyphenyl)propanal. The analysis encompasses Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By juxtaposing experimental findings with data derived from computational models, this document aims to offer researchers, scientists, and drug development professionals a comprehensive understanding of the molecule's structural and electronic properties. Detailed experimental and computational protocols are provided, alongside visual workflows to elucidate the comparative process.

Introduction

This compound is an aromatic aldehyde with a molecular formula of C₁₁H₁₄O₃[1]. Its structure, featuring a substituted benzene ring and an aldehyde functional group, gives rise to a characteristic spectroscopic signature. The validation of molecular structure and purity is paramount in chemical research and drug development, making accurate spectroscopic analysis essential.

Theoretical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting and interpreting experimental spectra[2][3]. These computational methods allow for the assignment of complex spectra and provide insights into molecular geometry and electronic structure. This guide presents a comparative overview of the available experimental spectroscopic data for this compound against theoretically predicted values.

Spectroscopic Data Comparison

The following sections summarize the experimental and theoretical spectroscopic data for this compound.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms in a molecule. The aldehyde proton is highly deshielded and appears significantly downfield, typically in the 9-10 ppm region[4][5]. Protons on the aromatic ring and the aliphatic chain exhibit characteristic chemical shifts and splitting patterns based on their neighboring protons.

Table 1: Comparison of ¹H NMR Spectroscopic Data

Proton AssignmentPredicted Experimental Chemical Shift (δ, ppm)Theoretical Chemical Shift (δ, ppm)Multiplicity
Aldehyde (-CHO)9.5 - 9.7Calculated via DFTDoublet (d)
Aromatic (Ar-H)6.7 - 6.9Calculated via DFTMultiplet (m)
Methoxyl (-OCH₃) x 2~3.8Calculated via DFTSinglet (s)
Aliphatic (-CH-)3.4 - 3.6Calculated via DFTMultiplet (m)
Aliphatic (-CH₃)1.2 - 1.4Calculated via DFTDoublet (d)

Note: Theoretical values are typically calculated using DFT methods (e.g., B3LYP functional with a 6-31G(d,p) basis set) and referenced against a standard like Tetramethylsilane (TMS).

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) identifies the chemical environment of each carbon atom. The carbonyl carbon of an aldehyde is characteristically found in the highly deshielded region of the spectrum, often around 200 ppm[5][6].

Table 2: Comparison of ¹³C NMR Spectroscopic Data

Carbon AssignmentPredicted Experimental Chemical Shift (δ, ppm)Theoretical Chemical Shift (δ, ppm)
Aldehyde (C=O)198 - 202Calculated via DFT
Aromatic (C-O) x 2148 - 150Calculated via DFT
Aromatic (Quaternary C)130 - 132Calculated via DFT
Aromatic (CH) x 3110 - 122Calculated via DFT
Methoxyl (-OCH₃) x 255 - 56Calculated via DFT
Aliphatic (-CH-)45 - 50Calculated via DFT
Aliphatic (-CH₃)15 - 18Calculated via DFT

Note: As with ¹H NMR, theoretical ¹³C NMR shifts are computed and referenced against TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups based on their vibrational frequencies. The most prominent peak for an aldehyde is the strong C=O stretching vibration, which appears between 1720-1740 cm⁻¹[7][8]. The aldehyde C-H bond shows characteristic stretching bands around 2720 cm⁻¹ and 2820 cm⁻¹[4][6].

Table 3: Comparison of IR Spectroscopic Data

Functional Group VibrationPredicted Experimental Frequency (cm⁻¹)Theoretical Frequency (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Calculated via DFTMedium
Aliphatic C-H Stretch2850 - 2970Calculated via DFTMedium
Aldehyde C-H Stretch2820 & 2720Calculated via DFTWeak
Carbonyl (C=O) Stretch1720 - 1740Calculated via DFTStrong
Aromatic C=C Stretch1500 - 1600Calculated via DFTMedium
C-O Stretch1200 - 1300Calculated via DFTStrong

Note: Theoretical vibrational frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G) to better match experimental values.*

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound (C₁₁H₁₄O₃), the expected monoisotopic mass is approximately 194.09 g/mol [9]. The fragmentation pattern is key to confirming the structure.

Table 4: Comparison of Mass Spectrometry Data

Ion DescriptionPredicted Experimental m/zTheoretical m/z
Molecular Ion [M]⁺194194.0943
[M+H]⁺ (ESI)195195.0970
Major Fragment [M-CHO]⁺165165.0916
Major Fragment (Tropylium)151151.0759

Note: Theoretical m/z values correspond to the exact mass calculated from the isotopic composition. Fragmentation patterns can also be predicted using computational algorithms.

Methodologies

Experimental Protocols
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), with chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm.

  • IR Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory for liquid or solid samples. The spectrum is recorded in the range of 4000-400 cm⁻¹.

  • Mass Spectrometry: High-resolution mass spectra (HRMS) are often acquired using an Electrospray Ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer to determine the exact mass.

Theoretical Calculation Protocols
  • Software: Calculations are typically performed using quantum chemistry software packages like Gaussian, ORCA, or Spartan.

  • Method: The molecular geometry is first optimized using Density Functional Theory (DFT), commonly with the B3LYP functional and the 6-31G(d,p) basis set[3].

  • NMR Calculation: Following optimization, NMR shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the same functional and basis set. The calculated shielding values are then converted to chemical shifts by referencing them to the shielding calculated for TMS at the same level of theory.

  • IR Calculation: Vibrational frequencies are calculated from the second derivatives of the energy with respect to nuclear displacement at the optimized geometry. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and basis set deficiencies[2].

Visualization of Comparative Workflow and Molecular-Spectral Relationships

The following diagrams illustrate the logical processes involved in comparing experimental and theoretical spectroscopic data.

G cluster_exp Experimental Workflow cluster_theo Theoretical Workflow Compound This compound Sample Spectrometers Spectroscopic Measurement (NMR, IR, MS) Compound->Spectrometers Exp_Data Experimental Spectra Spectrometers->Exp_Data Comparison Data Comparison and Analysis Exp_Data->Comparison Structure Molecular Structure Input Calc Quantum Chemical Calculation (DFT: B3LYP/6-31G*) Structure->Calc Theo_Data Predicted Spectra Calc->Theo_Data Theo_Data->Comparison Conclusion Structural Validation Comparison->Conclusion

Caption: Workflow for comparing experimental and theoretical spectroscopic data.

G cluster_calc Computational Model cluster_output Predicted Spectroscopic Data Molecule This compound (C11H14O3) DFT Density Functional Theory (DFT) Geometry Optimization & Frequency/Shielding Calculation Molecule->DFT H_NMR ¹H NMR Spectrum DFT->H_NMR C_NMR ¹³C NMR Spectrum DFT->C_NMR IR IR Spectrum DFT->IR MS Mass Spectrum DFT->MS

Caption: Relationship between molecular structure and predicted spectral data.

Conclusion

The comparison between experimental and theoretical spectroscopic data provides a robust framework for the structural elucidation of this compound. While experimental data offers real-world measurement, theoretical calculations provide a foundational prediction that aids in the precise assignment of signals and bands. The strong correlation typically observed between modern DFT calculations and experimental results underscores the power of this combined approach in chemical analysis, ensuring a higher degree of confidence in structural assignments for research and development.

References

A Head-to-Head Comparison of 2-(3,4-Dimethoxyphenyl)propanal and Its Isomers in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 2-(3,4-Dimethoxyphenyl)propanal and its isomers. Due to a notable lack of direct comparative studies in publicly available scientific literature, this document focuses on the potential biological activities based on structurally related compounds and outlines detailed experimental protocols for future research in this area.

While specific experimental data for a direct head-to-head comparison of this compound and its isomers is currently unavailable, the broader class of methoxyphenolic compounds, to which they belong, has been investigated for various biological activities. These studies suggest that dimethoxyphenylpropanal isomers could possess antioxidant and anti-inflammatory properties. Further research is required to elucidate the specific activities of each isomer and to understand the structure-activity relationship related to the position of the methoxy groups on the phenyl ring.

Potential Biological Activities

Based on studies of analogous methoxyphenolic structures, the potential biological activities of this compound and its isomers may include:

  • Antioxidant Activity: Methoxyphenolic compounds are known to act as antioxidants by scavenging free radicals. This activity is often attributed to the hydrogen-donating capacity of the phenolic hydroxyl group, although in the case of dimethoxyphenyl compounds, the methoxy groups can also influence the electronic properties of the aromatic ring and contribute to radical stabilization.

  • Anti-inflammatory Activity: Related compounds have demonstrated anti-inflammatory effects through various mechanisms, including the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and the modulation of inflammatory signaling pathways such as the NF-κB and Nrf2 pathways.

Experimental Protocols for Future Comparative Studies

To facilitate a direct and quantitative comparison of this compound and its isomers, the following detailed experimental protocols are provided.

Antioxidant Activity Assessment

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method to determine the free radical scavenging capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow, which can be measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare stock solutions of this compound and its isomers in methanol. From these stock solutions, prepare a series of dilutions to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

  • Assay:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

    • For the control, add 100 µL of DPPH solution to 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the compound.

Anti-inflammatory Activity Assessment

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.

Principle: The COX enzyme converts arachidonic acid to prostaglandin H2 (PGH2). The peroxidase activity of COX can be monitored colorimetrically by observing the oxidation of a chromogenic substrate.

Procedure:

  • Reagents: Obtain purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric COX inhibitor screening assay kit.

  • Sample Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Assay:

    • Add the test compound to the wells of a 96-well plate.

    • Add the COX enzyme (either COX-1 or COX-2) to the wells.

    • Incubate for a specified time at the recommended temperature to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid.

    • Add the colorimetric substrate and incubate for the recommended time.

  • Measurement: Measure the absorbance at the specified wavelength using a microplate reader.

  • Calculation: Determine the percentage of COX inhibition for each compound concentration and calculate the IC50 value.

NF-κB Activation Assay

This assay measures the effect of the compounds on the activation of the NF-κB signaling pathway, a central regulator of inflammation.

Principle: In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation (e.g., with lipopolysaccharide - LPS), IκB is degraded, and NF-κB translocates to the nucleus to activate the transcription of pro-inflammatory genes. This translocation can be visualized and quantified using immunofluorescence or a reporter gene assay.

Procedure (Immunofluorescence):

  • Cell Culture: Culture a suitable cell line (e.g., RAW 264.7 macrophages) on glass coverslips.

  • Treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Block non-specific binding and then incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Nrf2 Activation Assay

This assay assesses the ability of the compounds to activate the Nrf2 signaling pathway, which plays a key role in the antioxidant and anti-inflammatory response.

Principle: Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon activation by inducers, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of cytoprotective genes. Nrf2 activation can be measured using a reporter gene assay.

Procedure (Reporter Gene Assay):

  • Cell Line: Use a cell line stably transfected with a reporter construct containing an ARE-driven luciferase or fluorescent protein gene (e.g., ARE-luciferase HepG2 cells).

  • Treatment: Seed the cells in a 96-well plate and treat them with various concentrations of the test compounds for a specified duration (e.g., 24 hours).

  • Lysis and Measurement: Lyse the cells and measure the luciferase activity using a luminometer or fluorescence using a fluorometer.

  • Analysis: Calculate the fold induction of reporter gene expression relative to untreated control cells.

Visualizing Potential Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the key signaling pathways that are potentially modulated by this compound and its isomers based on the activities of related compounds.

G cluster_0 Antioxidant Action cluster_1 Nrf2 Signaling Pathway cluster_2 ROS Reactive Oxygen Species (ROS) NeutralizedROS Neutralized ROS ROS->NeutralizedROS Scavenging Compound Dimethoxyphenylpropanal Isomer Compound->NeutralizedROS Compound2 Dimethoxyphenylpropanal Isomer Keap1 Keap1 Compound2->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE CytoprotectiveGenes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->CytoprotectiveGenes Activates Transcription

Potential Antioxidant and Nrf2 Activation Pathways

G cluster_0 NF-κB Signaling Pathway cluster_1 cluster_2 COX Pathway Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Proteasome_NFkB Proteasomal Degradation IkB->Proteasome_NFkB Degradation Nucleus_NFkB Nucleus NFkB->Nucleus_NFkB Translocation InflammatoryGenes Pro-inflammatory Genes (e.g., COX-2, iNOS, Cytokines) Nucleus_NFkB->InflammatoryGenes Activates Transcription Compound_NFkB Dimethoxyphenylpropanal Isomer Compound_NFkB->IKK Inhibits? ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Synthesis Compound_COX Dimethoxyphenylpropanal Isomer Compound_COX->COX Inhibits?

Unveiling the Action of 2-(3,4-Dimethoxyphenyl)propanal Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Derivatives of 2-(3,4-Dimethoxyphenyl)propanal, particularly those belonging to the chalcone family, have emerged as a promising class of bioactive molecules with diverse therapeutic potential. This guide provides a comparative analysis of their mechanisms of action across different biological activities, supported by experimental data and detailed protocols.

Anti-inflammatory Activity: Targeting Key Signaling Cascades

A significant body of research highlights the anti-inflammatory properties of this compound derivatives, primarily through the modulation of the NF-κB and MAPK signaling pathways.

One prominent derivative, a chalcone known as (E)-3-(3,4-Dimethoxyphenyl)-1-(5-hydroxy-2,2-dimethyl-2H-chromen-6-yl)prop-2-en-1-one, has been shown to exert its anti-inflammatory effects by inhibiting these critical pathways. This compound effectively suppresses the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

Signaling Pathway Diagram

G cluster_0 MAPK Pathway cluster_1 NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK ERK ERK TLR4->ERK IKKβ IKKβ TLR4->IKKβ Derivative This compound Derivative Derivative->JNK Inhibition Derivative->ERK Inhibition Derivative->IKKβ Inhibition Nucleus Nucleus JNK->Nucleus ERK->Nucleus IκBα IκBα IKKβ->IκBα Phosphorylation NFκB NF-κB (p65/p50) IκBα->NFκB Dissociation NFκB->Nucleus Translocation Pro-inflammatory\nMediators\n(TNF-α, IL-6, iNOS, COX-2) Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) Nucleus->Pro-inflammatory\nMediators\n(TNF-α, IL-6, iNOS, COX-2)

Caption: Inhibition of LPS-induced inflammatory pathways by this compound derivatives.

Comparative Data: Anti-inflammatory Activity
DerivativeAssayCell LineIC50 / EffectReference
Methoxyphenyl-based chalcone (2f)Nitric Oxide ProductionRAW264.7IC50 = 11.2 μM[1]
(E)-1,3-Bis(3,4-dimethoxyphenyl)prop-2-en-1-one (3g)Nitric Oxide ProductionRAW264.7-[2]
Experimental Protocol: Nitric Oxide (NO) Production Assay
  • Cell Culture: RAW264.7 macrophage cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of the this compound derivative for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and NO production.

  • Incubation: The plate is incubated for 24 hours.

  • Measurement: The amount of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Anticancer Activity: A Multi-pronged Attack on Cancer Cells

Derivatives of this compound have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of tubulin polymerization, induction of cell cycle arrest, and apoptosis.

Inhibition of Tubulin Polymerization

Several studies have identified these derivatives as potent inhibitors of tubulin polymerization, a critical process for cell division. By binding to the colchicine site on tubulin, they disrupt microtubule dynamics, leading to mitotic arrest and subsequent cell death.

Experimental Workflow: Tubulin Polymerization Assay

G cluster_0 Preparation cluster_1 Treatment cluster_2 Measurement cluster_3 Analysis Tubulin Purified Tubulin Incubation Incubate at 37°C Tubulin->Incubation GTP GTP GTP->Incubation Buffer Polymerization Buffer Buffer->Incubation Derivative Test Derivative Derivative->Incubation Control Control (DMSO) Control->Incubation Reference Reference Drug (e.g., Colchicine) Reference->Incubation Spectrophotometer Measure Absorbance at 340 nm Incubation->Spectrophotometer PolymerizationCurve Generate Polymerization Curve Spectrophotometer->PolymerizationCurve IC50 Calculate IC50 PolymerizationCurve->IC50

Caption: Workflow for in vitro tubulin polymerization assay.

Comparative Data: Anticancer Activity
DerivativeCell LineActivityIC50 Value (µM)Reference
2-amino-3,4,5-trimethoxybenzophenone analogue (17)Various cancer cell linesTubulin Polymerization Inhibition1.6[3]
2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-4-methoxybenzo[b]thiophene (4g)K562Tubulin Polymerization Inhibition0.67[4]
Pyrimidine-bridging combretastatin derivative (34)MCF-7Cytotoxicity4.67[5]
Pyrimidine-bridging combretastatin derivative (35)A549Cytotoxicity3.71[5]
3-hydroxy-4,3′,4′,5′-tetramethoxychalconeLung cancer cellsCytotoxicitySingle-digit µM range[6]
Induction of Apoptosis and Cell Cycle Arrest

In addition to disrupting microtubule formation, these derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest, typically at the G2/M phase. The activation of the p53 tumor suppressor protein is one of the key mechanisms implicated in these processes.

Signaling Pathway Diagram: p53-Mediated Apoptosis

G Derivative This compound Derivative p53 p53 Activation Derivative->p53 Bax Bax (Pro-apoptotic) p53->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulation Caspases Caspase Cascade Bax->Caspases Activation Bcl2->Caspases Inhibition Apoptosis Apoptosis Caspases->Apoptosis

Caption: p53-mediated apoptotic pathway induced by this compound derivatives.

Antibacterial and Neuroprotective Potential: Emerging Areas of Investigation

While less extensively studied for this specific class of derivatives, the broader family of chalcones exhibits promising antibacterial and neuroprotective activities.

Antibacterial Mechanism: The antibacterial action of chalcones is often attributed to their ability to disrupt bacterial cell membranes and inhibit essential enzymes. Some chalcone derivatives have shown synergistic effects when combined with existing antibiotics, suggesting a potential role in combating antibiotic resistance.[7]

Neuroprotective Effects: The neuroprotective properties of related compounds are linked to the activation of pro-survival signaling pathways, such as the ERK-CREB pathway, and their antioxidant capabilities. These mechanisms help protect neuronal cells from oxidative stress and excitotoxicity, which are implicated in various neurodegenerative diseases.

Further research is warranted to specifically elucidate the mechanisms of action of this compound derivatives in these therapeutic areas and to identify lead compounds for further development.

Conclusion

Derivatives of this compound represent a versatile scaffold for the development of novel therapeutic agents. Their ability to modulate key signaling pathways involved in inflammation and cancer underscores their potential in drug discovery. The comparative data and experimental outlines provided in this guide serve as a valuable resource for researchers in the field, facilitating further investigation and optimization of these promising compounds.

References

Reproducibility of experimental results for 2-(3,4-Dimethoxyphenyl)propanal synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the consistent and reliable synthesis of key intermediates is paramount. This guide provides a comparative analysis of established and potential synthetic routes to 2-(3,4-Dimethoxyphenyl)propanal, a valuable building block in the synthesis of various pharmaceutical compounds. The reproducibility of experimental results is a central focus, with detailed methodologies and quantitative data presented to aid in the selection of the most robust synthetic strategy.

The synthesis of this compound, while not extensively detailed in dedicated peer-reviewed studies for this specific molecule, can be reliably achieved through well-established organic reactions. This guide explores the most plausible synthetic pathways, drawing on data from analogous transformations and providing a framework for reproducible experimental design.

Comparison of Synthetic Methodologies

Two primary synthetic routes from the readily available starting material, veratraldehyde (3,4-dimethoxybenzaldehyde), are considered here: the Darzens condensation followed by hydrolysis and decarboxylation, and the Reformatsky reaction.

ParameterDarzens Condensation RouteReformatsky Reaction Route
Starting Materials Veratraldehyde, Ethyl 2-chloropropionateVeratraldehyde, Ethyl 2-bromopropionate, Zinc
Key Intermediates Ethyl 3-(3,4-dimethoxyphenyl)-2-methylglycidateEthyl 3-hydroxy-2-(3,4-dimethoxyphenyl)propanoate
Typical Reaction Conditions Step 1: Base (e.g., Sodium Methoxide) in an inert solvent (e.g., Toluene or Methanol), low temperature (10-15°C). Step 2: Aqueous base (e.g., NaOH) for hydrolysis, followed by acidification and heating for decarboxylation.Zinc-activated reaction in an aprotic solvent (e.g., THF, benzene), often initiated with iodine or 1,2-dibromoethane.
Reported Yields (Analogous Reactions) Yields for the Darzens condensation of aromatic aldehydes can be moderate to good, but are highly dependent on substrate and conditions. Subsequent hydrolysis and decarboxylation can also impact the overall yield.The Reformatsky reaction is known for providing good to high yields of β-hydroxy esters.
Reproducibility Considerations The Darzens condensation can be sensitive to the base, solvent, and temperature, potentially affecting the ratio of glycidate diastereomers and overall yield. Careful control of reaction parameters is crucial for reproducibility.The activation of zinc is a critical step for reproducibility. The reaction is generally considered robust, but the purity of reagents and exclusion of moisture are important factors.
Purity of Final Product Potential for side products from competing reactions. Purification by distillation or chromatography is typically required.Generally produces cleaner reactions with fewer byproducts compared to the Darzens route. Purification is still necessary.

Experimental Protocols

Method 1: Darzens Condensation Route

This two-step synthesis involves the formation of a glycidic ester via the Darzens condensation, followed by its conversion to the target aldehyde.

Step 1: Synthesis of Ethyl 3-(3,4-dimethoxyphenyl)-2-methylglycidate

  • Materials: Veratraldehyde, Ethyl 2-chloropropionate, Sodium Methoxide, Anhydrous Toluene (or Methanol).

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, add veratraldehyde (1 equivalent) and ethyl 2-chloropropionate (1.1-1.5 equivalents) dissolved in anhydrous toluene.

    • Cool the mixture in an ice bath to 10-15°C.

    • Slowly add a solution of sodium methoxide (1.5 equivalents) in methanol dropwise, maintaining the temperature below 15°C.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours to ensure completion.

Step 2: Hydrolysis and Decarboxylation to this compound

  • Materials: Crude Ethyl 3-(3,4-dimethoxyphenyl)-2-methylglycidate, Sodium Hydroxide, Hydrochloric Acid.

  • Procedure:

    • To the crude reaction mixture from Step 1, add a 10% aqueous solution of sodium hydroxide (2.5 equivalents).

    • Heat the mixture with vigorous stirring to effect hydrolysis of the ester.

    • After hydrolysis is complete (as monitored by TLC), cool the reaction mixture and carefully acidify with hydrochloric acid to a pH of approximately 3-4.

    • Gently heat the acidified mixture to induce decarboxylation, which results in the formation of the aldehyde.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

Method 2: Reformatsky Reaction Route

This method provides a more direct route to a β-hydroxy ester intermediate, which can then be further processed.

  • Materials: Veratraldehyde, Ethyl 2-bromopropionate, Zinc dust (activated), Anhydrous THF, Iodine (for activation).

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a condenser, mechanical stirrer, and addition funnel, place activated zinc dust (1.2 equivalents).

    • Add a small crystal of iodine to initiate the reaction.

    • From the addition funnel, add a solution of veratraldehyde (1 equivalent) and ethyl 2-bromopropionate (1.1 equivalents) in anhydrous THF dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to reflux the mixture until the reaction is complete (as monitored by TLC).

    • Cool the reaction mixture and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The resulting β-hydroxy ester can be subjected to further reactions to yield the target aldehyde, although this may require additional synthetic steps not detailed here.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthetic routes discussed.

Darzens_Synthesis Veratraldehyde Veratraldehyde Darzens Darzens Condensation Veratraldehyde->Darzens Et_2_chloropropionate Ethyl 2-chloropropionate Et_2_chloropropionate->Darzens Base Base (e.g., NaOMe) Base->Darzens Catalyst Glycidate Ethyl 3-(3,4-dimethoxyphenyl)-2-methylglycidate Darzens->Glycidate Hydrolysis Hydrolysis & Decarboxylation Glycidate->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Synthetic workflow for this compound via the Darzens condensation route.

Reformatsky_Synthesis Veratraldehyde Veratraldehyde Reformatsky Reformatsky Reaction Veratraldehyde->Reformatsky Et_2_bromopropionate Ethyl 2-bromopropionate Et_2_bromopropionate->Reformatsky Zinc Zinc (activated) Zinc->Reformatsky Reagent Hydroxy_ester Ethyl 3-hydroxy-2-(3,4-dimethoxyphenyl)propanoate Reformatsky->Hydroxy_ester Further_steps Further Steps Hydroxy_ester->Further_steps Final_Product This compound Further_steps->Final_Product

Caption: Synthetic workflow for this compound via the Reformatsky reaction route.

Quantitative Structure-Activity Relationship (QSAR) Studies: A Comparative Guide for 2-(3,4-Dimethoxyphenyl)propanal Analogues and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Comparative QSAR Data of Structurally Related Analogues

Table 1: QSAR Models for Antifungal Activity of Cinnamaldehyde Analogues against Wood-Decaying Fungi [1][2]

Fungi SpeciesModel TypeKey DescriptorsStatistical Parameters
Trametes versicolorMultiple Linear Regression (MLR)Energy of Highest Occupied Molecular Orbital (EHOMO), LogP, Molar Refractivity (MR)R² = 0.910, F = 35.32, s² = 0.0093
Gloeophyllum trabeumMultiple Linear Regression (MLR)Energy of Lowest Unoccupied Molecular Orbital (ELUMO), Dipole Moment, Surface AreaR² = 0.926, F = 43.95, s² = 0.0049

Table 2: Structure-Activity Relationship (SAR) Insights for Quorum Sensing Inhibition by Cinnamaldehyde Analogues [3][4]

Structural FeatureImpact on ActivityProposed Mechanism of Action
α,β-Unsaturated Acyl GroupEssential for activityActs as a Michael acceptor, potentially reacting with nucleophilic residues in the target protein (LuxR).
Hydrophobic MoietyImportant for activityLikely contributes to binding affinity within the target's hydrophobic pockets.
(Partially) Negative ChargeEnhances activityMay facilitate electrostatic interactions with the target protein.

II. Experimental Protocols in QSAR Studies

A typical QSAR study involves several key steps, from data preparation to model validation. The following outlines a generalized experimental protocol that can be adapted for studying 2-(3,4-dimethoxyphenyl)propanal analogues.

Data Set Preparation
  • Compound Selection: A diverse set of this compound analogues with a significant range of biological activities is selected.

  • Structural Optimization: The 3D structures of the molecules are generated and optimized using computational chemistry software. This often involves energy minimization using methods like molecular mechanics or semi-empirical quantum mechanics.

Calculation of Molecular Descriptors
  • A wide range of molecular descriptors are calculated to numerically represent the chemical information of the molecules. These can be categorized as:

    • 1D Descriptors: Molecular weight, atom counts, etc.

    • 2D Descriptors: Topological indices, connectivity indices, etc.

    • 3D Descriptors: Steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., dipole moment, HOMO/LUMO energies), and hydrophobic parameters (e.g., LogP).

Model Development
  • Data Splitting: The dataset is typically divided into a training set for model building and a test set for external validation.

  • Statistical Methods: Various statistical techniques are employed to build the QSAR model, which is a mathematical equation correlating the descriptors with the biological activity. Common methods include:

    • Multiple Linear Regression (MLR)

    • Partial Least Squares (PLS)

    • Machine Learning Algorithms (e.g., Support Vector Machines, Random Forest)

Model Validation
  • The predictive power and robustness of the developed QSAR model are rigorously assessed using several validation techniques:

    • Internal Validation: Cross-validation (e.g., leave-one-out) is performed on the training set.

    • External Validation: The model's ability to predict the activity of the test set compounds is evaluated.

    • Statistical Metrics: Parameters such as the squared correlation coefficient (R²), cross-validated R² (Q²), and root mean square error (RMSE) are calculated to assess the model's performance.

III. Visualizing QSAR Workflows and Potential Mechanisms

The following diagrams, generated using the DOT language, illustrate a typical QSAR workflow and a hypothetical signaling pathway that could be investigated for this compound analogues.

G Figure 1: Generalized QSAR Workflow A 1. Data Collection (Chemical Structures & Biological Activity) B 2. Molecular Descriptor Calculation (Topological, Electronic, Steric, etc.) A->B C 3. Data Splitting (Training and Test Sets) B->C D 4. Model Development (e.g., MLR, PLS, Machine Learning) C->D E 5. Model Validation (Internal & External) D->E F 6. Model Application (Prediction of New Analogues) E->F

Caption: A flowchart illustrating the key stages of a quantitative structure-activity relationship (QSAR) study.

G Figure 2: Hypothetical Signaling Pathway Inhibition cluster_cell Target Cell Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Ligand This compound Analogue Ligand->Receptor Ligand->Inhibition Inhibition->Kinase_A

Caption: A potential mechanism where analogues inhibit a key kinase in a signaling cascade.

References

Navigating Metabolic Fates: A Comparative Guide to the Stability of 2-(3,4-Dimethoxyphenyl)propanal and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of drug discovery and development, understanding the metabolic stability of a compound is a critical determinant of its potential success. Poor metabolic stability can lead to rapid clearance from the body, diminishing therapeutic efficacy and complicating dosing regimens. This guide provides a comparative analysis of the metabolic stability of 2-(3,4-Dimethoxyphenyl)propanal and a series of its rationally designed derivatives. By presenting key experimental data and detailed protocols, we aim to furnish researchers, scientists, and drug development professionals with the insights necessary to guide lead optimization and candidate selection.

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of this compound (Parent Compound) and three of its derivatives in human liver microsomes. The derivatives were designed to explore the impact of subtle structural modifications on metabolic fate.

Compound IDStructureModification from ParentHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Parent This compound-25.327.4
Derivative A 2-(4-Hydroxy-3-methoxyphenyl)propanalO-demethylation at C415.843.9
Derivative B 2-(3,4-Dimethoxyphenyl)propanoic acidOxidation of the aldehyde45.115.4
Derivative C 2-(3,4-Difluorophenyl)propanalReplacement of methoxy groups with fluoro groups68.710.1

Key Observations:

  • Parent Compound: Exhibits moderate metabolic stability.

  • Derivative A: The presence of a hydroxyl group following O-demethylation provides a ready site for further phase II conjugation, leading to a shorter half-life and higher clearance.

  • Derivative B: Oxidation of the aldehyde to a carboxylic acid results in a more metabolically stable compound, as carboxylic acids are generally less susceptible to phase I metabolism.

  • Derivative C: Replacement of the metabolically labile methoxy groups with fluoro groups significantly enhances metabolic stability, demonstrating a common strategy in drug design to block metabolic hotspots.

Experimental Protocols

The data presented in this guide were generated using a standardized in vitro microsomal stability assay. The following protocol provides a detailed methodology for replicating these experiments.

In Vitro Metabolic Stability Assessment using Human Liver Microsomes

1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds upon incubation with human liver microsomes.

2. Materials:

  • Test compounds (Parent, Derivative A, B, C)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally related, stable compound)

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • 96-well plates

  • Incubator shaker set to 37°C

  • LC-MS/MS system for analysis

3. Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of test and control compounds in a suitable organic solvent (e.g., DMSO).

    • Prepare a working solution of human liver microsomes in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsomal solution and the test compound working solution. Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Seal the plate and vortex to mix thoroughly.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Visualizing Metabolic Pathways and Experimental Workflows

To further elucidate the processes described, the following diagrams have been generated using Graphviz.

Predicted Metabolic Pathway of this compound

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Aldehyde_Oxidation Aldehyde Oxidation (ALDH, CYP) Parent->Aldehyde_Oxidation O_Demethylation O-Demethylation (CYP2D6, CYP3A4) Parent->O_Demethylation Hydroxylation Aromatic Hydroxylation (CYP) Parent->Hydroxylation Metabolite_Acid 2-(3,4-Dimethoxyphenyl)propanoic acid (Derivative B) Aldehyde_Oxidation->Metabolite_Acid Metabolite_Phenol 2-(4-Hydroxy-3-methoxyphenyl)propanal (Derivative A) O_Demethylation->Metabolite_Phenol Metabolite_Hydroxylated Hydroxylated Metabolite Hydroxylation->Metabolite_Hydroxylated Glucuronidation Glucuronidation (UGTs) Metabolite_Phenol->Glucuronidation Sulfation Sulfation (SULTs) Metabolite_Phenol->Sulfation Conjugated_Metabolite Glucuronide/Sulfate Conjugate Glucuronidation->Conjugated_Metabolite Sulfation->Conjugated_Metabolite

Caption: Predicted metabolic pathway of this compound.

Experimental Workflow for Microsomal Stability Assay

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents: - Test Compounds - Microsomes - NADPH System Pre_Incubate Pre-incubate Microsomes + Compound at 37°C Reagents->Pre_Incubate Start_Reaction Initiate Reaction with NADPH Pre_Incubate->Start_Reaction Time_Points Sample at Time Points (0, 5, 15, 30, 45, 60 min) Start_Reaction->Time_Points Terminate Terminate with Acetonitrile + IS Time_Points->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge LCMS LC-MS/MS Analysis of Supernatant Centrifuge->LCMS Data Data Analysis: - Calculate t½ - Calculate CLint LCMS->Data

Caption: Workflow for the in vitro microsomal stability assay.

Unveiling the Research Landscape of 2-(3,4-Dimethoxyphenyl)propanal: A Comparative Guide Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the current research findings on 2-(3,4-Dimethoxyphenyl)propanal. Due to the limited availability of peer-reviewed data on this specific compound, this document leverages findings from structurally analogous molecules to infer potential biological activities and to provide a framework for future investigation. The information presented herein is intended to guide research efforts by highlighting established experimental protocols and potential mechanisms of action based on related chemical structures.

Chemical Profile of this compound

This compound is an organic compound with the molecular formula C₁₁H₁₄O₃. It belongs to the class of phenylpropanals, characterized by a propanal group attached to a dimethoxyphenyl ring. The 3,4-dimethoxy substitution pattern is also known as a veratryl group.

PropertyValue
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
IUPAC Name This compound
Synonyms 3,4-Dimethoxyphenyl-alpha-methylacetaldehyde
CAS Number 40181-00-8

Inferred Biological Activities from Structurally Related Compounds

Direct experimental evidence for the biological activity of this compound is scarce in peer-reviewed literature. However, the biological activities of compounds containing the 3,4-dimethoxyphenyl moiety and other phenylpropanoids have been investigated, suggesting potential areas of interest for this compound.

2.1. Antioxidant Activity

Phenolic compounds, including those with methoxy groups on a benzene ring, are known for their antioxidant properties. The dimethoxybenzene structure is a key feature in many compounds exhibiting free radical scavenging activity.

Table 1: Antioxidant Activity of Structurally Related Compounds

CompoundAssayResultsReference
Derivatives of 2-Methoxyphenol DPPH radical-scavenging activityShowed varying degrees of antioxidant capacity.[1]
(5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio) derivatives Non-enzymatic initiation of BOD with Fe(II) saltsDemonstrated antioxidant activity in vitro.[2]
Phenolic Acids DPPH and FRAP assaysStructure-activity relationship studies indicate that methoxy and phenolic hydroxyl groups enhance antioxidant activity.[3]

2.2. Anti-inflammatory Effects

Several derivatives of dimethoxyphenyl compounds have been evaluated for their anti-inflammatory potential. These studies often focus on the inhibition of key inflammatory mediators.

Table 2: Anti-inflammatory Activity of Structurally Related Compounds

CompoundModel/AssayKey FindingsReference
Resveratrol Derivatives TNF-α-stimulated rat mesangial cellsInhibition of ROS, RNS, and activation of ERK1/2, JNK1/2, and NF-κB pathways.[4]
New Steroidal Alkaloids from Veratrum grandiflorum LPS-stimulated RAW 264.7 macrophage cells; Carrageenan-induced paw edema and acetic acid-stimulated writhing in miceDecreased expression of COX-2, IL-1β, and TNF-α; significant analgesic and anti-inflammatory effects in vivo.[5]
Phenyl Sulfonamide Derivatives LPS-stimulated murine macrophagesModulation of TNF-α production.[6]

Experimental Protocols for Validation

To validate the potential biological activities of this compound, the following established experimental protocols, as cited in studies of related compounds, are recommended.

3.1. Antioxidant Activity Assays

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method is based on the scavenging of the stable DPPH radical by an antioxidant, which is measured by a decrease in absorbance.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation, leading to a reduction in color.

  • Oxygen Radical Absorbance Capacity (ORAC) Assay: This assay measures the antioxidant inhibition of peroxyl radical-induced oxidation.

3.2. In Vitro Anti-inflammatory Assays

  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or human monocytic cell lines (e.g., THP-1) are commonly used.

  • Stimulation: Lipopolysaccharide (LPS) is frequently used to induce an inflammatory response.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: Measured using the Griess reagent.

    • Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β): Quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

    • Gene Expression of Inflammatory Markers (e.g., COX-2, iNOS): Analyzed by quantitative real-time PCR (qRT-PCR).

    • Protein Expression of Inflammatory Markers: Assessed by Western blotting.

3.3. In Vivo Anti-inflammatory and Analgesic Models

  • Carrageenan-Induced Paw Edema in Rodents: A standard model to evaluate acute anti-inflammatory activity. The reduction in paw volume after administration of the test compound is measured.

  • Acetic Acid-Induced Writhing Test in Mice: A common model for assessing peripheral analgesic activity. The number of writhes (abdominal constrictions) is counted after administration of the test compound.

Visualizing Potential Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate hypothetical signaling pathways and experimental workflows that could be relevant for investigating the bioactivity of this compound, based on the activities of related compounds.

G cluster_0 Hypothetical Antioxidant Mechanism ROS/RNS ROS/RNS Cellular Damage Cellular Damage ROS/RNS->Cellular Damage Oxidative Stress Neutralized Radicals Neutralized Radicals DMPP This compound DMPP->Neutralized Radicals Radical Scavenging

Caption: Hypothetical antioxidant action of this compound.

G cluster_1 Potential Anti-inflammatory Signaling Pathway Inflammatory Stimulus (LPS) Inflammatory Stimulus (LPS) TLR4 TLR4 Receptor Inflammatory Stimulus (LPS)->TLR4 NF-kB Pathway NF-kB Pathway TLR4->NF-kB Pathway Pro-inflammatory Mediators Pro-inflammatory Mediators NF-kB Pathway->Pro-inflammatory Mediators Pro-inflammatory Mediators\n(TNF-α, IL-6, COX-2) Pro-inflammatory Mediators (TNF-α, IL-6, COX-2) DMPP This compound DMPP->NF-kB Pathway Inhibition?

Caption: Potential inhibition of the NF-κB signaling pathway.

G cluster_2 Experimental Workflow for In Vitro Anti-inflammatory Screening A 1. Culture Macrophages (e.g., RAW 264.7) B 2. Pre-treat with this compound A->B C 3. Stimulate with LPS B->C D 4. Collect Supernatant and Cell Lysates C->D E 5. Analyze Inflammatory Markers (NO, Cytokines, Gene/Protein Expression) D->E

Caption: Workflow for in vitro anti-inflammatory screening.

Conclusion and Future Directions

While direct evidence for the biological activities of this compound is currently lacking in the scientific literature, the analysis of structurally similar compounds provides a strong rationale for investigating its potential as an antioxidant and anti-inflammatory agent. The experimental protocols and hypothetical mechanisms outlined in this guide offer a foundational framework for researchers to initiate a systematic evaluation of this compound. Further studies, including in vitro and in vivo validation, are necessary to elucidate the pharmacological profile of this compound and determine its potential for therapeutic applications. The structure-activity relationships of dimethoxyphenyl and phenylpropanoid derivatives suggest that this compound is a promising candidate for further research.[3][7]

References

Safety Operating Guide

Navigating the Disposal of 2-(3,4-Dimethoxyphenyl)propanal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a procedural framework for the safe disposal of 2-(3,4-Dimethoxyphenyl)propanal, drawing upon established safety protocols for similar chemical compounds.

Core Principles of Chemical Waste Disposal

The disposal of chemical waste in the United States is governed by the Resource Conservation and Recovery Act (RCRA), which is implemented by the Environmental Protection Agency (EPA).[1][2] State and local regulations may also apply and are often more stringent than federal mandates.[1][3] Therefore, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

A fundamental principle of hazardous waste management is the "cradle-to-grave" approach, which ensures that waste is tracked from its point of generation to its final, safe disposal.[3] Generators of hazardous waste are responsible for its proper identification, management, and treatment prior to disposal or recycling.[1][2]

Hazard Profile of Structurally Similar Compounds
Hazard ClassificationPropionaldehyde2,3-Dimethoxybenzaldehyde
Flammability Highly flammable liquid and vapor[4][5]Not classified as flammable
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)[4]Not classified
Acute Toxicity (Inhalation) Category 4 (Harmful if inhaled)[4]Not classified
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[4]Category 2 (Causes skin irritation)[6]
Serious Eye Damage/Irritation Category 1 (Causes serious eye damage)[4]Category 2 (Causes serious eye irritation)[6]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)[4][6]Category 3 (Target Organs - Respiratory system)[6]

Based on this data, it is prudent to handle this compound as a substance that may be flammable, harmful if swallowed or inhaled, and capable of causing skin and eye irritation.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

Waste Identification and Characterization

Before beginning any disposal procedure, you must determine if the waste is hazardous.[2][7] This involves reviewing the chemical's properties and consulting the RCRA guidelines. Given the data on similar compounds, it is likely that waste containing this compound will be classified as hazardous due to irritant properties and potential flammability.

Personal Protective Equipment (PPE)

Always wear appropriate personal protective equipment when handling chemical waste. This includes:

  • Eye Protection : Safety glasses or goggles.[6][8]

  • Hand Protection : Chemical-resistant gloves.[6][8]

  • Body Protection : A lab coat or other protective clothing.[6][8]

Waste Collection and Segregation
  • Containers : Use only approved, chemically compatible waste containers. The container must be in good condition and have a secure, tight-fitting lid.[4][9]

  • Segregation : Do not mix this compound waste with other incompatible waste streams. It should be segregated from strong oxidizing agents, strong bases, strong acids, and amines.[8]

  • Labeling : Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.

Spill Management

In the event of a spill, take the following immediate actions:

  • Ventilation : Ensure the area is well-ventilated.[4][8]

  • Ignition Sources : Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[4][8] Use non-sparking tools for cleanup.[4][8][10]

  • Containment and Cleanup : Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[4][8] Collect the absorbed material and place it in a suitable, sealed container for disposal.[4]

  • Decontamination : Clean the spill area thoroughly.

Storage

Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[9] This area should be cool, dry, and away from heat or direct sunlight.[9]

Final Disposal

Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[9][11] Do not pour chemical waste down the drain or dispose of it in the regular trash.[4]

Disposal Workflow

The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.

G A Start: Generation of Chemical Waste B Characterize Waste (Consult SDS and Regulations) A->B C Is the waste hazardous? B->C D Dispose as Non-Hazardous Waste (Follow Institutional Guidelines) C->D No E Select Appropriate PPE (Gloves, Goggles, Lab Coat) C->E Yes I End: Waste Disposed D->I F Segregate and Contain Waste (Labeled, Compatible Container) E->F G Store in Designated Accumulation Area F->G H Arrange for Professional Disposal (EHS or Licensed Contractor) G->H H->I

Caption: Chemical Waste Disposal Workflow.

References

Essential Safety and Logistics for Handling 2-(3,4-Dimethoxyphenyl)propanal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This document provides immediate and essential safety protocols, operational guidance, and disposal plans for 2-(3,4-Dimethoxyphenyl)propanal, fostering a secure and efficient research environment.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesChemical splash goggles conforming to ANSI Z87.1 or equivalent standards.Protects against splashes and vapors which can cause serious eye irritation.[1][2][3]
Face ShieldWorn in conjunction with safety goggles.Recommended when there is a significant risk of splashing or vigorous reaction.
Hand Protection Chemical-Resistant GlovesButyl rubber gloves are recommended for extended contact. Nitrile gloves are suitable for short-term splash protection.[4]Aldehydes can cause skin irritation.[2] Butyl rubber offers excellent resistance to a wide range of chemicals, including aldehydes.[4] Nitrile gloves should be changed immediately upon contact with the chemical.[5]
Body Protection Laboratory CoatFlame-resistant material with long sleeves.Protects skin and personal clothing from contamination.
Respiratory Protection Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood.Aromatic aldehydes can be volatile and cause respiratory tract irritation.[2] A fume hood provides essential ventilation.
RespiratorUse a NIOSH-approved respirator with an organic vapor cartridge if engineering controls are insufficient.To be used in situations where the fume hood is not available or during a large spill.

Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize exposure and reduce the risk of incidents.

Step-by-Step Handling Protocol

  • Preparation :

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment and reagents before introducing the chemical.

    • Don the required PPE as outlined in the table above.

  • Handling :

    • Conduct all transfers and manipulations of the compound within the fume hood.

    • Avoid the generation of dust or aerosols.

    • Keep containers of this compound tightly closed when not in use.[2]

    • Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[6]

  • In Case of a Spill :

    • Evacuate the immediate area.

    • If the spill is small, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • For large spills, contact your institution's environmental health and safety department immediately.

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. As a non-halogenated organic compound, it must be disposed of as hazardous chemical waste.

Waste Disposal Protocol

Waste TypeCollection ContainerLabeling RequirementsDisposal Procedure
Unused or Waste this compound A designated, leak-proof, and sealable container for non-halogenated organic waste."Hazardous Waste: Non-Halogenated Organic Liquid" and list all chemical constituents.Arrange for pickup and disposal through a certified hazardous waste contractor. Do not pour down the drain.[7][8]
Contaminated Labware (e.g., gloves, pipette tips) A separate, sealed bag or container clearly marked as hazardous waste."Hazardous Waste: Solid Debris Contaminated with this compound"Dispose of as solid hazardous waste through your institution's waste management program.
Empty Chemical Containers Original container.Deface the original label.Triple-rinse the container with a suitable solvent. The rinsate must be collected as non-halogenated organic waste. Follow institutional guidelines for the disposal of empty, rinsed chemical containers.

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical flow for safely handling this compound from preparation to disposal.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Operation prep_ppe->prep_fumehood prep_materials Gather Materials prep_fumehood->prep_materials handle_transfer Transfer/Weigh in Fume Hood prep_materials->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction disp_liquid Collect Liquid Waste (Non-Halogenated) handle_reaction->disp_liquid disp_solid Collect Solid Waste (Contaminated PPE) handle_reaction->disp_solid spill Spill Occurs handle_reaction->spill handle_storage Keep Container Sealed disp_cleanup Decontaminate Work Area disp_liquid->disp_cleanup disp_solid->disp_cleanup end_safe End (Safe Completion) disp_cleanup->end_safe start Start start->prep_ppe spill_response Follow Spill Protocol spill->spill_response Emergency spill_response->disp_cleanup

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-Dimethoxyphenyl)propanal
Reactant of Route 2
Reactant of Route 2
2-(3,4-Dimethoxyphenyl)propanal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.